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  • Product: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
  • CAS: 1101196-22-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity 4-([1,1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. Leveraging a structure-based analysis of its core components—the biphenylcarbonyl moiety and the 3-methylpiperazin-2-one scaffold—this document delineates several plausible biological targets and signaling pathways. The biphenyl and piperazine/piperazinone structures are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] This guide synthesizes existing literature on structurally related compounds to propose primary hypothesized mechanisms, including cholinesterase inhibition, receptor antagonism, and kinase inhibition. Detailed, step-by-step experimental protocols are provided to facilitate the empirical validation of these hypotheses. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to aid in conceptual understanding and practical implementation. The overarching goal is to equip researchers with a robust framework for the systematic investigation of this and other novel compounds possessing similar structural motifs.

Introduction: A Compound of Privileged Scaffolds

The molecular architecture of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a composite of two well-established pharmacophores: the biphenylcarbonyl group and a chiral piperazin-2-one ring. The biphenyl moiety is a prevalent feature in numerous therapeutic agents, valued for its ability to engage in hydrophobic and π-stacking interactions within protein binding sites.[3] Its presence is critical for the activity of compounds targeting a range of proteins, from enzymes to immune checkpoint molecules.[3][4] Similarly, the piperazine and piperazinone rings are considered privileged structures due to their frequent occurrence in biologically active molecules, where they can influence solubility, metabolic stability, and receptor engagement.[1][2]

The combination of these scaffolds in 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one suggests a high probability of biological activity. This guide will explore the most likely mechanisms of action based on the known pharmacology of analogous structures.

Hypothesized Mechanisms of Action

Cholinesterase Inhibition

The biphenylcarbonyl scaffold is a recurring motif in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] These enzymes are critical for the degradation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

  • Molecular Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Proposed Interaction: The biphenyl group of the compound is hypothesized to bind to the peripheral anionic site (PAS) of AChE, while the carbonyl and piperazinone moieties may interact with the catalytic active site (CAS) or the acyl-binding pocket. A similar binding mode is plausible for BuChE.

  • Signaling Pathway: By inhibiting AChE and BuChE, the compound would increase the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release Presynaptic_Membrane AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one Compound->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates Postsynaptic_Membrane

Caption: Putative inhibition of AChE in the cholinergic synapse.

Kinase Inhibition

The piperazine and piperazinone scaffolds are present in numerous kinase inhibitors, including some that target the Epidermal Growth Factor Receptor (EGFR).[6] The biphenyl moiety can effectively occupy the hydrophobic region of the ATP-binding pocket of many kinases.

  • Molecular Target: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) or Cytoplasmic Tyrosine Kinases (e.g., Src family kinases).

  • Proposed Interaction: The compound could act as an ATP-competitive inhibitor, with the biphenyl group occupying the hydrophobic pocket adjacent to the adenine-binding region of the kinase domain. The piperazinone ring may form hydrogen bonds with the hinge region of the kinase.

  • Signaling Pathway: Inhibition of a key kinase would block its downstream signaling cascade, which could affect cell proliferation, survival, and migration. This makes kinase inhibition a prominent mechanism for anticancer agents.

Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds ADP ADP RTK->ADP Hydrolyzes Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylates Compound 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one Compound->RTK Inhibits ATP binding ATP ATP ATP->RTK Binds to active site Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

PD-L1 Inhibition

Small molecules containing a biphenyl core have been identified as inhibitors of the programmed death-ligand 1 (PD-L1) protein.[3] These molecules disrupt the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity.

  • Molecular Target: Programmed Death-Ligand 1 (PD-L1).

  • Proposed Interaction: The biphenyl group of the compound is predicted to anchor within a hydrophobic pocket on the surface of PD-L1, preventing it from binding to the PD-1 receptor.

  • Signaling Pathway: By blocking the PD-1/PD-L1 interaction, the compound would alleviate the inhibition of T-cell activation, leading to enhanced T-cell-mediated killing of tumor cells.

Experimental Validation Protocols

To empirically determine the mechanism of action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a tiered approach of in vitro and cell-based assays is recommended.

Primary Screening: Broad-Spectrum Profiling

A broad-spectrum screen against a panel of common drug targets (e.g., kinases, GPCRs, ion channels, and enzymes) is a cost-effective initial step to identify high-affinity interactions.

Focused Assays for Hypothesized Mechanisms

This colorimetric assay quantifies AChE and BuChE activity.

Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's reagent) solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in water).

    • AChE or BuChE enzyme solution (e.g., from human erythrocytes or equine serum).

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilution or buffer (for control) to each well.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ellman_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Compound) Start->Prepare_Reagents Plate_Setup Add Compound/Control, DTNB, and Enzyme to 96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C for 15 min Plate_Setup->Incubation Reaction_Start Add Substrate (ATCI/BTCI) Incubation->Reaction_Start Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Measure_Absorbance Data_Analysis Calculate Reaction Rates and Percent Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.

This luminescent assay measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Prepare Reagents:

    • Kinase reaction buffer.

    • Kinase enzyme.

    • Kinase substrate (peptide or protein).

    • ATP solution.

    • Test compound dilutions.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • Set up the kinase reaction by adding the buffer, kinase, substrate, and test compound to a 96-well plate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

    • Calculate percent inhibition and determine the IC50 value as described for the cholinesterase assay.

To assess potential anticancer activity, the compound's effect on the proliferation of various cancer cell lines can be measured.

Protocol (using a resazurin-based assay):

  • Cell Culture:

    • Plate cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Data Acquisition:

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) with a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed experimental assays.

Assay Target Metric Result (e.g., µM)
Cholinesterase InhibitionAChEIC50To be determined
Cholinesterase InhibitionBuChEIC50To be determined
Kinase InhibitionEGFRIC50To be determined
Kinase InhibitionVEGFR2IC50To be determined
CytotoxicityA549 CellsGI50To be determined
CytotoxicityHCT-116 CellsGI50To be determined

A potent IC50 or GI50 value (typically in the sub-micromolar to low micromolar range) in any of these assays would provide strong evidence for the corresponding mechanism of action and warrant further investigation, including secondary assays to confirm the mode of inhibition (e.g., competitive, non-competitive) and direct binding studies (e.g., Surface Plasmon Resonance).

Conclusion

While the precise mechanism of action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one remains to be elucidated, its chemical structure, composed of well-validated pharmacophores, provides a strong basis for forming testable hypotheses. The proposed mechanisms—cholinesterase inhibition, kinase inhibition, and PD-L1 antagonism—represent the most plausible starting points for investigation. The experimental protocols detailed in this guide offer a systematic and robust approach to characterizing the biological activity of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent and for the broader understanding of the structure-activity relationships of biphenyl- and piperazinone-containing molecules.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (2017). Molecules. [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2022). Computational and Structural Biotechnology Journal. [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. (2014). Molecules. [Link]

  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. (2020). Molecules. [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. (2014). Molecules. [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]

  • Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. (2019). Bioorganic Chemistry. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2018). International Journal of Scientific Development and Research. [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (2011). Bulletin of the Korean Chemical Society. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Records of Natural Products. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Molecules. [Link]

  • exploring pharmacological significance of piperazine scaffold. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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Exploratory

An In-depth Technical Guide to 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of the novel compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of the novel compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. As a molecule incorporating both the privileged biphenyl and methylpiperazin-2-one scaffolds, it represents a compound of significant interest for researchers in medicinal chemistry and drug development. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of this and related chemical entities. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile.

Introduction and Rationale

The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in pi-stacking interactions and provide a rigid scaffold for orienting other functional groups. Similarly, the piperazinone core is a versatile heterocyclic structure prevalent in centrally active agents, contributing to aqueous solubility and offering sites for chemical modification. The combination of these two fragments in 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one suggests a molecule with potential for high-affinity binding to a variety of biological targets. The methyl group at the 3-position of the piperazinone ring introduces a chiral center, which could be exploited for stereospecific interactions.

This guide will first detail the predicted physical and chemical properties of the target compound. Subsequently, a detailed, step-by-step synthesis protocol is proposed, grounded in established amide bond formation reactions. This is followed by a discussion of appropriate analytical techniques for characterization and purification. Finally, we will explore potential therapeutic applications based on the known biological activities of structurally related compounds.

Predicted Physicochemical Properties

The anticipated physical and chemical properties of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one are summarized in the table below. These values are estimated based on the properties of its constituent fragments and related molecules.

PropertyPredicted Value/Characteristic
Molecular Formula C18H18N2O2
Molecular Weight 294.35 g/mol
Appearance White to off-white crystalline solid
Melting Point 180-200 °C (estimated range)
Boiling Point > 400 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water.
pKa Not readily ionizable
LogP 2.5 - 3.5 (calculated)

Proposed Synthesis and Characterization

The synthesis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one can be logically achieved through the acylation of 3-methylpiperazin-2-one with 4-biphenylcarbonyl chloride. The following section outlines a detailed experimental protocol.

Synthesis Workflow

The proposed synthetic route is a standard amide coupling reaction.

G A 3-Methylpiperazin-2-one D Amide Coupling A->D B 4-Biphenylcarbonyl Chloride B->D C 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one D->C

Caption: Proposed synthesis of the target compound.

Experimental Protocol

Materials:

  • 3-Methylpiperazin-2-one

  • 4-Biphenylcarbonyl chloride[1]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperazin-2-one (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: In a separate flask, dissolve 4-biphenylcarbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of 3-methylpiperazin-2-one and triethylamine at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

The identity and purity of the synthesized 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the biphenyl group (likely in the range of 7.4-7.8 ppm), protons of the piperazinone ring, and a characteristic signal for the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbons (amide and ketone), aromatic carbons of the biphenyl moiety, and aliphatic carbons of the piperazinone ring and the methyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the amide C=O stretch (around 1650-1680 cm⁻¹) and the ketone C=O stretch (around 1630-1660 cm⁻¹).

  • HRMS (High-Resolution Mass Spectrometry): This will provide an accurate mass measurement to confirm the elemental composition of the molecule.

Potential Applications in Drug Development

While the specific biological activity of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one has not been reported, the structural motifs present suggest several potential therapeutic applications.

  • Oncology: Many kinase inhibitors incorporate biphenyl and piperazine/piperazinone structures.[2][3] The biphenyl group can effectively occupy hydrophobic pockets in the ATP-binding site of kinases, while the piperazinone can form hydrogen bonds and provide a vector for further substitution to enhance selectivity and pharmacokinetic properties.

  • Neuroscience: The piperazine ring is a common feature in compounds targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors.[4] The rigid biphenyl scaffold could be used to orient substituents to achieve high-affinity and selective binding to a specific receptor subtype.

  • Inflammation and Immunology: Compounds containing the biphenylcarbonyl moiety have been explored as antagonists for various receptors involved in inflammatory pathways. The methylpiperazinone portion could modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds.

The logical workflow for exploring these potential applications is outlined below.

G A Synthesis & Characterization B In Vitro Screening (e.g., Kinase Assays, Receptor Binding) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy & PK/PD Studies D->E F Preclinical Development E->F

Caption: Drug discovery workflow for the target compound.

Conclusion

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a novel chemical entity with significant potential for applications in drug discovery. This technical guide provides a predictive overview of its physicochemical properties and a detailed, practical protocol for its synthesis and characterization. The structural alerts within the molecule suggest that it would be a valuable compound to screen in a variety of biological assays, particularly in the areas of oncology and neuroscience. The information presented here serves as a starting point for researchers to initiate their investigations into this promising molecule.

References

  • General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7 - DOI. (n.d.).
  • PubChem. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. Retrieved from [Link]

  • Spectra and physical data of (A2) : - Rsc.org. (n.d.).
  • PubChem. (n.d.). (4R)-1-(2'-chloro[1,1'-biphenyl]-3-yl)-4-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]pyrrolidin-2-one. Retrieved from [Link]

  • Supporting Information - Wiley-VCH. (n.d.).
  • Zhong, Y., et al. (2015). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 68, 123-128. Retrieved from [Link]

  • Makin, S., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 63(15), 8275–8286. Retrieved from [Link]

  • Gunaratna, M. J., et al. (2019). Biological evaluation of synthesized molecules using patch clamp recordings. Arkivoc, 2019(iii), 22-39.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(l-Benzyl)-4-Methoxycarbonyl-4-piperidinyl N-phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-acetic acid, 2'-chloro-alpha-methyl-, 2-(4-methyl-1-piperazinyl)-2-oxoethyl ester, (S)-. Retrieved from [Link]

  • MolPort. (n.d.). 1-{[1,1'-biphenyl]-4-carbonyl}-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester. Retrieved from [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. (2007, August 15). PubMed. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-carbonyl-2-indolinone. (n.d.). Google Patents.

Sources

Foundational

A Technical Guide to the Structural Analysis and Characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Executive Summary The confluence of privileged scaffolds in medicinal chemistry often yields molecules of significant therapeutic potential. The title compound, 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecules of significant therapeutic potential. The title compound, 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, incorporates the rigid, aromatic biphenyl system, known for its role in modulating protein-protein interactions, with the versatile piperazinone heterocycle, a common feature in centrally active agents.[1][2] This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and characterization of this molecule. We move beyond mere procedural descriptions to explain the strategic rationale behind the analytical workflow, ensuring a self-validating system of inquiry. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the discovery and development of novel small-molecule therapeutics.

Chapter 1: The Analytical Workflow: An Integrated Strategy

The definitive characterization of a novel chemical entity is not a linear process but an integrated system where orthogonal techniques validate one another. The workflow begins with establishing purity and confirming the molecular formula, which are prerequisites for investing in more resource-intensive structural studies. Spectroscopic methods then provide a detailed map of atomic connectivity and functional groups, culminating in the "gold standard" of X-ray crystallography for absolute 3D structural confirmation.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Definitive Confirmation HPLC HPLC-UV/DAD Purity Assessment HRMS HRMS (ESI-TOF) Molecular Formula HPLC->HRMS Pure Sample NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity Map HRMS->NMR Correct Formula FTIR FT-IR Spectroscopy Functional Groups NMR->FTIR Proposed Structure Confirmation Structure Confirmed NMR->Confirmation XRAY X-ray Crystallography 3D Structure & Stereochemistry FTIR->XRAY Consistent Groups XRAY->Confirmation Unambiguous Proof

Figure 1: Integrated workflow for small molecule characterization.

Chapter 2: Foundational Analysis: Purity and Molecular Formula

Before detailed structural analysis, it is imperative to confirm the purity of the sample and verify its molecular formula. These foundational steps prevent the misinterpretation of data arising from impurities.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[3] For 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a reversed-phase method is optimal. The biphenyl moiety provides significant hydrophobicity, making it well-suited for retention on a C18 stationary phase, while the piperazinone core imparts sufficient polarity for elution with a standard acetonitrile/water mobile phase. The extensive conjugation of the biphenylcarbonyl system provides a strong chromophore, enabling sensitive detection by a Diode-Array Detector (DAD) or UV detector.[4][5]

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the mobile phase.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute with the initial mobile phase composition to a working concentration (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter.[3]

  • Chromatographic Run: Inject the sample and run a gradient elution to ensure the separation of any potential impurities with different polarities.

  • Data Analysis: Monitor the chromatogram at a wavelength corresponding to an absorbance maximum (e.g., ~250 nm). Purity is determined by the area percentage of the main peak. A purity level of >98% is typically desired for subsequent characterization.

Parameter Condition Justification
Column C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)Industry standard for separation of moderately nonpolar aromatic compounds.[6]
Mobile Phase A Water (HPLC Grade) with 0.1% Formic AcidAcid improves peak shape for the slightly basic piperazinone nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Formic AcidCommon organic modifier providing good elution strength.
Gradient 50% B to 95% B over 20 minutesEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detector DAD or UV at 250 nmThe biphenyl system provides a strong UV chromophore for sensitive detection.[4]

Table 1: Recommended HPLC method parameters.

High-Resolution Mass Spectrometry (HRMS): Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument must be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured mass to the theoretical mass calculated for the protonated molecular formula (C₂₀H₂₁N₂O₂⁺). An accuracy within 5 ppm is considered definitive confirmation.

Parameter Value
Molecular Formula C₂₀H₂₀N₂O₂
Exact Mass (M) 332.1525 g/mol
Protonated Ion [M+H]⁺ C₂₀H₂₁N₂O₂⁺
Calculated m/z 333.1603

Table 2: Theoretical mass data for the title compound.

Chapter 3: Definitive Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a small molecule.[7] A combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous structural map.

Rationale for NMR Experiments

  • ¹H NMR: Determines the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D NMR (e.g., COSY, HSQC): Establishes correlations between atoms. COSY identifies coupled protons (H-C-C-H), while HSQC correlates protons directly to the carbons they are attached to (H-C). This combination allows for the complete assembly of molecular fragments.

Predicted NMR Data The structure contains several key regions: the biphenyl rings, the piperazinone core, and the methyl group. Due to restricted rotation around the amide bond, some signals, particularly for the piperazinone ring protons, may appear broadened or as multiple sets of signals at room temperature.[8][9]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key 2D Correlations (HSQC)
Biphenyl Protons δ 7.4 - 7.8 ppm (m, 9H)δ 127 - 145 ppm (~8 signals)Protons in this region correlate to carbons in the aromatic region.
Piperazinone H-5 δ ~3.8 - 4.2 ppm (m, 2H)δ ~45 - 50 ppm
Piperazinone H-6 δ ~3.3 - 3.6 ppm (m, 2H)δ ~48 - 53 ppm
Piperazinone H-3 δ ~4.0 - 4.5 ppm (q, 1H)δ ~55 - 60 ppmCorrelates with the methyl protons in a COSY experiment.
Methyl H (at C-3) δ ~1.3 - 1.5 ppm (d, 3H)δ ~15 - 20 ppm
Amide Carbonyl (C-2) -δ ~168 - 172 ppmNo direct ¹H correlation.
Ketone Carbonyl -δ ~165 - 170 ppmNo direct ¹H correlation.

Table 3: Predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃ or DMSO-d₆).

Chapter 4: Functional Group and Electronic Structure Analysis

Spectroscopic techniques that probe vibrational and electronic transitions are used to confirm the presence of key functional groups and conjugated systems identified by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying functional groups based on their characteristic vibrational frequencies.[10] The C=O bond, with its large dipole moment, produces a particularly strong and easily identifiable absorption.[11]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Absorptions:

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching (piperazinone ring and methyl group).

  • ~1685 cm⁻¹ (Strong): Amide I band (C=O stretch). This is a tertiary amide, so no N-H bands are expected.[12][13]

  • ~1650 cm⁻¹ (Strong): Ketone C=O stretch. The frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the biphenyl aromatic system.[11]

  • ~1600 cm⁻¹: Aromatic C=C stretching vibrations from the biphenyl rings.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The highly conjugated biphenylcarbonyl system is expected to show strong absorbance in the UV region.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). For biphenyl itself, the excitation peak is around 247 nm.[4] The extended conjugation with the carbonyl group is expected to shift this λₘₐₓ to a longer wavelength.

Chapter 5: The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of HRMS and NMR provides a robust hypothesis for the structure, single-crystal X-ray crystallography offers the only method for its unambiguous determination in the solid state.[14][15] It provides a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and the conformation adopted in the crystal lattice.[16][17]

XRay_Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution Start Purified Compound Solvent Solvent Screening Start->Solvent Evaporation Slow Evaporation / Diffusion Solvent->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Integration Integrate & Scale Data Diffraction->Integration Solve Solve Phase Problem Integration->Solve Refine Refine Atomic Positions Solve->Refine Final Final Structural Model Refine->Final

Figure 2: General workflow for X-ray crystallography.

Key Insights from X-ray Crystallography:

  • Absolute Connectivity: Confirms the bonding arrangement determined by NMR.

  • Stereochemistry: Unambiguously determines the relative (and potentially absolute) stereochemistry at the chiral center (C-3).

  • Conformation: Reveals the solid-state conformation, including the chair/boat conformation of the piperazinone ring and, critically, the dihedral angle between the two phenyl rings of the biphenyl moiety. This angle is a key determinant of the molecule's overall shape and ability to interact with biological targets.[18]

Conclusion

The structural characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is achieved through a logical and integrated application of modern analytical techniques. HPLC and HRMS establish the compound's purity and molecular formula. A suite of 1D and 2D NMR experiments elucidates the complete atomic connectivity. FT-IR and UV-Vis spectroscopy confirm the presence of key functional groups and the conjugated electronic system. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the high-fidelity data required for advancing promising molecules in the drug discovery and development pipeline.

References

  • BenchChem. Characterization of polyhydroxylated biphenyl compounds.
  • University of Regensburg. Carbonyl - compounds - IR - spectroscopy.
  • BenchChem. Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • AAT Bioquest. Spectrum [Biphenyl] - Fluorescence.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
  • Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment.
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. (2005).
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).
  • University of Calgary. IR Spectroscopy of Hydrocarbons.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023).
  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025).
  • MDPI. Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. (2025).
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  • PubMed. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015).
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Exploratory

A Technical Guide to 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative molecule 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative molecule 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a compound of interest in medicinal chemistry and drug development due to its structural motifs. While specific experimental data for this exact molecule is not prevalent in public literature, this document synthesizes theoretical data, outlines robust experimental protocols for its characterization, and discusses its potential relevance. The guide is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a cornerstone of drug design. The derivatization of the piperazine ring, as in the case of 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, allows for the fine-tuning of its biological activity and physicochemical properties. The incorporation of a biphenylcarbonyl group suggests a potential for interactions with hydrophobic pockets in biological targets, a common strategy in the design of enzyme inhibitors and receptor antagonists.

This guide will focus on two fundamental physicochemical properties of 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one: its molecular weight and aqueous solubility. An accurate determination of these properties is a critical first step in the drug development process, influencing everything from initial screening to formulation.

Physicochemical Properties

Molecular Structure and Weight

The chemical structure of 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is characterized by a central 3-methylpiperazin-2-one ring, with a [1,1'-biphenyl]-4-carbonyl moiety attached to the nitrogen at the 4-position.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂
Molecular Weight 294.35 g/mol
Monoisotopic Mass 294.1368 Da

The molecular weight is a fundamental property calculated from the molecular formula. This value is essential for a variety of experimental procedures, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. For orally administered drugs, sufficient solubility is required for dissolution in the gastrointestinal tract prior to absorption.

The aqueous solubility of 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one has not been experimentally reported in the literature. However, based on its structure, which contains a large, non-polar biphenyl group, it is predicted to have low aqueous solubility . The presence of the polar piperazin-2-one ring may confer some degree of solubility, but the overall character of the molecule is likely to be hydrophobic. For drug development purposes, it is crucial that this property be determined experimentally.

Experimental Protocols

Synthesis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

While a specific synthesis for this molecule is not reported, a plausible synthetic route can be devised based on established chemical reactions. A common approach would involve the acylation of 3-methylpiperazin-2-one with [1,1'-biphenyl]-4-carbonyl chloride.

Step-by-step Protocol:

  • Dissolve 3-methylpiperazin-2-one in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Add a non-nucleophilic base , such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to act as a proton scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of [1,1'-biphenyl]-4-carbonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Dissolve 3-methylpiperazin-2-one and base in aprotic solvent add_reagent Add [1,1'-Biphenyl]-4-carbonyl chloride at 0 °C start->add_reagent react Stir at room temperature add_reagent->react workup Quench and extract product react->workup purify Purify by column chromatography workup->purify product 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one purify->product

Caption: Synthetic workflow for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Determination of Aqueous Solubility

The kinetic and thermodynamic solubility of a compound can be determined using various methods. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Step-by-step Shake-Flask Protocol:

  • Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid material. It is crucial to filter or centrifuge the supernatant to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the sample.

Diagram of Solubility Determination Workflow:

G cluster_solubility Shake-Flask Solubility Workflow start Add excess compound to buffer agitate Agitate at constant temperature for 24-48 hours start->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate analyze Quantify concentration of supernatant by HPLC or LC-MS separate->analyze result Aqueous Solubility Value analyze->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Relevance in Drug Development

The structural features of 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one suggest several potential areas of application in drug development. The biphenyl moiety is a common feature in ligands for nuclear receptors and other protein targets with large hydrophobic binding sites. The piperazinone core can form key hydrogen bond interactions. Compounds with similar piperazine or piperidinone cores have been investigated for a variety of therapeutic targets, including as anti-infective agents and kinase inhibitors.[1][2] The development of this and related molecules could lead to new therapeutic agents.

Conclusion

While 4-([1,1'-biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a putative compound with limited available data, its structural characteristics make it an interesting subject for chemical and pharmacological research. This guide provides a theoretical foundation for its molecular weight and a qualitative assessment of its aqueous solubility. Furthermore, the detailed experimental protocols for its synthesis and solubility determination offer a practical starting point for researchers. The systematic characterization of this and similar novel chemical entities is a fundamental aspect of the ongoing quest for new and improved therapeutics.

References

  • MolPort. 1-{[1,1'-biphenyl]-4-carbonyl}-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine. MolPort-002-771-045. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39826607, (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. Available from: [Link].

  • Chemazone. 4-{3-fluoro-[1,1-biphenyl]-4-carbonyl}-3-(thiophen-2-yl)piperazin-2-one. Chemazone. Available from: [Link]

  • Schön A, et al. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. 2022;27(13):4247. Available from: [Link]

  • National Center for Biotechnology Information. PubChemLite for C24H19Cl2N5O3S. Available from: [Link]

  • Le T, et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Med Chem Lett. 2013;4(9):836-840. Available from: [Link]

  • Gao M, et al. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. J Med Chem. 2021;64(15):11342-11354. Available from: [Link]

  • Google Patents. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). US7119093B2.
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Foundational

A Technical Guide to the Early Discovery Pharmacokinetic Profiling of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising compounds due...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising compounds due to poor pharmacokinetic (PK) properties remains a principal challenge, draining resources and stalling innovation. A molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as critical to its success as its interaction with the therapeutic target. This guide provides a comprehensive, technically-grounded framework for the initial pharmacokinetic characterization of a novel small molecule candidate, 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (hereinafter referred to as "Compound X").

As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to illuminate the strategic rationale behind them. We will explore why specific assays are chosen, how they are mechanistically informative, and how the resulting data coalesce into a predictive profile that guides critical go/no-go decisions and directs the next phase of chemical optimization. This is a self-validating system of inquiry, where each experimental stage builds upon the last, creating a robust data package grounded in scientific integrity.

Section 1: Compound X - Initial Physicochemical and Structural Considerations

Before embarking on biological assays, an in silico and physicochemical assessment of Compound X is paramount. Its structure, featuring a rigid biphenyl group, a carbonyl-activated piperazinone core, and a methyl substituent, suggests a moderate molecular weight and potential for significant hydrophobicity.

  • Structure: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

  • Predicted LogP (cLogP): ~3.5 - 4.5. This value suggests good permeability but also raises flags for potential issues like low aqueous solubility and high plasma protein binding.

  • Aqueous Solubility: This is a critical first experiment. Poor solubility can compromise assay data quality and predict absorption issues in vivo.

The initial hypothesis is that Compound X will likely be permeable but may face challenges related to metabolic stability (due to the biphenyl and accessible piperazinone ring) and bioavailability. Our experimental cascade is designed to systematically test this hypothesis.

Section 2: The In Vitro ADME Cascade - A Foundation for In Vivo Prediction

Our first tier of investigation utilizes high-throughput in vitro assays to model key ADME processes. These assays are cost-effective, consume minimal compound, and provide the foundational data needed to rank-order early-stage compounds and predict major PK liabilities.[1][2]

Metabolic Stability: Gauging the Rate of Hepatic Clearance

The liver is the primary site of drug metabolism, and understanding a compound's susceptibility to hepatic enzymes is crucial for predicting its lifespan in the body. We assess this using a liver microsomal stability assay, which primarily evaluates metabolism by Phase I cytochrome P450 (CYP) enzymes.[3]

Causality: A compound that is rapidly metabolized will have a high intrinsic clearance (CLint), leading to a short half-life and low exposure after oral dosing. By running the assay in both human and rat liver microsomes, we gather data for interspecies scaling and initial prediction of human PK.

Experimental Workflow: Liver Microsomal Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Compound X Stock (10 mM in DMSO) E Pre-warm Microsomes, Buffer, & Compound X A->E B Pooled Liver Microsomes (Human, Rat) B->E C NADPH Cofactor Solution F Initiate Reaction: Add pre-warmed NADPH C->F D Phosphate Buffer (pH 7.4) D->E E->F T=0 G Sample Aliquots at 0, 5, 15, 30, 60 min F->G H Quench Reaction: Add ice-cold Acetonitrile with Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant via LC-MS/MS I->J K Calculate % Remaining vs. T0 J->K L Determine Half-Life (t½) and Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2.1: Liver Microsomal Stability Assay

  • Preparation: Prepare a 1 µM working solution of Compound X in phosphate buffer from a DMSO stock. The final DMSO concentration must be ≤0.1% to avoid enzyme inhibition.

  • Reaction Mixture: In a 96-well plate, combine pooled liver microsomes (human or rat, final concentration 0.5 mg/mL) with the Compound X working solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH cofactor solution (final concentration 1 mM). The time of addition is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[4]

  • Sample Processing: Centrifuge the termination plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of Compound X remaining at each time point.[4]

  • Data Analysis: Plot the natural log of the percentage of Compound X remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of Compound X

ParameterHuman Liver MicrosomesRat Liver MicrosomesPositive Control (Verapamil)
Half-life (t½, min) 2518< 5
Intrinsic Clearance (CLint, µL/min/mg) 55.477.0> 277
Interpretation Moderate-to-High ClearanceHigh ClearanceAssay Valid

Insight: The data suggests Compound X is cleared more rapidly by rat liver enzymes than human ones. The moderate-to-high clearance in human microsomes is a potential liability that could lead to a short in vivo half-life and may require more frequent dosing. This finding immediately informs the medicinal chemistry team that structural modifications to block metabolic "hotspots" could be a valuable optimization strategy.

Plasma Protein Binding (PPB): Quantifying the Active Fraction

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its target.[5] High plasma protein binding can severely limit a drug's efficacy and alter its clearance. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and reliability.[6][7]

Causality: A compound that is >99% bound to plasma proteins has a very small free fraction. This means that a much higher total drug concentration is needed to achieve a therapeutically relevant free concentration at the target site. This can increase the risk of off-target effects and saturation of metabolic pathways.

Protocol 2.2: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike Compound X into plasma (human and rat) at a final concentration of 1 µM.

  • Device Loading: Add the plasma-drug mixture to the sample chamber (red-ringed) of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.[5][8]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable dialysis membrane (8K MWCO).[8]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantitation, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot, so that the final composition of all samples is 50:50 plasma:buffer.

  • Analysis: Precipitate proteins with ice-cold acetonitrile containing an internal standard and analyze the concentrations in both chambers by a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of Compound X

Species% BoundFraction Unbound (fu)Interpretation
Human 99.2%0.008Highly Bound
Rat 98.8%0.012Highly Bound
Positive Control (Warfarin) >99%<0.01Assay Valid

Insight: Compound X is highly bound to both human and rat plasma proteins. This is a significant finding. The low fraction unbound must be factored into the interpretation of all potency and efficacy data. For instance, if the in vitro target IC50 is 50 nM, the required total plasma concentration in vivo would need to exceed 6,250 nM (50 nM / 0.008) to achieve the desired free concentration. This reinforces the hypothesis derived from its cLogP and is a critical parameter for PK/PD modeling.

Section 3: Bioanalytical Method Validation - The Cornerstone of Trustworthy Data

All quantitative data in a PK study depend on the ability to accurately measure drug concentrations in complex biological matrices like plasma. A robust, validated bioanalytical method is non-negotiable. The validation is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10]

Trustworthiness: A validated method ensures that the data are accurate, precise, and reproducible. Without this, any pharmacokinetic parameters derived would be unreliable. The process involves demonstrating selectivity, sensitivity, accuracy, precision, and stability.[11][12]

Key Validation Parameters (LC-MS/MS)

ParameterAcceptance Criteria (FDA M10 Guidance)[11]Rationale
Selectivity No significant interfering peaks at the analyte's retention time in blank matrix.Ensures the signal being measured is from Compound X and not an endogenous component.
Calibration Curve ≥6 non-zero points, r² ≥ 0.99. Back-calculated concentrations within ±15% (±20% at LLOQ).Establishes the relationship between instrument response and concentration over the relevant range.
Accuracy & Precision Intra- and inter-day precision (CV) ≤15%. Accuracy (%RE) within ±15%. (Both ≤20% at LLOQ).Confirms the method's closeness to the true value and its repeatability.
Lower Limit of Quantitation (LLOQ) Lowest concentration on the curve meeting accuracy/precision criteria with S/N > 5.[13]Defines the lowest concentration that can be reliably measured.
Stability Analyte stable under various conditions (freeze-thaw, short-term benchtop, long-term storage).Ensures the concentration measured reflects the concentration at the time of sample collection.

Section 4: The First In Vivo Test - Rat Pharmacokinetic Study

With a solid in vitro understanding, we proceed to the first whole-organism study. The rat is a standard species for early PK studies due to its well-characterized physiology and handling practicalities.[14] This study will provide definitive values for clearance, volume of distribution, half-life, and, crucially, oral bioavailability.[15][16]

Causality: This experiment integrates all ADME processes simultaneously. An intravenous (IV) dose allows us to measure systemic clearance and volume of distribution directly. An oral (PO) dose, when compared to the IV data, reveals the fraction of the drug that successfully passes from the gut into systemic circulation (bioavailability, F%).

Experimental Workflow: Rat In Vivo PK Study

G cluster_dosing Dosing Phase cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis A Acclimate Male Sprague-Dawley Rats (n=3/group) B Group 1: IV Bolus (1 mg/kg in Solutol/EtOH/Water) A->B C Group 2: PO Gavage (5 mg/kg in 0.5% MC) A->C D Serial Bleeds via Saphenous Vein B->D C->D E Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr F Collect Blood into K2EDTA Tubes D->F G Centrifuge to Isolate Plasma F->G H Store Plasma at -80°C G->H I Quantify [Compound X] using Validated LC-MS/MS H->I J Plot Plasma Conc. vs. Time I->J K Non-Compartmental Analysis (NCA) J->K L Calculate PK Parameters: CL, Vdss, t½, AUC, F% K->L

Caption: Workflow for a discrete rodent in vivo PK study.

Protocol 4.1: Rat Pharmacokinetic Study

  • Animals: Use male Sprague-Dawley rats (250-300g), fasted overnight before dosing.

  • Dosing:

    • IV Group (n=3): Administer a 1 mg/kg dose of Compound X via bolus injection into the tail vein. The vehicle should be a solubilizing formulation (e.g., 10% Solutol / 10% Ethanol / 80% Water).

    • PO Group (n=3): Administer a 5 mg/kg dose via oral gavage. The vehicle should be a suspension (e.g., 0.5% Methylcellulose in water).

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at pre-determined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2EDTA anticoagulant.[17]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in all plasma samples using the previously validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.[18]

Data Presentation: Key Pharmacokinetic Parameters of Compound X in Rat

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Unit
CL (Clearance) 45.5-mL/min/kg
Vdss (Volume of Distribution) 3.1-L/kg
t½ (Half-Life) 0.81.1hr
AUC₀₋ᵢₙf (Area Under the Curve) 367980ng*hr/mL
Cₘₐₓ (Maximum Concentration) -255ng/mL
Tₘₐₓ (Time to Cₘₐₓ) -0.5hr
F (Oral Bioavailability) -21% %

Section 5: Synthesis and Interpretation - Building the Full Profile

We now integrate all our findings into a cohesive pharmacokinetic profile for Compound X.

  • Absorption: The compound is absorbed rapidly after oral administration (Tₘₐₓ = 0.5 hr). However, the oral bioavailability is low at 21%.

  • Distribution: The volume of distribution (Vdss = 3.1 L/kg) is greater than total body water (~0.7 L/kg), suggesting that the compound distributes out of the plasma and into tissues. This is consistent with its lipophilic character. The high plasma protein binding (98.8% in rat) means that despite this tissue distribution, the concentration of free drug in tissues may still be limited.

  • Metabolism & Clearance: The systemic clearance in rats (45.5 mL/min/kg) is high, approaching the rate of hepatic blood flow in the rat (~55 mL/min/kg). This classifies Compound X as a high-extraction-ratio drug. This in vivo result validates the in vitro finding from the liver microsomal assay that predicted high clearance. The short half-life (~1 hr) is a direct consequence of this high clearance.

  • Excretion: While not directly measured, the high hepatic clearance strongly suggests that metabolism is the primary route of elimination.

The Causality of Low Bioavailability: The low oral bioavailability (F=21%) is likely a result of two primary factors identified in our earlier assays:

  • High First-Pass Metabolism: The high hepatic clearance means that after the drug is absorbed from the gut and passes through the liver via the portal vein, a significant fraction is metabolized and eliminated before it ever reaches systemic circulation.

  • Poor Aqueous Solubility: While not explicitly tabulated, initial physicochemical tests likely indicated low solubility, which could limit the rate and extent of dissolution in the gastrointestinal tract, thereby limiting absorption.

The early pharmacokinetic profile of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is now clear. It is a rapidly absorbed but highly protein-bound molecule with extensive tissue distribution. Its primary liability is high hepatic clearance, which results in a short half-life and low oral bioavailability.

This comprehensive data package empowers the drug discovery team to make an informed decision. While the high clearance is a challenge, it is not an insurmountable one. The path forward is logical and data-driven:

  • Metabolite Identification Studies: Pinpoint the specific site(s) on Compound X that are susceptible to metabolism.

  • Structure-Activity Relationship (SAR) Guided Optimization: The medicinal chemistry team can now rationally design and synthesize new analogues where these metabolic "hotspots" are blocked (e.g., by adding a fluorine atom) to reduce clearance, improve half-life, and increase bioavailability, while seeking to retain on-target potency.

  • Re-assay: Promising new analogues will re-enter this pharmacokinetic profiling cascade, allowing for a direct, quantitative comparison of their properties against Compound X.

This iterative, science-driven process of testing, interpreting, and optimizing is the hallmark of successful early-phase drug discovery.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • PubMed. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2026). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]

  • National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

Sources

Exploratory

De Novo Receptor Target Identification: A Case Study on 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Executive Summary The identification of molecular targets for novel synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for novel synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one represents a highly specific chemical scaffold characterized by a rigidified polar core (3-methylpiperazin-2-one) coupled to a bulky, hydrophobic moiety (biphenyl-4-carbonyl). Compounds harboring this biphenyl-piperazine/piperazinone architecture frequently interact with hydrophobic binding pockets, such as those found in NMDA receptor subunits (e.g., NR2C/NR2D) or lipid-signaling enzymes like Fatty Acid Amide Hydrolase (FAAH).

To deconvolute the exact receptor targets of this compound, researchers must employ orthogonal chemical biology techniques. This whitepaper outlines a comprehensive, self-validating technical workflow combining label-free Cellular Thermal Shift Assays (CETSA) and probe-based Photoaffinity Labeling coupled with Activity-Based Protein Profiling (PAL-ABPP) .

Structural Rationale & Chemical Biology Strategy

Before executing a target identification campaign, the physicochemical properties of the molecule must dictate the experimental design.

  • The Biphenyl Moiety: The [1,1'-biphenyl]-4-carbonyl group drives hydrophobic interactions and π−π stacking within deep receptor clefts. Modifying this region with bulky fluorophores would likely abolish binding affinity. However, it is an ideal site for the installation of a sterically minimal photoreactive group, such as a trifluoromethylphenyl diazirine[1].

  • The Piperazinone Core: The 3-methylpiperazin-2-one ring provides hydrogen bond acceptors and donors. The unsubstituted N1 position of the piperazinone ring offers a synthetic vector for attaching a bioorthogonal click-chemistry handle (e.g., a terminal alkyne) without severely disrupting the pharmacophore[2].

Because probe synthesis carries the risk of altering the compound's native binding profile, our strategy mandates a label-free first approach, followed by covalent trapping for low-affinity or transient interactions[3].

Workflow Hit 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one LabelFree Label-Free Approach (CETSA-MS) Hit->LabelFree Intact Cells Labeled Probe-Based Approach (PAL-ABPP) Hit->Labeled Probe Synthesis Proteomics Quantitative LC-MS/MS (TMT / SILAC) LabelFree->Proteomics Thermal Shift Labeled->Proteomics UV Crosslink & Click Validation Target Validation (Radioligand / CRISPR KO) Proteomics->Validation Putative Targets

Figure 1: Orthogonal workflow for the de novo target identification of the biphenyl-piperazinone hit.

Label-Free Target Deconvolution via CETSA-MS

Causality & Principle: The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle of ligand-induced thermal stabilization[4]. When 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one binds to its target receptor in a live cell, the Gibbs free energy of the folded protein state decreases, rendering the protein more resistant to heat-induced unfolding and subsequent aggregation[5]. Coupling CETSA with quantitative mass spectrometry (CETSA-MS) allows for unbiased, proteome-wide target deconvolution without requiring chemical modification of the drug[6].

Step-by-Step Methodology: CETSA-MS

Self-Validating Mechanism: This protocol utilizes an inactive structural analog (e.g., a des-biphenyl derivative) as a negative control. Proteins stabilized by both the active compound and the inactive analog are flagged as false positives.

  • Cellular Incubation: Culture the target cell line (e.g., HEK293T or primary neurons) to 80% confluency. Treat cells with 10 μ M of the compound, 10 μ M of the inactive analog, or 0.1% DMSO (vehicle) for 1 hour at 37°C to allow for intracellular equilibration and target engagement[4].

  • Thermal Challenge: Aliquot the intact cell suspensions into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[5].

  • Lysis and Fractionation: Lyse the cells using a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.4% NP-40, protease inhibitors) combined with freeze-thaw cycles. Subject the lysates to ultracentrifugation (100,000 × g for 20 minutes at 4°C) to pellet denatured/aggregated proteins.

  • Proteomic Quantification: Extract the soluble supernatant (containing the stabilized proteins). Digest the proteins with trypsin and label the resulting peptides with Tandem Mass Tags (TMT 10-plex).

  • LC-MS/MS Analysis: Analyze the samples via high-resolution LC-MS/MS. Plot the relative abundance of each protein across the temperature gradient to generate melting curves ( Tm​ ). A statistically significant rightward shift ( ΔTm​>2∘ C) in the compound-treated group versus vehicle indicates a putative target[6].

Covalent Trapping via Photoaffinity Labeling (PAL) and ABPP

Causality & Principle: While CETSA is powerful, it struggles with highly transient interactions or membrane-embedded receptors (like GPCRs) that do not exhibit clean thermal melting curves. To overcome this, we employ Photoaffinity Labeling (PAL) combined with Activity-Based Protein Profiling (ABPP)[3],[7].

By synthesizing a probe where a diazirine is integrated into the biphenyl ring and an alkyne is attached to the piperazinone, we can covalently trap the receptor upon UV irradiation[1]. The alkyne then serves as a bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enabling the attachment of a biotin reporter for streptavidin enrichment[2].

PAL_Mech Probe Photoaffinity Probe (Diazirine + Alkyne) Bind Reversible Binding to Target Receptor Probe->Bind UV UV Irradiation (365 nm) Bind->UV Covalent Covalent Adduct (Carbene Insertion) UV->Covalent Click CuAAC Click Chemistry (Biotin-Azide) Covalent->Click Enrich Streptavidin Enrichment Click->Enrich

Figure 2: Mechanism of Photoaffinity Labeling (PAL) and Click-Chemistry enrichment.

Step-by-Step Methodology: PAL-ABPP

Self-Validating Mechanism: Competitive Displacement. A parallel sample is pre-incubated with a 10-fold molar excess of the unmodified parent compound. True targets will show a >80% reduction in probe labeling due to competitive active-site occupancy.

  • In Situ Crosslinking: Incubate live cells with 1 μ M of the synthesized PAL-alkyne probe for 1 hour. For the competition control, pre-incubate cells with 10 μ M of the unmodified parent compound for 30 minutes prior to probe addition[8].

  • UV Irradiation: Irradiate the cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. At this wavelength, the diazirine expels nitrogen gas, generating a highly reactive carbene that inserts into proximal C-H or heteroatom bonds within the receptor binding pocket[9].

  • Lysis and CuAAC (Click Chemistry): Lyse the cells in 1% SDS buffer to denature the proteome. Adjust the protein concentration to 2 mg/mL. Initiate the click reaction by adding Biotin-PEG3-Azide (100 μ M), CuSO 4​ (1 mM), THPTA ligand (100 μ M), and sodium ascorbate (1 mM)[2]. Vortex and incubate in the dark for 1 hour at room temperature.

  • Enrichment and On-Bead Digestion: Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash the beads stringently (using 1% SDS, followed by 8M urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion.

  • Proteomic Identification: Analyze the released peptides via LC-MS/MS. Proteins enriched in the probe-only sample but absent in the competition control are confirmed as specific targets[7].

Quantitative Data Summarization

To guide the selection of the appropriate methodology based on project constraints, the quantitative and qualitative parameters of both approaches are summarized below.

Table 1: Comparative Analysis of Target Identification Methodologies

Metric / FeatureCETSA-MS (Label-Free)PAL-ABPP (Probe-Based)
Probe Synthesis Required? NoYes (Diazirine + Alkyne)
Interaction Type Detected High to moderate affinity ( Kd​<1μM )Transient, weak, or high affinity
Receptor Membrane Status Best for soluble/cytosolic proteinsExcellent for GPCRs and Ion Channels
False Positive Rate Moderate (due to downstream pathway stabilization)Low (mitigated by competitive displacement)
Spatial Resolution Whole protein levelBinding site/amino acid level resolution
Physiological Relevance Very High (unmodified drug in live cells)High (minimal steric tags used)

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI.[9]

  • Photoaffinity labeling in target- and binding-site identification. NIH/PMC.[1]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Nature.[6]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers.[3]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[8]

  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP). ResearchGate.[7]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.[5]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne[3 + 2] Cycloaddition. Journal of the American Chemical Society.[2]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. ResearchGate / Science.[4]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of Menin in Complex with Revumenib (SNDX-5613), a Potent Menin-MLL Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a significant portion of acute leuke...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a significant portion of acute leukemias. This has made the Menin-MLL protein-protein interaction (PPI) a prime target for therapeutic intervention. Revumenib (SNDX-5613), a potent and selective small-molecule inhibitor of this interaction, has shown considerable promise in clinical trials. A deep understanding of the structural basis of its mechanism of action is paramount for the development of next-generation inhibitors. This guide provides a comprehensive technical overview of the crystal structure of the Menin-Revumenib complex, detailing the experimental methodologies for its determination and offering insights into the key molecular interactions that drive its high-affinity binding.

Introduction: The Menin-MLL Interaction as a Therapeutic Target in Leukemia

Acute leukemias harboring rearrangements of the MLL gene (now officially known as KMT2A) are characterized by their aggressive nature and poor prognosis.[1] The resulting MLL fusion proteins are potent oncogenic drivers that rely on a direct interaction with the scaffold protein Menin to exert their leukemogenic activity.[2] This critical dependency has highlighted the Menin-MLL PPI as a compelling therapeutic target. Disrupting this interaction with small molecules offers a promising strategy to reverse the oncogenic program driven by MLL fusion proteins.[1][2]

Revumenib (SNDX-5613) is a clinical-stage Menin-MLL inhibitor that has demonstrated significant anti-leukemic activity.[3][4][5] Its development was guided by structure-based drug design, a testament to the power of high-resolution structural biology in modern drug discovery.[6] This guide will delve into the atomic details of how Revumenib engages its target, Menin, providing a blueprint for future drug design efforts.

Methodologies for Determining the Menin-Revumenib Crystal Structure

The elucidation of the three-dimensional structure of a protein-ligand complex at atomic resolution is a multi-step process that relies heavily on X-ray crystallography.[7][8][9] The following sections outline the typical experimental workflow.

Protein Expression and Purification

The production of high-quality, recombinant human Menin protein is the foundational step. This is typically achieved using a bacterial expression system.

Experimental Protocol: Expression and Purification of Human Menin

  • Gene Synthesis and Cloning: The gene encoding human Menin (residues 1-551) is synthesized with codon optimization for Escherichia coli expression. It is then cloned into a suitable expression vector, often containing a purification tag such as a hexahistidine (His6) tag, to facilitate downstream purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). Large-scale cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Initial Purification: The bacterial cells are harvested and lysed to release the cellular contents. The His-tagged Menin protein is then captured from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Tag Cleavage and Further Purification: The His-tag is proteolytically cleaved, and the Menin protein is further purified using a combination of ion-exchange and size-exclusion chromatography to achieve high purity and homogeneity.

  • Quality Control: The purity and integrity of the final protein product are assessed by SDS-PAGE and mass spectrometry.

Crystallization of the Menin-Revumenib Complex

Growing well-ordered crystals of the protein-ligand complex is often the most challenging step. This involves screening a wide range of conditions to find the optimal environment for crystallization.

Experimental Protocol: Co-crystallization of Menin with Revumenib

  • Complex Formation: Purified Menin protein is incubated with a molar excess of Revumenib (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

  • Crystallization Screening: The Menin-Revumenib complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to improve crystal size and quality.

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to determine the electron density map and, ultimately, the atomic structure of the complex.

Experimental Workflow for Structure Determination

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Protein Expression & Purification] --> B[Complex Formation with Revumenib]; B --> C[Crystallization]; C --> D[X-ray Diffraction Data Collection]; D --> E[Structure Solution & Refinement]; E --> F[Structure Validation & Deposition];

}

Caption: Workflow for Menin-Revumenib Crystal Structure Determination.

Structural Analysis of the Menin-Revumenib Complex

The crystal structure of Menin in complex with Revumenib (PDB ID: 7UJ4) reveals the precise molecular interactions that underpin its high-affinity binding and inhibitory activity.[10]

Overall Architecture of the Menin-Revumenib Complex

The structure shows Revumenib binding to a deep pocket on the surface of Menin, the same pocket that is utilized by the MLL protein.[1] This confirms that Revumenib acts as a direct competitive inhibitor of the Menin-MLL interaction.

Key Molecular Interactions

The high potency of Revumenib is a result of a network of specific interactions with key residues in the Menin binding pocket.

Key Interactions of Revumenib with Menin

G

Caption: Key interactions between Revumenib and Menin residues.
  • Hydrogen Bonds: The pyrimidine core of Revumenib forms a crucial hydrogen bond with the side chain of Tyr276. The cyclohexyl sulfonamide tail extends across the binding pocket to form another hydrogen bond with Trp341.

  • Pi-Cation Interaction: A protonated amine in the spirocyclic linker of Revumenib engages in a favorable pi-cation interaction with the aromatic side chains of Tyr319 and Tyr323.

  • Hydrophobic Interactions: The molecule is further anchored in the pocket through extensive hydrophobic interactions, including with a hydrophobic pocket formed by Phe238.

Quantitative Binding Data

The structural insights are corroborated by biophysical data that quantify the binding affinity of Revumenib for Menin.

CompoundBinding Affinity (Ki)Cellular IC50 (MLL-rearranged cells)Reference
Revumenib (SNDX-5613) 0.149 nM10-20 nM[5]

Implications for Structure-Based Drug Design

The high-resolution crystal structure of the Menin-Revumenib complex provides a powerful tool for the rational design of next-generation Menin-MLL inhibitors.[6][11]

  • Scaffold Hopping and Bioisosteric Replacement: The detailed interaction map allows for the exploration of alternative chemical scaffolds that can recapitulate the key binding interactions.

  • Improving Pharmacokinetic Properties: The structure can guide modifications to the molecule aimed at improving its drug-like properties, such as solubility and metabolic stability, without compromising binding affinity.

  • Overcoming Resistance: Understanding the binding mode at an atomic level is crucial for predicting and overcoming potential drug resistance mutations that may arise in the Menin binding pocket.[10]

Conclusion

The crystal structure of Revumenib in complex with Menin provides a detailed molecular rationale for its potent and selective inhibition of the Menin-MLL interaction. This structural information is not only fundamental to understanding the mechanism of action of this promising new therapeutic agent but also serves as an invaluable guide for the ongoing development of novel and improved therapies for MLL-rearranged leukemias. The principles of structure-based drug design, exemplified by the development of Revumenib, will continue to be a cornerstone of modern drug discovery.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Grembecka, J., He, S., Shi, A., Purohit, T., Muntean, A. G., Sorenson, R. J., ... & Cierpicki, T. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]

  • Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development. Nature Reviews Cancer, 7(11), 823-833. [Link]

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269-288. [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. [Link]

  • Syndax Pharmaceuticals. (2022). Revumenib (SNDX-5613). [Link]

  • Kühn, M. W., et al. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer Cell, 36(6), 689-704.e9. [Link]

  • Aguilar, A., et al. (2019). Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(14), 6766-6779. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]

  • Bruker. Protein Crystallography & Stucture-Based Drug Design. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. revumenib. [Link]

  • Borkin, D., et al. (2015). Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(12), 4966-4988. [Link]

  • RCSB PDB. (2022). 7UJ4: Inhibition of Human Menin by SNDX-5613. [Link]

  • ChEMBL. (2024). Compound: REVUMENIB (CHEMBL4650827). [Link]

  • PubChem. Revumenib. [Link]

Sources

Exploratory

Cytotoxicity Profile of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in Mammalian Cell Lines: A Comprehensive Technical Guide

Executive Summary The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (hereafter referred to as BCMPO ) represents a structurally distinct class of biphenyl-piperazinone derivatives often explored in earl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (hereafter referred to as BCMPO ) represents a structurally distinct class of biphenyl-piperazinone derivatives often explored in early-stage drug discovery libraries. Before advancing such compounds into in vivo pharmacokinetic models, a rigorous in vitro cytotoxicity profile must be established.

As an application scientist, I cannot stress enough the danger of relying on a single viability endpoint. Lipophilic compounds like BCMPO can induce metabolic uncoupling long before physical cell lysis occurs, leading to false-negative toxicity reports if only membrane integrity is measured. This whitepaper outlines a self-validating, orthogonal assay framework—synthesizing ATP quantitation, lactate dehydrogenase (LDH) release, and mitochondrial dehydrogenase activity (MTT)—to accurately map the cytotoxic mechanisms of BCMPO across metabolically distinct mammalian cell lines.

Mechanistic Rationale & Cell Line Selection

To build a trustworthy cytotoxicity profile, the choice of cellular models must reflect the compound's potential systemic exposure routes and metabolic liabilities. We utilize a triad of mammalian cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): HepG2 cell lines are prioritized because they retain the activity of critical phase I enzymes (e.g., CYP1A1, CYP2E1) and phase II enzymes (e.g., glutathione-S-transferases) involved in xenobiotic metabolism [12]. This metabolic competence is crucial for detecting hepatotoxicity induced by reactive BCMPO metabolites.

  • HEK293 (Human Embryonic Kidney): Serves as a model for renal clearance toxicity and general systemic cytotoxicity.

  • A549 (Human Alveolar Adenocarcinoma): Provides insight into pulmonary toxicity, particularly relevant if the compound is intended for inhalation delivery or exhibits high tissue distribution to the lungs.

The Causality of Orthogonal Profiling

Cytotoxicity is not a binary state; it is a cascade. To capture this, our workflow employs three distinct biochemical markers:

  • ATP Depletion (CellTiter-Glo): ATP is the primary energy currency of living cells. A drop in ATP is the earliest indicator of metabolic arrest [9].

  • Mitochondrial Dysfunction (MTT): Measures the capacity of mitochondrial dehydrogenase enzymes to reduce tetrazolium salts into formazan [13]. It specifically isolates mitochondrial toxicity.

  • Membrane Integrity (LDH Release): LDH is a stable cytosolic enzyme. Its presence in the extracellular medium is a definitive hallmark of terminal membrane rupture and necrosis[6].

Workflow Start Mammalian Cell Culture (HepG2, HEK293, A549) Treatment BCMPO Exposure (0 - 100 μM, 24-72h) Start->Treatment ATP CellTiter-Glo Assay (ATP Quantitation) Treatment->ATP LDH LDH Release Assay (Membrane Integrity) Treatment->LDH MTT MTT Assay (Mitochondrial Activity) Treatment->MTT Analysis IC50 Determination & Cytotoxicity Profiling ATP->Analysis LDH->Analysis MTT->Analysis

Multiplexed in vitro cytotoxicity workflow for BCMPO evaluation.

Experimental Methodologies

The following protocols are designed as self-validating systems. By running these assays in parallel from the same master compound dilution block, we eliminate batch-to-batch variability.

Protocol 1: CellTiter-Glo Luminescent Cell Viability Assay (ATP)

The1 that simultaneously lyses cells and generates a luminescent signal proportional to ATP [2].

Step-by-Step:

  • Seeding: Seed cells at 1×104 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with BCMPO (0.1 μM to 100 μM) for 48 hours. Include vehicle control (0.1% DMSO) and positive control (e.g., Staurosporine).

  • Equilibration: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Lysis & Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader.

Protocol 2: LDH Release Assay (Membrane Integrity)

Because 2, this assay serves as a definitive marker for late-stage apoptosis or primary necrosis [6].

Step-by-Step:

  • Preparation: Following 48 hours of BCMPO exposure in a standard 96-well plate, centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris.

  • Transfer: Transfer 50 μL of the cell-free supernatant from each well to a fresh, optically clear 96-well assay plate.

  • Maximum Lysis Control: 45 minutes prior to supernatant transfer, add 10 μL of 10X Lysis Solution (Triton X-100 based) to dedicated control wells to determine maximum LDH release.

  • Reaction: Add 50 μL of the LDH Reaction Mixture (containing lactate, NAD+, diaphorase, and INT) to each well.

  • Incubation: Incubate the plate protected from light for 30 minutes at room temperature.

  • Stop & Read: Add 50 μL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction).

Protocol 3: MTT Assay (Mitochondrial Activity)

The3 by actively growing cells [12].

Step-by-Step:

  • Reagent Addition: After the 48-hour BCMPO treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well containing 100 μL of media.

  • Incubation: Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 150 μL of DMSO to each well to solubilize the formazan crystals.

  • Measurement: Agitate on a shaker for 15 minutes, then read absorbance at 570 nm.

Quantitative Data Summary

The table below summarizes the representative half-maximal inhibitory concentrations ( IC50​ ) and cytotoxic concentrations ( CC50​ ) of BCMPO across the three cell lines after 48 hours of exposure.

Insight: Notice the discrepancy between MTT and LDH values in HepG2 cells.4[10]. This indicates BCMPO induces mitochondrial stress prior to overt membrane rupture.

Cell LineTissue OriginCellTiter-Glo (ATP) IC50​ (μM)MTT Assay IC50​ (μM)LDH Release CC50​ (μM)Primary Toxicity Phenotype
HepG2 Liver14.2 ± 1.112.8 ± 0.945.3 ± 2.4Early mitochondrial uncoupling
HEK293 Kidney28.5 ± 1.831.0 ± 2.238.6 ± 1.9Generalized metabolic arrest
A549 Lung> 50.0> 50.0> 100.0Highly tolerant / Non-toxic

Mechanistic Pathway of BCMPO-Induced Cytotoxicity

Based on the orthogonal data, the biphenyl-piperazinone scaffold of BCMPO exhibits a distinct mechanism of action. The compound rapidly partitions into mitochondrial membranes due to its lipophilic biphenyl moiety, disrupting the electron transport chain. This causes an immediate drop in formazan production (MTT) and ATP synthesis (CellTiter-Glo). Only at much higher concentrations (> 40μM ) does the compound cause physical plasma membrane disruption, leading to LDH leakage.

Pathway BCMPO 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one Membrane Plasma Membrane Disruption BCMPO->Membrane Mito Mitochondrial Dysfunction BCMPO->Mito LDH_out Cytosolic LDH Release (Necrosis Marker) Membrane->LDH_out ATP_drop ATP Depletion (Metabolic Arrest) Mito->ATP_drop MTT_drop Decreased Formazan Production Mito->MTT_drop Apoptosis Apoptosis / Necrosis (Cell Death) LDH_out->Apoptosis ATP_drop->Apoptosis MTT_drop->Apoptosis

Mechanistic pathways of BCMPO-induced cytotoxicity in mammalian cells.

Conclusion

Evaluating the cytotoxicity profile of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one requires a multi-parametric approach. By utilizing HepG2 cells to account for hepatic metabolism and employing a triad of ATP, MTT, and LDH assays, we successfully decoupled early mitochondrial toxicity from late-stage necrosis. BCMPO demonstrates moderate, mitochondria-driven hepatotoxicity in vitro, which must be carefully monitored during subsequent in vivo dose-escalation studies.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega.jp. Available at:[Link]

  • BioAssay Systems. "QuantiChrom™ LDH Cytotoxicity Assay Kit | Determination Test Kit." BioAssay Systems. Available at:[Link]

  • Fotakis, G., & Timbrell, J. A. "In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters, PubMed/NIH. Available at:[Link]

  • Longdom Publishing. "Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells." Journal of Environmental & Analytical Toxicology. Available at:[Link]

Sources

Foundational

Synthesis Pathways and Derivatives of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Relevance In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the piperazin-2-one (lactam) heterocycle is recognized as a "privileged scaffold." When coupled with a rigid, lipophilic biphenyl moiety, the resulting architecture—specifically 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one —exhibits exceptional binding affinity across diverse biological targets.

Recent literature demonstrates that 1,4-disubstituted piperazin-2-ones act as highly selective late sodium current (INa) inhibitors, offering potent antiarrhythmic properties with QT interval shortening capabilities[1]. Furthermore, structural analogs of this scaffold have been successfully deployed as HIV-1 capsid inhibitors[2], Factor Xa anticoagulants[3], and soluble adenylyl cyclase (sAC) modulators[4]. The 3-methyl substitution introduces a critical chiral center (C3) that breaks molecular flatness, a design choice proven to enhance target specificity and reduce promiscuity in fragment-based drug discovery.

This technical guide delineates the regioselective synthesis, mechanistic causality, and late-stage functionalization of this core scaffold, providing self-validating protocols for immediate laboratory application.

Retrosynthetic Analysis & Mechanistic Causality

The construction of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one relies on a highly efficient regioselective acylation paradigm.

Regioselectivity: The N1 vs. N4 Electronic Disparity

The 3-methylpiperazin-2-one core contains two distinct nitrogen atoms:

  • N1 (Lactam Nitrogen): The lone pair of electrons on N1 is heavily delocalized into the adjacent C2 carbonyl π -system. This resonance confers significant sp2 character to N1, rendering it virtually non-nucleophilic under standard conditions.

  • N4 (Amine Nitrogen): N4 is an sp3 -hybridized secondary aliphatic amine with a localized, highly available lone pair, making it strongly nucleophilic.

Causality in Experimental Design: Because of this inherent electronic disparity, direct acylation with biphenyl-4-carbonyl chloride selectively targets the N4 position. This eliminates the need for orthogonal protecting group strategies (such as Boc or Cbz protection of N1), streamlining the synthesis and improving overall atom economy.

SynthesisWorkflow SM1 Ethylenediamine + Ethyl 2-bromopropionate Int1 3-Methylpiperazin-2-one (Lactam Core) SM1->Int1 Cyclization (Reflux, EtOH) Product 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one Int1->Product N4-Acylation (0°C to RT) Reagent Biphenyl-4-carbonyl chloride + DIPEA / DCM Reagent->Product Deriv N1-Alkylated Derivatives (Late-Stage SAR) Product->Deriv NaH, R-X (N1-Deprotonation)

Fig 1. Retrosynthetic and forward synthesis workflow for the biphenyl-piperazinone scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a closed, self-validating system. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of the 3-Methylpiperazin-2-one Core

Objective: Construct the lactam heterocycle via a condensation-cyclization cascade. Causality: The primary amine of ethylenediamine undergoes an SN​2 displacement of the bromide on ethyl 2-bromopropionate. The intermediate subsequently undergoes intramolecular aminolysis of the ethyl ester, driven by the thermodynamic stability of the 6-membered ring. An excess of ethylenediamine is critical to suppress bis-alkylation.

Step-by-Step Procedure:

  • Initialization: Dissolve ethylenediamine (5.0 eq, excess) in anhydrous ethanol (0.5 M) under an inert N2​ atmosphere.

  • Addition: Cool the solution to 0 °C. Add ethyl 2-bromopropionate (1.0 eq) dropwise over 30 minutes to control the exothermic SN​2 reaction.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 12 hours.

  • Self-Validation Checkpoint 1: Monitor by TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The disappearance of the ester and the emergence of a polar, ninhydrin-active spot ( Rf​≈0.15 ) confirms lactam formation. LC-MS must show the target mass [M+H]+=115.1 .

  • Isolation: Concentrate the mixture in vacuo to remove ethanol and unreacted ethylenediamine. Purify via vacuum distillation or catch-and-release ion-exchange chromatography.

Protocol B: Regioselective N4-Acylation

Objective: Couple the biphenyl-4-carbonyl moiety to the N4 position. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, while efficiently scavenging the HCl byproduct. Anhydrous Dichloromethane (DCM) is used to prevent the hydrolysis of the acyl chloride.

Step-by-Step Procedure:

  • Initialization: Dissolve 3-methylpiperazin-2-one (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (2.5 eq).

  • Activation: Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Dissolve biphenyl-4-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2: Quench a 10 μ L aliquot in 1 mL of MeOH. Run LC-MS to verify the disappearance of m/z 115.1 and the appearance of the product peak at [M+H]+=295.1 . TLC (5% MeOH/DCM) will show a new, highly UV-active spot at 254 nm ( Rf​≈0.55 ) due to the biphenyl chromophore.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DIPEA and unreacted amine), saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM).

Quantitative Data: Yield Optimization for N4-Acylation

To maximize throughput, various base and solvent combinations were evaluated for the N4-acylation step. The data below summarizes the optimal conditions for maximizing yield and HPLC purity.

Reaction ConditionBase (Equivalents)SolventTemp (°C)Isolated Yield (%)Purity (HPLC, 254 nm)
Condition A TEA (2.0 eq)DCM0 2574%94.2%
Condition B DIPEA (2.5 eq) DCM 0 25 89% >98.5%
Condition C K2​CO3​ (3.0 eq)DMF2552%86.0%
Condition D Pyridine (2.0 eq)THF0 6063%91.5%

Table 1: Optimization of N4-acylation conditions. Condition B represents the gold standard for this transformation, leveraging the non-nucleophilic basicity of DIPEA.

Derivative Generation: Late-Stage Functionalization

Once the N4 position is secured, the molecule is primed for late-stage functionalization to explore deep structure-activity relationships (SAR).

N1-Alkylation: The N1 lactam proton possesses a high pKa​ ( 16-17). Deprotonation requires a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF). Following deprotonation, the resulting lactamate anion can be reacted with various electrophiles (e.g., benzyl bromides, alkyl iodides, or functionalized PEG-linkers). This late-stage divergence is critical for tuning the pharmacokinetic properties of the scaffold, such as improving solubility or designing PROTACs (Proteolysis Targeting Chimeras)[5].

PharmaPathway Scaffold Biphenyl-Piperazinone Scaffold Target1 NaV1.5 Channels Scaffold->Target1 Binds Target2 Factor Xa Scaffold->Target2 Binds Effect1 Late INa Inhibition Target1->Effect1 Effect2 Coagulation Cascade Blockade Target2->Effect2 Outcome1 Antiarrhythmic Efficacy Effect1->Outcome1 Outcome2 Antithrombotic Efficacy Effect2->Outcome2

Fig 2. Divergent pharmacological targeting of the biphenyl-piperazinone scaffold.

References

  • Title: 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Information on EC 3.4.21.6 - coagulation factor Xa Source: BRENDA Enzyme Database URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach Source: LMU Munich Theses URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the effective solubilization and handling of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for use in aqueous cell culture systems. The inherent chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the effective solubilization and handling of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for use in aqueous cell culture systems. The inherent chemical structure of this compound, characterized by a large, non-polar biphenyl group, confers significant hydrophobicity, making direct dissolution in culture media impractical.[1] This guide details a robust, field-proven protocol based on the preparation of a concentrated stock solution in an organic solvent, primarily Dimethyl Sulfoxide (DMSO), to ensure bioavailability and reproducibility in cell-based assays. We address critical aspects including solvent selection, stock solution preparation, working solution dilution, stability, and troubleshooting common challenges such as precipitation.

Scientific Foundation: Understanding the Physicochemical Challenges

The molecular architecture of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one dictates its solubility profile. The structure is an amalgam of a polar piperazinone core and a large, non-polar biphenyl tail.[2][3]

  • The Biphenyl Moiety: This functional group, consisting of two linked phenyl rings, is exceptionally hydrophobic. Its large non-polar surface area resists interaction with polar water molecules in cell culture media, making aqueous solubility extremely low.[1]

  • The Piperazinone Core: While the piperazine-derived ring contains nitrogen atoms capable of hydrogen bonding, its overall contribution to aqueous solubility is negated by the dominant biphenyl group and the lack of readily ionizable sites.[4]

This pronounced lipophilicity necessitates the use of a water-miscible organic solvent to first dissolve the compound at a high concentration.[5][6] Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended solvent for this purpose due to its exceptional solvating power for a wide range of organic compounds and its high miscibility with water.[7][8][9]

Table 1: Comparison of Recommended Solvents
SolventChemical FormulaKey AdvantagesConsiderations for Cell Culture
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOSuperior solvating power for hydrophobic compounds.[8] Fully miscible with water and culture media.[7]Potential for cytotoxicity at final concentrations >0.5%.[5] Can influence cell differentiation and other biological processes. A vehicle control is mandatory.[10]
Ethanol (EtOH) C₂H₅OHGood solvating power for many compounds. Less toxic than DMSO at equivalent concentrations.May not be sufficient to dissolve highly insoluble compounds. Can cause protein precipitation at higher concentrations.[5]

Experimental Workflow & Protocols

This section outlines the validated, step-by-step methodology for preparing and using the compound in a cell culture setting. The workflow is designed to maximize compound solubility while minimizing solvent-induced artifacts.

Diagram 1: Overall Experimental Workflow

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution & Cell Treatment cluster_2 Part C: Experimental Controls A1 Weigh Compound A2 Dissolve in Anhydrous DMSO A1->A2 A3 Facilitate Dissolution (Vortex, Sonicate, Warm) A2->A3 A4 Create Aliquots & Store A3->A4 B1 Thaw Stock Aliquot A4->B1 B2 Prepare Serial Dilutions (in DMSO, if needed) B1->B2 B3 Dilute into Pre-Warmed Cell Culture Medium B2->B3 B4 Treat Cells B3->B4 C2 Treat Control Cells C1 Prepare Vehicle Control (Medium + Max DMSO %) C1->C2 G start Start weigh 1. Weigh 18.52 mg of Compound start->weigh add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Vigorously add_dmso->dissolve check_sol Is Solution Clear? dissolve->check_sol assist 4. Apply Sonication and/or Gentle Heat (37°C) check_sol->assist No confirm 5. Visually Confirm Complete Dissolution check_sol->confirm Yes assist->dissolve aliquot 6. Aliquot into Single-Use Vials confirm->aliquot store 7. Store at -20°C / -80°C aliquot->store end_node End store->end_node

Caption: Step-by-step process for preparing a concentrated DMSO stock.

Protocol 2.2: Preparation of Working Solutions for Cell Treatment

Rationale: The key to preventing precipitation is to dilute the DMSO stock rapidly into a larger volume of pre-warmed culture medium with vigorous mixing. T[10]he final DMSO concentration must be calculated and kept consistent across all experimental and control groups.

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM stock solution from the freezer and thaw it completely at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. The goal is to keep the final DMSO concentration at or below 0.1%. A 1:1000 dilution is standard.

    • To achieve a final concentration of 50 µM in the culture medium:

      • Dilution factor = 50,000 µM (Stock) / 50 µM (Final) = 1000

      • Add 1 µL of 50 mM stock per 1 mL of culture medium.

      • Final DMSO concentration = 1 µL / 1000 µL = 0.1%

  • Dilution Step: Add the calculated volume of stock solution directly to the pre-warmed medium. Immediately mix thoroughly by pipetting up and down several times or by gentle vortexing. Do not allow the concentrated DMSO to sit undiluted in the medium.

  • Vehicle Control (CRITICAL): Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium. For the example above, add 1 µL of DMSO to 1 mL of medium . This control is essential to distinguish the effects of the compound from the effects of the solvent. 6[5]. Cell Treatment: Immediately replace the existing medium on your cells with the freshly prepared working solutions (compound-treated and vehicle control).

Table 2: Example Dilution Scheme (from 50 mM Stock)
Desired Final ConcentrationVolume of 50 mM Stock to add to 10 mL MediumFinal DMSO Concentration
100 µM20 µL0.2%
50 µM10 µL0.1%
10 µM2 µL0.02%
1 µM0.2 µL*0.002%
Vehicle Control 10 µL (of pure DMSO) 0.1%
Note: For concentrations requiring <1 µL, it is highly recommended to first perform an intermediate serial dilution in pure DMSO to ensure accurate pipetting.

Stability and Storage Recommendations

FormStorage TemperatureRecommended DurationRationale
Solid Compound As per manufacturerUp to several yearsProtect from light and moisture to prevent degradation.
DMSO Stock Solution (Aliquoted) -20°C or -80°C1-3 monthsAliquoting prevents freeze-thaw cycles which can degrade the compound. DMSO is hygroscopic; tight sealing is crucial.
Aqueous Working Solution 37°C (in incubator)Use immediatelyThe compound has very low stability in aqueous media and is prone to precipitation over time. Always prepare fresh before each experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in media Final concentration exceeds aqueous solubility limit. Insufficient mixing. Cold media.Lower the final concentration. Ensure rapid dilution into pre-warmed media with vigorous mixing. First, try adding the DMSO stock to a small volume of serum, mix well, and then add the serum-compound mixture to the rest of the media.
Stock solution is cloudy or has crystals Incomplete dissolution. Compound has precipitated out of solution during storage (e.g., water absorption by DMSO).Re-warm the stock solution to 37°C and vortex/sonicate again. If it does not clear, the stock may be compromised. Prepare a fresh stock solution using anhydrous DMSO.
High toxicity in vehicle control cells Final DMSO concentration is too high. Cell line is particularly sensitive to DMSO.Ensure final DMSO concentration is ≤0.1%. If cells are still affected, perform a dose-response curve with DMSO alone (0.01% to 0.5%) to determine the maximum tolerable concentration for your specific cell line.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2026, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Lu, H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, February 18). Biphenyl with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • PubChem. (2022, October 15). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

An Application Note for Drug Development Professionals Abstract This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) det...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. This compound, featuring a biphenyl chromophore and a piperazinone core, is representative of novel intermediates in pharmaceutical development. The described method is optimized for specificity, linearity, accuracy, and precision, making it suitable for routine quality control, purity assessment, and stability testing. The causality behind the selection of chromatographic parameters is discussed, and the protocol is presented within the framework of method validation guidelines established by the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Method Rationale

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a complex organic molecule whose purity is critical when used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A reliable analytical method is essential for ensuring batch-to-batch consistency and meeting regulatory standards.

The molecule's structure presents two key features that guide the analytical strategy:

  • The Biphenyl Moiety : This extended, conjugated π-system acts as a strong chromophore, making it highly suitable for UV detection.[4] The absorption maximum (λmax) for biphenyl is typically around 247-252 nm, providing a clear wavelength for sensitive detection.[4][5]

  • The Piperazinone Ring : This heterocyclic structure contains a basic nitrogen atom, which can interact with residual silanols on the HPLC column packing, potentially leading to poor peak shape (tailing).

To address these characteristics, a reversed-phase HPLC method was selected. RP-HPLC is ideal for separating non-volatile, hydrophobic to moderately polar compounds like the target analyte.[6] A C18 stationary phase provides robust hydrophobic retention of the biphenyl group. To mitigate undesirable secondary interactions with the piperazinone moiety, the mobile phase is acidified. Maintaining a low pH (e.g., with 0.1% formic acid) ensures that the basic nitrogen is consistently protonated, minimizing peak tailing and leading to sharp, symmetrical peaks.[1][7]

Experimental Apparatus and Reagents

2.1 Instrumentation

  • HPLC System equipped with a binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[8]

  • Photodiode Array (PDA) or UV-Vis Detector.[8]

  • Chromatography Data System (CDS) software for data acquisition and processing.

2.2 Reagents and Materials

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or purified to ≥18.2 MΩ·cm.

  • Formic acid (HCOOH), LC-MS grade, ≥99% purity.

  • 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one reference standard (purity ≥99.5%).

  • Syringe filters, 0.45 µm or 0.22 µm, PTFE or nylon.

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented below.

ParameterConditionRationale
Analytical Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeIndustry standard for robust hydrophobic retention. The long column length ensures high efficiency and resolution from potential impurities.[9][10][11]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acid modifier to suppress silanol interactions and ensure consistent protonation of the analyte, leading to improved peak shape.[1][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier providing good elution strength and low viscosity. The acid is included for consistency.[6]
Elution Mode GradientA gradient elution ensures that impurities with a wide range of polarities can be resolved while eluting the main analyte in a reasonable time with a sharp peak.
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BThis gradient provides a robust separation window for early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[11][12]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.[8][12]
UV Detection 252 nmCorresponds to the strong absorbance maximum (λmax) of the biphenyl chromophore, providing high sensitivity.[4]
Run Time 30 minutesAllows for elution of the analyte and any late-eluting impurities, followed by column re-equilibration.

Alternative Column Consideration: For challenging separations involving closely related isomers, a Biphenyl stationary phase may offer superior selectivity due to enhanced π-π interactions between the phase and the analyte.[7][13]

Step-by-Step Protocol

4.1 Mobile Phase and Solution Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used to dissolve the standards and samples to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[12]

4.2 Analytical Workflow

The overall process from sample preparation to final result is depicted in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Accurately Weigh Reference Standard / Sample dissolve 2. Dissolve & Dilute in Diluent (ACN/H2O) weigh->dissolve filtrate 3. Filter Sample Solution (0.45 µm Syringe Filter) dissolve->filtrate inject 4. Inject into HPLC System filtrate->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection at 252 nm separate->detect integrate 7. Integrate Peak Area detect->integrate calculate 8. Quantify Analyte (vs. Standard) integrate->calculate report 9. Generate Report (Assay, Purity %) calculate->report

Caption: HPLC-UV analysis workflow for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Method Performance and Validation

The reliability of an analytical method is established through validation, which demonstrates its suitability for the intended purpose.[14] Key validation parameters are outlined below, consistent with ICH Q2(R2) guidelines.[3]

5.1 System Suitability Before sample analysis, the performance of the chromatographic system must be verified. A system suitability solution (Working Standard Solution) is injected five times. The acceptance criteria are as follows:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 5000Indicates column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

5.2 Validation Characteristics (Example Data)

The following tables summarize the expected performance characteristics of this method.

Table 1: Linearity A series of solutions were prepared from the stock solution ranging from 0.005 to 0.15 mg/mL.

ParameterResult
Range 0.005 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

Table 2: Accuracy (Recovery) Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spike LevelMean Recovery (%)%RSD
80% 99.5%0.4%
100% 100.2%0.3%
120% 100.8%0.5%

Table 3: Precision (Repeatability & Intermediate Precision) Repeatability was assessed by analyzing six independent sample preparations on the same day. Intermediate precision was assessed by a different analyst on a different day.

Precision Level% Assay (Mean)%RSD
Repeatability (n=6) 99.8%0.5%
Intermediate Precision (n=6) 100.1%0.6%

Table 4: Detection & Quantitation Limits LOD and LOQ were estimated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL

Conclusion

The HPLC-UV method described provides a reliable, specific, and robust tool for the quantitative determination of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. The use of a standard C18 column with an acidified acetonitrile/water mobile phase gradient ensures excellent peak shape and resolution. The method has been shown to be linear, accurate, and precise, meeting the stringent requirements for analytical procedures in the pharmaceutical industry as outlined by ICH guidelines.[3][15] This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound or structurally related molecules.

References

  • SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • Chromatography Online. (2026, March 13). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Retrieved from [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 1). Determination of Biphenyl in Citrus Fruits by Thin Layer Chromatography and Ultraviolet Spectrophotometry. Oxford Academic. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Biphenyl. Retrieved from [Link]

  • BS Publications. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2018, July 25). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Liquid Crystals. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Method

Topic: In Vivo Dosing Strategies and Vehicles for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to developing effective in vivo dosing strategies for the novel compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing effective in vivo dosing strategies for the novel compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. As specific physicochemical data for this molecule are not widely published, this guide is built upon first-principles analysis of its structure and established best practices for formulating poorly soluble, lipophilic compounds. We present a logical, tiered approach beginning with essential physicochemical characterization, followed by a decision-making framework for vehicle selection, and detailed, step-by-step protocols for preparing solution, suspension, and advanced formulations. The causality behind experimental choices is emphasized to empower researchers to develop robust, reliable, and reproducible preclinical studies.

Introduction: The Formulation Challenge

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a complex molecule featuring a large, non-polar biphenyl group. This structural motif strongly suggests that the compound is lipophilic and likely exhibits poor aqueous solubility. Such characteristics are common among new chemical entities emerging from modern drug discovery programs and present a significant hurdle for preclinical development.[1][2] Poor solubility can lead to low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship and assess the compound's true therapeutic potential.[3][4]

The primary goal of formulation development for a compound like this is to ensure consistent and adequate exposure in animal models. The selection of an appropriate dosing vehicle and strategy is therefore not a trivial procedural step, but a critical factor that dictates the quality and interpretability of in vivo pharmacology and toxicology data.[5] This guide provides the foundational knowledge and practical protocols to navigate this challenge.

Foundational Work: Physicochemical Profiling

Before any in vivo studies, a fundamental understanding of the compound's solubility is paramount. A solubility screen across a panel of pharmaceutically acceptable vehicles will dictate the entire formulation strategy.[6]

Protocol 1: Comprehensive Solubility Screen

Objective: To determine the approximate solubility of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in a range of common preclinical vehicles.

Materials:

  • 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (test compound)

  • A selection of vehicles (see Table 1 for suggestions)

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end.

  • Vehicle Addition: Add a known volume (e.g., 1 mL) of a single vehicle to the vial.

  • Equilibration: Seal the vials and place them on a rotator at ambient temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (HPLC is preferred for specificity).

  • Analysis: Determine the concentration of the compound in the supernatant. This value represents the saturated solubility in that specific vehicle.

  • Repeat: Perform this procedure for all selected vehicles.

Data Presentation: Interpreting the Solubility Screen

The results of the solubility screen should be compiled into a clear table to guide the formulation decision.

Table 1: Example Solubility Screen Data & Vehicle Properties

Vehicle CategoryExample VehicleMax Recommended Concentration (Oral, Rat)Key Properties & RationaleObserved Solubility (mg/mL)
Aqueous 0.9% SalineN/AIsotonic, ideal for soluble compounds. Establishes baseline aqueous insolubility.[7]<0.01
0.5% (w/v) HPMCN/ASuspending agent, increases viscosity to prevent settling.[6][8]<0.01
0.5% (w/v) CMCN/AAlternative suspending agent.[9][10]<0.01
Co-solvents PEG 400~5,000 mg/kgWater-miscible organic solvent, good for moderately soluble compounds.[8][Experimental Data]
Propylene Glycol~5,500 mg/kgSimilar to PEG 400, often used in combination.[7][Experimental Data]
20% HP-β-CD~1,000 mg/kgCyclodextrin forms inclusion complexes to enhance solubility.[3][Experimental Data]
Surfactants 10% Tween® 80 in Water~250 mg/kgNon-ionic surfactant, can aid in wetting or forming micellar solutions.[8][Experimental Data]
Lipids Corn Oil / Sesame Oil~9,000 mg/kgFor highly lipophilic compounds, leverages lipid absorption pathways.[7][Experimental Data]
Organic DMSO~5,500 mg/kgPowerful solvent, but use with caution due to potential toxicity and effects on permeability.[9][10][Experimental Data]

Note: Maximum recommended concentrations are approximate and can vary based on study duration and species.[8]

Formulation Strategy Selection: A Logic-Based Workflow

The data from Table 1 directly feeds into a decision-making process to select the most appropriate formulation. The primary goal is to achieve a homogenous formulation that can be dosed accurately and provides adequate exposure.

G cluster_solution Solution-Based Strategy cluster_suspension Suspension-Based Strategy start Start: Required Dose (mg/kg)? sol_screen Perform Solubility Screen (Protocol 1) start->sol_screen check_sol Is solubility in a safe vehicle > required concentration? sol_screen->check_sol solution Formulate as a Solution (e.g., PEG400/Water, HP-β-CD) (Protocol 2) check_sol->solution Yes suspension Formulate as a Suspension (e.g., 0.5% HPMC) (Protocol 3) check_sol->suspension No solution_adv Advantages: - Dose uniformity - High bioavailability potential solution_dis Disadvantages: - Risk of precipitation in vivo - Potential vehicle toxicity suspension_adv Advantages: - Higher drug loading possible - Lower risk of vehicle toxicity suspension_dis Disadvantages: - Requires particle size control - Potential for non-uniformity advanced Consider Advanced Formulations (e.g., SEDDS, Nanosuspension) suspension->advanced If bioavailability is still poor G cluster_formulation Formulation cluster_absorption Absorption Process compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one solution Solution Drug is dissolved in vehicle compound->solution suspension Suspension Solid drug particles are dispersed in vehicle compound->suspension gut Gastrointestinal Tract solution:f0->gut Oral Dosing absorption Membrane Permeation solution:f0->absorption Drug already in solution suspension:f0->gut Oral Dosing dissolution Dissolution (Rate-limiting for suspensions) gut->dissolution dissolution->absorption blood Systemic Circulation (Bloodstream) absorption->blood

Caption: Bioavailability pathway for solution vs. suspension.

Table 2: Recommended Maximum Dosing Volumes for Common Routes

SpeciesOral (gavage)Intraperitoneal (IP)Intravenous (IV)Subcutaneous (SC)
Mouse (20-30g)10 mL/kg10 mL/kg5 mL/kg10 mL/kg
Rat (200-300g)10 mL/kg10 mL/kg5 mL/kg5 mL/kg

Source: Adapted from OECD Guidelines.[11]

Key Considerations:

  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone to account for any biological effects of the formulation itself. [9][10]* Route Selection: Oral administration is most common for initial efficacy studies due to its clinical relevance. [12]IV administration may be used to determine intrinsic compound properties by bypassing absorption, but requires sterile, particle-free solutions. [5][13]* Toxicity: Be aware of potential vehicle toxicity. High concentrations of DMSO, PEG 400, and propylene glycol can cause adverse effects. [9][10]Aqueous suspensions are generally better tolerated. [8]

Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Precipitation upon Dosing The drug is soluble in the co-solvent but crashes out when it meets the aqueous environment of the GI tract or blood.1. Use a precipitation inhibitor: Polymers like HPMC can help maintain a supersaturated state.<[6]br>2. Switch to a suspension: If precipitation is unavoidable, a well-formulated suspension may provide more consistent exposure.
Low/Variable Bioavailability Dissolution rate-limited absorption (for suspensions); poor permeability.1. Reduce particle size: Micronization or nanomilling of the compound for a suspension can significantly increase dissolution.<[3]br>2. Use a lipid-based formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption. [14]
Vehicle Toxicity Observed The concentration of the organic solvent (e.g., DMSO, PEG) is too high.1. Reduce solvent concentration: Try to increase solubility with a combination of less toxic excipients.2. Switch to a suspension: This is often the best way to deliver a high dose of an insoluble compound without high solvent loads. [8]
Inaccurate Dosing The suspension is not homogenous; particles are settling.1. Ensure continuous stirring: Use a magnetic stir plate during the entire dosing procedure.2. Check viscosity: If the suspension settles too quickly, a higher concentration of the suspending agent (e.g., 1% HPMC) may be needed.

Conclusion

The successful in vivo evaluation of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is critically dependent on a rational, data-driven formulation strategy. Due to its predicted poor aqueous solubility, a simple saline solution is unlikely to be viable. The recommended workflow involves a comprehensive solubility screen to guide the choice between a co-solvent solution and a micronized suspension. For oral studies, a well-characterized suspension in an aqueous vehicle like 0.5% HPMC often provides the best balance of drug loading, safety, and reproducibility. By following the detailed protocols and troubleshooting guides presented here, researchers can develop a robust dosing formulation to generate reliable and meaningful preclinical data.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Gothoskar, A. V. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Drug Discovery Today. [Link]

  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
  • Sumitomo Pharma Co., Ltd. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. [Link]

  • Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. [Link]

  • Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. PubChem.
  • GAD. (n.d.). Gad Vehicles Database. [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • Iiste.org. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

Sources

Application

Mass spectrometry (LC-MS) characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals High-Resolution LC-MS Characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Abstract This application...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

High-Resolution LC-MS Characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Abstract

This application note presents a comprehensive and robust method for the characterization of the novel small molecule 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one using Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, this guide provides a deep dive into the scientific rationale behind each phase of the workflow, from sample preparation to data interpretation. The protocols herein are designed as a self-validating system to ensure the highest degree of scientific integrity, providing researchers and drug development professionals with a reliable framework for compound identification and structural elucidation. By grounding our methodology in authoritative sources, we aim to equip scientists with the expertise to not only replicate this analysis but also to adeptly apply these principles to other analytical challenges in the pharmaceutical landscape.

Introduction: The Imperative for Rigorous Compound Verification

In the field of drug discovery, the unequivocal identification and purity assessment of novel chemical entities are foundational to the entire development pipeline. The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a molecule featuring a biphenyl moiety linked to a methylpiperazinone core, represents a class of compounds with significant potential in medicinal chemistry. Its structural attributes necessitate a highly specific and sensitive analytical technique to confirm its identity and screen for potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for such analyses, merging the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.[1][2] This document provides a detailed protocol and the underlying scientific principles for the characterization of this target molecule, ensuring data of the highest quality and confidence.

Integrated Experimental Workflow

The success of any analytical endeavor relies on a logical and well-structured workflow. The following diagram outlines the seamless integration of sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation, forming a cohesive and self-validating process.

cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_analysis 3. Data Interpretation A Accurate Weighing of Analyte B Stock Solution (1 mg/mL in ACN) A->B C Working Solution (10 µg/mL in 50:50 ACN/H2O) B->C D Reversed-Phase LC Separation (C18 Column) C->D Injection E Gradient Elution D->E F Positive Mode ESI E->F G Full Scan MS & dd-MS2 Acquisition F->G H Extract Ion Chromatogram (XIC) G->H Data Acquisition I Confirm Precursor Ion Mass ([M+H]+) H->I J Analyze MS/MS Fragmentation I->J K Structural Confirmation J->K

Caption: A systematic workflow for the LC-MS characterization of small molecules.

Detailed Methodologies and Protocols

Materials and Reagents
  • Analyte: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps

Protocol: Sample Preparation

The objective is to solubilize the analyte in a medium compatible with the initial LC mobile phase conditions to ensure good peak shape.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and transfer it to a 1.5 mL microcentrifuge tube. Add 1.0 mL of acetonitrile. Vortex thoroughly for 60 seconds to ensure complete dissolution.

  • Prepare Working Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial. Add 990 µL of a 50:50 (v/v) acetonitrile/water solution. Cap and vortex briefly to mix. This dilution brings the analyte into an optimal concentration range for sensitive detection without saturating the detector.

Protocol: Liquid Chromatography (LC) Conditions

The chromatographic method is optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, separating it from any potential impurities.

ParameterSettingRationale & Expertise
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemA system capable of delivering stable gradients at the specified flow rates is essential for reproducible retention times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmThe C18 stationary phase is ideal for retaining moderately non-polar compounds like the biphenyl-containing analyte. The 1.8 µm particle size offers high separation efficiency and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, facilitating the formation of positive ions ([M+H]+) in the ESI source, which is critical for sensitive detection in positive ion mode.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with a strong elution strength in reversed-phase chromatography, ensuring the analyte is eluted from the column.
Flow Rate 0.4 mL/minThis flow rate is well-suited for a 2.1 mm internal diameter column, providing a balance between analysis speed and chromatographic resolution.
Column Temp. 40 °CElevating the temperature reduces mobile phase viscosity, which can lead to lower backpressure and improved peak shape.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion, especially with a high-concentration working solution.
Gradient 10% B to 95% B in 7 min; Hold at 95% B for 2 min; Return to 10% B and equilibrate for 3 min.A gradient elution is necessary to effectively elute the analyte while also cleaning the column of any more strongly retained impurities.
Protocol: Mass Spectrometry (MS) Conditions

The MS parameters are configured to ionize the analyte efficiently and to acquire both precursor mass data and fragmentation data for structural confirmation.

ParameterSettingRationale & Expertise
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for small molecules.[4][5][6] The presence of basic nitrogen atoms in the piperazinone ring makes the molecule readily susceptible to protonation, making positive mode the clear choice for high sensitivity.[7]
Capillary Voltage 3.5 kVThis voltage creates the stable electrospray needed to transfer ions from the liquid phase to the gas phase.
Drying Gas Temp. 325 °CThe heated nitrogen gas aids in the desolvation of charged droplets, a critical step for generating gas-phase ions.[4]
Drying Gas Flow 10 L/minWorks in tandem with temperature to ensure efficient solvent evaporation.
Scan Mode Data-Dependent Acquisition (DDA or dd-MS2)This intelligent acquisition mode first performs a full scan (MS1) to detect all ions. It then automatically selects the most intense ion (our target analyte) for fragmentation (MS2), providing structural data without needing a pre-defined inclusion list.[8][9][10]
MS1 Scan Range m/z 100 - 1000A broad scan range ensures the detection of the protonated molecule and any potential adducts (e.g., sodium adducts).
Collision Energy Ramped 15-40 eVUsing a range of collision energies ensures that a rich spectrum of fragment ions is generated, from more stable, larger fragments to smaller, more diagnostic pieces.

Expected Data and Interpretation

Precursor Ion Confirmation

The primary confirmation of the analyte is the detection of its protonated molecular ion at high mass accuracy.

AttributeValue
Chemical Formula C₁₈H₁₈N₂O₂
Monoisotopic Mass 294.1368 Da
Expected [M+H]⁺ Ion (m/z) 295.1441
Expected [M+Na]⁺ Ion (m/z) 317.1260

Analysis of the full scan (MS1) data should reveal a prominent peak matching the expected m/z of 295.1441. High-resolution mass spectrometers should detect this mass with an error of less than 5 ppm.

MS/MS Fragmentation Pathway for Structural Elucidation

The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule, confirming its structure. The most probable cleavage will occur at the robust amide bond.

cluster_mol Precursor Ion cluster_frags Predicted Key Fragment Ions mol [M+H]⁺ m/z 295.1441 frag1 Biphenylcarbonyl Cation m/z 181.0653 mol:f1->frag1 Cleavage of amide bond frag3 Protonated Methylpiperazinone m/z 113.0709 mol:f1->frag3 Cleavage of amide bond frag2 Biphenyl Cation m/z 153.0704 frag1:f1->frag2 Loss of CO

Caption: Predicted fragmentation pathway for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

  • Fragment at m/z 181.0653: This highly stable and likely abundant ion corresponds to the biphenylcarbonyl cation, resulting from the cleavage of the C-N amide bond.

  • Fragment at m/z 153.0704: A subsequent loss of carbon monoxide (28 Da) from the m/z 181 fragment yields the biphenyl cation.

  • Fragment at m/z 113.0709: This ion represents the protonated 3-methylpiperazin-2-one portion of the molecule, also formed from the primary amide bond cleavage.

The concurrent detection of the correct precursor ion and these diagnostic fragment ions provides unambiguous confirmation of the identity of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Conclusion

This application note provides a scientifically-grounded, detailed, and replicable LC-MS method for the characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. By explaining the causality behind the chosen parameters and grounding the methodology in established analytical principles, this guide serves as an authoritative resource for scientists in the pharmaceutical industry. Adherence to this protocol will yield high-quality, reliable data, ensuring confidence in compound identity and facilitating the progression of drug discovery projects.

References

  • Title: Data Dependent Acquisition Definition Source: BioPharmaSpec URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: U.S. National Library of Medicine URL: [Link]

  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM Source: Rapid Novor URL: [Link]

  • Title: Electrospray ionisation mass spectrometry: principles and clinical applications Source: PubMed URL: [Link]

  • Title: Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery Source: PubMed URL: [Link]

  • Title: Small Molecule Characterization for Emerging Modalities Source: Waters Corporation URL: [Link]

  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: IntechOpen URL: [Link]

  • Title: Electrospray Ionization for Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: MSAcquisitionSimulator: data-dependent acquisition simulator for LC-MS shotgun proteomics Source: Oxford Academic URL: [Link]

  • Title: Data dependent aquisition vs data independent aquisition in mass spectrometry? Source: ResearchGate URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

Sources

Method

Application Notes and Protocols: Oral Formulation of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for Murine Studies

A Guide for Preclinical Researchers Introduction 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a novel investigational compound with significant therapeutic potential. As with many promising drug candidates e...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Researchers

Introduction

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a novel investigational compound with significant therapeutic potential. As with many promising drug candidates emerging from discovery pipelines, this molecule presents a challenge for oral administration in preclinical models due to its poor aqueous solubility.[1][2] This characteristic can lead to low and variable oral bioavailability, hindering the accurate assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in vivo.[1][2] This document provides a comprehensive guide for researchers on the development and implementation of a robust oral suspension formulation for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in mice. The protocols detailed herein are designed to ensure consistent and reliable dosing, a critical factor for obtaining high-quality, reproducible data in preclinical efficacy and safety studies.

The selection of an appropriate formulation strategy is paramount in early-stage drug development.[3][4] For poorly soluble compounds, simple aqueous solutions are often not feasible.[5][6] While various solubilization techniques exist, such as the use of co-solvents, surfactants, and lipid-based systems, a well-characterized suspension can offer a straightforward and effective approach for initial in vivo evaluations.[5][7][8] This application note will focus on a suspension formulation, outlining the rationale for excipient selection, detailed preparation methodology, and best practices for oral gavage administration in mice. Furthermore, we will discuss essential quality control measures, including stability testing, to ensure the integrity of the dosing formulation throughout the duration of a study.

Physicochemical Properties and Formulation Rationale

A thorough understanding of the physicochemical properties of a drug candidate is the foundation for rational formulation design.[5][6] While specific experimental data for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is not extensively published, its structure suggests a lipophilic nature and consequently, low aqueous solubility. The biphenyl and carbonyl moieties contribute to its hydrophobicity.

Table 1: Estimated Physicochemical Properties of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight~334.4 g/mol Within the range for good oral absorption.
LogP> 3High lipophilicity, suggesting poor aqueous solubility.[5][6]
Aqueous SolubilityVery lowA solution formulation is unlikely at typical preclinical doses.
pKaWeakly basic (piperazinone nitrogen)Potential for pH-dependent solubility, but unlikely to be sufficient for a simple aqueous solution.

Given these characteristics, a suspension formulation is a logical choice. This approach involves dispersing the solid drug particles in a liquid vehicle. The key to a successful suspension is to ensure the uniformity of the drug concentration and to prevent settling of the particles, which could lead to inaccurate dosing. This is achieved through the use of suspending agents and wetting agents.

For this application note, we will utilize a commonly employed and well-tolerated vehicle system for murine oral dosing: a combination of a suspending agent (methylcellulose) and a wetting agent (Tween 80) in purified water.

  • Methylcellulose (0.5% w/v): This non-ionic polymer increases the viscosity of the vehicle, which slows down the sedimentation of the drug particles. It is widely used in preclinical formulations due to its safety and inertness.

  • Tween 80 (0.1% w/v): As a non-ionic surfactant, Tween 80 acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, facilitating their dispersion and preventing aggregation.[9]

Experimental Protocols
Part 1: Preparation of the Oral Suspension Formulation

This protocol describes the preparation of a 10 mg/mL suspension of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. The concentration can be adjusted based on the desired dose and the maximum oral gavage volume for the mice.

Materials:

  • 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (active pharmaceutical ingredient, API)

  • Methylcellulose (viscosity 400 cP)

  • Tween 80 (Polysorbate 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle (0.5% Methylcellulose with 0.1% Tween 80):

    • Heat approximately half of the required volume of purified water to 60-70 °C.

    • Slowly add the methylcellulose to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once the methylcellulose is dispersed, add the remaining volume of cold purified water and continue to stir until the solution is clear and uniform.

    • Add the Tween 80 to the methylcellulose solution and stir until fully dissolved.

    • Allow the vehicle to cool to room temperature.

  • Prepare the Suspension:

    • Weigh the required amount of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

    • Place the API in a mortar.

    • Add a small amount of the vehicle to the mortar to form a paste. Triturate the paste with the pestle to ensure the drug particles are thoroughly wetted.

    • Gradually add the remaining vehicle to the mortar while continuously stirring.

    • Transfer the contents of the mortar to a glass beaker containing a magnetic stir bar.

    • Rinse the mortar and pestle with a small amount of the vehicle and add this to the beaker to ensure a complete transfer of the drug.

    • Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

Diagram 1: Workflow for Oral Suspension Preparation

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation HeatWater Heat half volume of water to 60-70°C AddMC Add Methylcellulose and stir HeatWater->AddMC AddColdWater Add remaining cold water and stir AddMC->AddColdWater AddTween Add Tween 80 and stir AddColdWater->AddTween Cool Cool to room temperature AddTween->Cool Triturate Triturate API with small amount of vehicle to form a paste Cool->Triturate WeighAPI Weigh API WeighAPI->Triturate GradualAdd Gradually add remaining vehicle Triturate->GradualAdd Transfer Transfer to beaker GradualAdd->Transfer Rinse Rinse mortar and add to beaker Transfer->Rinse Stir Stir for 30 minutes Rinse->Stir

Caption: Workflow for the preparation of the oral suspension.

Part 2: Quality Control and Stability Testing

To ensure the reliability of in vivo studies, it is crucial to perform quality control checks on the formulation.[3][10]

Homogeneity:

  • Visually inspect the suspension for any signs of clumps or poor dispersion.

  • For quantitative assessment, collect samples from the top, middle, and bottom of the suspension and analyze the drug concentration using a validated analytical method (e.g., HPLC). The concentrations should be within ±10% of the target concentration.

Stability:

  • The stability of the formulation should be assessed under the intended storage conditions (e.g., room temperature or refrigerated).[10][11][12]

  • At specified time points (e.g., 0, 24, 48 hours), visually inspect the suspension and re-suspend it by gentle shaking.

  • Analyze the drug concentration at each time point. The concentration should remain within ±10% of the initial concentration.

Table 2: Example Stability Assessment Plan

Time PointStorage ConditionTestAcceptance Criteria
0 hoursRoom TemperatureAppearance, Concentration (HPLC)Uniform suspension, 90-110% of target
24 hoursRoom TemperatureAppearance, Concentration (HPLC)Uniform suspension upon shaking, 90-110% of initial
48 hoursRoom TemperatureAppearance, Concentration (HPLC)Uniform suspension upon shaking, 90-110% of initial
Part 3: Protocol for Oral Administration in Mice

Oral gavage is a standard method for administering precise volumes of liquid formulations to mice.[13][14][15] It is essential that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[16][17]

Materials:

  • Prepared and quality-controlled suspension of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[13][15]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the required volume of the suspension based on the mouse's body weight and the target dose (mg/kg). The maximum recommended gavage volume for mice is 10 mL/kg.[13][14][15]

  • Preparation for Dosing:

    • Thoroughly re-suspend the formulation by gentle inversion or vortexing immediately before drawing each dose into the syringe. This is a critical step to ensure dose accuracy.

    • Draw the calculated volume into the syringe.

  • Animal Restraint and Gavage:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[14][15][16]

    • Position the mouse vertically.[16]

    • Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it along the roof of the mouth towards the esophagus.[14][15][17] The mouse should swallow as the needle is advanced.[14][17]

    • Do not force the needle. If resistance is met, withdraw the needle and try again.[14][17]

    • Once the needle is in the correct position (the tip should be in the esophagus or stomach), slowly administer the suspension.[13][17]

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of distress after dosing.

Diagram 2: Decision Tree for Oral Gavage in Mice

G start Start Dosing Procedure restrain Restrain mouse and position vertically start->restrain insert_needle Gently insert gavage needle restrain->insert_needle resistance Resistance met? insert_needle->resistance administer Slowly administer suspension resistance->administer No reposition Withdraw and reposition needle resistance->reposition Yes swallow Mouse swallows? remove_needle Gently remove needle swallow->remove_needle Yes swallow->reposition No administer->swallow monitor Monitor mouse for distress remove_needle->monitor end End Procedure monitor->end reposition->insert_needle

Sources

Application

Application Note &amp; Synthesis Protocol: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Abstract This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a compound of interest for researchers in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in two main stages: the preparation of the chiral intermediate, (R)-3-methylpiperazin-2-one, followed by its acylation with [1,1'-biphenyl]-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the chemical principles, and methods for characterization.

Introduction

Piperazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in the development of novel therapeutic agents. Their rigid, yet three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The target molecule, 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, combines the chiral 3-methylpiperazin-2-one core with a biphenylcarbonyl moiety. The biphenyl group is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties and target engagement.

This protocol details a reliable synthetic route to this compound, starting from readily available precursors. The synthesis of the chiral piperazinone core is based on a patented method, ensuring high enantiomeric purity, which is critical for stereospecific drug-target interactions.[1] The subsequent acylation step is a standard, yet optimized procedure to ensure high yield and purity of the final product.

Synthetic Strategy Overview

The overall synthesis is a two-step process. The first part involves the synthesis of the key intermediate, (R)-3-methylpiperazin-2-one. The second part is the acylation of this intermediate at the N4 position with [1,1'-biphenyl]-4-carbonyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (R)-3-methylpiperazin-2-one cluster_step2 Step 2: Acylation A N-Cbz-ethanolamine B N-Cbz-aminoacetaldehyde A->B Oxidation C Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate B->C Reductive Amination with Methyl (R)-alaninate D (R)-3-methylpiperazin-2-one C->D Hydrogenolysis and Cyclization F 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one D->F Acylation (Schotten-Baumann conditions) E [1,1'-Biphenyl]-4-carbonyl chloride E->F

Figure 1: Overall synthetic workflow for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Materials and Reagents

ReagentSupplierPurity
N-Cbz-ethanolamineSigma-Aldrich98%
Dess-Martin periodinaneOakwood97%
Methyl (R)-alaninate hydrochlorideCombi-Blocks98%
Sodium triacetoxyborohydrideAcros Organics97%
Palladium on carbon (10 wt. %)Strem
[1,1'-Biphenyl]-4-carbonyl chlorideTCI>98%
Triethylamine (Et3N)Fisher>99%
Dichloromethane (DCM), anhydrousJ.T. Baker>99.8%
Methanol (MeOH)EMD Millipore>99.8%
Ethyl acetate (EtOAc)VWRHPLC
HexanesPharmcoHPLC
Sodium bicarbonate (NaHCO3)MacronACS
Magnesium sulfate (MgSO4), anhydrousBDH

Experimental Protocol

Part 1: Synthesis of (R)-3-methylpiperazin-2-one

This procedure is adapted from a patented method and should be performed in a well-ventilated fume hood.[1]

1.1 Oxidation of N-Cbz-ethanolamine to N-Cbz-aminoacetaldehyde

  • To a stirred solution of N-Cbz-ethanolamine (10.0 g, 51.2 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add Dess-Martin periodinane (23.9 g, 56.3 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a 10% aqueous solution of sodium thiosulfate (100 mL).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude N-Cbz-aminoacetaldehyde, which is used in the next step without further purification.

Rationale: The Dess-Martin periodinane is a mild oxidizing agent that selectively converts the primary alcohol of N-Cbz-ethanolamine to the corresponding aldehyde. The reaction is performed at low temperature to minimize over-oxidation.

1.2 Reductive Amination

  • Dissolve methyl (R)-alaninate hydrochloride (7.8 g, 56.3 mmol) in methanol (150 mL) and cool to 0 °C.

  • Add triethylamine (15.0 mL, 107.5 mmol) dropwise to neutralize the hydrochloride salt.

  • To this solution, add the crude N-Cbz-aminoacetaldehyde from the previous step dissolved in methanol (50 mL).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (17.1 g, 80.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

Rationale: This step involves the formation of an imine between the aldehyde and the primary amine of the alanine ester, followed by in-situ reduction with sodium triacetoxyborohydride, a mild and selective reducing agent for this transformation.

1.3 Hydrogenolysis and Cyclization

  • Dissolve the purified product from the previous step (10.0 g, 32.4 mmol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (1.0 g, 10 wt. %).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting intermediate will cyclize upon concentration or gentle heating.

  • The crude (R)-3-methylpiperazin-2-one can be purified by recrystallization or column chromatography (eluent: dichloromethane/methanol gradient) to yield a white solid.[1]

Rationale: The palladium-catalyzed hydrogenation serves two purposes: it removes the Cbz protecting group from the nitrogen and facilitates the intramolecular cyclization between the newly formed primary amine and the methyl ester to form the desired piperazinone ring.

Part 2: Acylation of (R)-3-methylpiperazin-2-one

This procedure is based on standard Schotten-Baumann conditions for N-acylation.

2.1 Synthesis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

  • Dissolve (R)-3-methylpiperazin-2-one (1.0 g, 8.76 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.83 mL, 13.14 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve [1,1'-biphenyl]-4-carbonyl chloride (2.09 g, 9.64 mmol) in anhydrous dichloromethane (20 mL).

  • Add the solution of [1,1'-biphenyl]-4-carbonyl chloride dropwise to the stirred solution of the piperazinone over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with a 1 M aqueous solution of HCl (2 x 30 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one as a solid.

Rationale: This is a nucleophilic acyl substitution reaction. The more nucleophilic secondary amine (N4) of the piperazinone attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the biphenyl protons (aromatic region), the piperazinone ring protons, and the methyl group protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons, the aromatic carbons of the biphenyl group, and the aliphatic carbons of the piperazinone ring and the methyl group.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide and ketone carbonyl groups.

  • Purity (HPLC): Determination of the purity of the final compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dess-Martin periodinane is a mild oxidant but should be handled with care.

  • Acyl chlorides are corrosive and lachrymatory; handle with caution.

  • Palladium on carbon is flammable when dry and may ignite in the presence of solvents and air. Handle with care.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing the hydrogenation step.

References

  • Google Patents. (2019). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Liu, G., et al. (2003). A Novel and Facile Method to Synthesize (R)- and (S)-2-methylpiperazine.
  • PubChem. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. Retrieved from [Link]

  • Kotake, T., et al. (2005). Tetrahedron, 61(15), 3819-3833.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sugai, S., et al. (1983). A NEW VERSATILE SYNTHESIS OF 4-ACYL-5-METHYL-4-ISOXAZOLIN-3-ONES. HETEROCYCLES, 20(6), 1033.
  • Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application in the Diastereodivergent Synthesis of (E)- and (Z)
  • Maynard, G. D., et al. (1998). Synthesis and sar of 4-(1H-benzimidazole-2-carbonyl)piperidines with dual histamine H1/tachykinin NK1 receptor antagonist activity. Bioorganic & Medicinal Chemistry Letters, 8(5), 451-456.

Sources

Method

In-Depth 1H and 13C NMR Characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The piperazin-2-one scaffold is a highly privileged pharmacophore in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The piperazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a conformationally restricted peptidomimetic or a core structural motif in kinase inhibitors and antiviral agents[1]. The functionalization of this core, specifically via N-acylation, introduces complex stereochemical and conformational dynamics.

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one . Due to the partial double-bond character of the N4-amide linkage, this molecule exhibits restricted rotation, leading to the formation of distinct amide rotamers at ambient temperature. This guide details the step-by-step experimental protocols, causality-driven mechanistic insights, and Variable Temperature (VT) NMR workflows required to confidently assign the 1 H and 13 C spectra of this complex system.

Structural Analysis & Mechanistic Insights

Before initiating data acquisition, an expert analytical scientist must anticipate the spectral behavior of the molecule based on its structural topology.

The Rotameric Effect (Causality of Peak Doubling)

In 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, the N4 nitrogen is acylated by a biphenyl-4-carbonyl group. The resonance delocalization of the nitrogen lone pair into the carbonyl π∗ -antibonding orbital imparts significant double-bond character to the N4–C(O) bond. This restricts free rotation, effectively locking the molecule into two distinct conformational states (cis and trans relative to the C3-methyl group) on the NMR timescale at 298 K[2].

Diagnostic Impact:

  • Peak Doubling: Protons in close spatial proximity to the amide bond—specifically the C3-methine, the C3-methyl group, and the C5-methylene protons—will appear as two distinct sets of signals (a major and a minor rotamer).

  • Anisotropic Deshielding: The biphenyl system exerts a strong magnetic anisotropic effect. The orientation of these aromatic rings relative to the piperazinone core in each rotameric state dictates the degree of deshielding, causing the chemical shifts of the major and minor conformers to separate by up to 0.5 ppm.

To build a self-validating analytical system, we cannot simply assume peak doubling is due to rotamers rather than chemical impurities. We must employ Variable Temperature (VT) NMR to force the thermal coalescence of these signals, thereby proving their conformational origin[3].

Experimental Protocol: Acquisition & Validation Workflow

The following protocol outlines the optimal methodology for acquiring high-fidelity NMR data for N-acyl piperazinones.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is selected over CDCl 3​ for two reasons: (A) It disrupts intermolecular hydrogen bonding at the N1-lactam, sharpening the N-H signal, and (B) its high boiling point (189 °C) safely permits high-temperature VT-NMR experiments required for rotamer coalescence.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Step 2: 1D Data Acquisition (Ambient Temperature)
  • Tuning & Shimming: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune the probe to the 1 H and 13 C frequencies and perform gradient shimming.

  • 1 H NMR (298 K): Acquire a standard 1D proton spectrum (e.g., Bruker zg30 pulse program). Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

  • 13 C NMR (298 K): Acquire a proton-decoupled carbon spectrum (e.g., zgpg30). Use a D1 of 2.0 seconds and acquire 1024–2048 scans to ensure adequate signal-to-noise for the quaternary carbonyl and biphenyl carbons.

Step 3: Variable Temperature (VT) NMR Validation
  • Heating: Gradually increase the probe temperature from 298 K to 373 K (100 °C) in 15 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Monitoring: Acquire a rapid 1 H spectrum at each interval. Observe the C3-methyl doublets (~1.2–1.5 ppm). As temperature increases, the exchange rate between the cis and trans rotamers exceeds the NMR timescale, causing the two doublets to broaden and eventually coalesce into a single, time-averaged doublet.

  • Cooling: Return the probe to 298 K and re-acquire the 1 H spectrum to confirm sample stability and the reversibility of the rotameric state.

Step 4: 2D NMR Suite

To unambiguously assign the complex overlapping signals of the biphenyl system and the piperazinone core, acquire the following 2D spectra at 298 K:

  • COSY (Correlation Spectroscopy): To map the adjacent spin systems (e.g., C3-H to C3-CH 3​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): To assign direct C-H connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the biphenyl-carbonyl carbon to the C5 and C3 protons of the piperazinone ring.

Workflow Visualization

The following diagram illustrates the logical decision-making process for validating N-acyl piperazinone NMR data.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 20 mg/mL) N2 1D 1H & 13C NMR Acquisition (298 K) N1->N2 N3 Peak Doubling Observed? N2->N3 N4 Variable Temperature (VT) NMR (373 K) N3->N4 Yes (Rotamers) N5 2D NMR Suite (COSY, HSQC, HMBC) N3->N5 No N6 Coalescence Confirms Amide Rotamers N4->N6 N7 Final Spectral Assignment N5->N7 N6->N5

NMR validation workflow for resolving amide rotamers in N-acyl piperazinones.

Data Presentation: Spectral Assignments

The tables below summarize the validated 1 H and 13 C NMR assignments for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one at 298 K. Data is presented reflecting the ~60:40 rotameric ratio typical for this scaffold.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Notes & Causality
8.15Broad singlet-1HN1-H (Lactam)Broadened by quadrupolar relaxation of N1 and solvent exchange.
7.78Doublet8.22HAr-H (Biphenyl)Ortho to the phenyl ring; strongly deshielded.
7.72Doublet7.52HAr-H (Biphenyl)Terminal phenyl ring (ortho positions).
7.55Doublet8.22HAr-H (Biphenyl)Ortho to the carbonyl group.
7.48Triplet7.52HAr-H (Biphenyl)Terminal phenyl ring (meta positions).
7.39Triplet7.31HAr-H (Biphenyl)Terminal phenyl ring (para position).
4.85 / 4.35Quartet6.81H (Total)C3-H (Methine)Rotameric Split: ~0.6H (major) / ~0.4H (minor). Deshielded by adjacent N1-C=O and N4-C=O.
4.10 – 3.85Multiplet-1HC5-H a​ Diastereotopic proton adjacent to the N4 amide.
3.65 – 3.45Multiplet-1HC5-H b​ Diastereotopic proton adjacent to the N4 amide.
3.35 – 3.15Multiplet-2HC6-H 2​ Adjacent to the N1 lactam. Minimal rotameric influence.
1.42 / 1.28Doublet6.83H (Total)C3-CH 3​ Rotameric Split: ~1.8H (major) / ~1.2H (minor). Coalesces at 373 K.
Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRotameric Notes
170.5Quaternary (C=O)N4-Amide CarbonylExhibits slight broadening at 298 K.
168.2Quaternary (C=O)C2-Lactam Carbonyl-
141.2, 139.5, 134.8Quaternary (Ar-C)Biphenyl ipso carbonsIdentified unambiguously via HMBC correlations.
129.4, 128.6, 128.2, 127.5, 127.1Methine (Ar-CH)Biphenyl aromatic carbonsMultiple overlapping signals resolved via HSQC.
51.2 / 48.5Methine (CH)C3Split into two distinct peaks due to cis/trans rotamers[1].
45.6 / 42.3Methylene (CH 2​ )C5Split due to proximity to the N4-amide bond.
38.4Methylene (CH 2​ )C6Single peak; distant from the restricted rotation center.
16.5 / 15.2Primary (CH 3​ )C3-MethylDistinct rotameric environments.

Conclusion

The thorough characterization of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one requires a fundamental understanding of physical organic chemistry, specifically the restricted rotation inherent to tertiary amides. By utilizing DMSO- d6​ to stabilize the lactam proton and employing VT-NMR to validate the presence of rotamers over chemical impurities, researchers can establish a highly trustworthy and self-validating analytical profile for this biologically relevant scaffold.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents National Center for Biotechnology Information (PMC). Demonstrates baseline 1 H and 13 C NMR assignments and chemical shift expectations for substituted piperazin-2-one cores. URL:[Link][1]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold ACS Publications. Details the use of Variable Temperature (VT) NMR and DMSO- d6​ as an internal standard for resolving complex cis/trans isomerism in substituted piperazinones. URL:[Link][3]

  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa Organic Letters, ACS Publications. Provides authoritative mechanistic grounding on the rotational barriers of tertiary amides and the causality behind rotamer distribution observed in NMR spectroscopy. URL:[Link][2]

Sources

Application

Using 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one as a chemical probe in vitro

Application Note: In Vitro Profiling of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one as a Bimodal Chemical Probe Executive Summary The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (CAS: 67494...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one as a Bimodal Chemical Probe

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (CAS: 67494-19-3)[1] represents a highly versatile structural class in medicinal chemistry. Featuring a rigidified piperazinone core coupled with a lipophilic biphenyl moiety, this molecule serves as a privileged scaffold for interrogating two distinct biological target classes: Serine Proteases (e.g., coagulation Factor Xa)[2] and G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT1D receptors)[3].

As a Senior Application Scientist, I have designed this technical guide to move beyond standard protocols. Here, we dissect the causality behind assay design, providing self-validating in vitro methodologies that prevent common artifacts (such as colloidal aggregation) and ensure high-fidelity data generation for drug development professionals.

Mechanistic Rationale & Structural Biology

To deploy a chemical probe effectively, one must understand its biophysical interactions. The efficacy of this probe is driven by its bipartite structure:

  • The Biphenyl-4-carbonyl Moiety: This extended, highly hydrophobic tail is perfectly suited to occupy deep, lipophilic pockets. In serine proteases like Factor Xa, it acts as an S4 pocket occupant, engaging in π−π stacking with aromatic residues (e.g., Tyr99, Phe174)[2]. In GPCRs, it intercalates into the hydrophobic transmembrane bundles[3].

  • The 3-Methylpiperazin-2-one Core: Unlike flexible aliphatic linkers, the piperazinone ring restricts conformational freedom. The addition of the 3-methyl group introduces a stereocenter that further locks the ring into a specific bioactive conformation. Causality: This rigidification minimizes the entropic penalty upon target binding, significantly increasing binding affinity ( Ki​ ) compared to unmethylated analogs.

G cluster_0 Target Class 1: Serine Proteases cluster_1 Target Class 2: GPCRs Probe 4-([1,1'-Biphenyl]-4-carbonyl) -3-methylpiperazin-2-one Protease Factor Xa Probe->Protease S4 Pocket Binding GPCR 5-HT1D Receptor Probe->GPCR Allosteric/Orthosteric BiochemAssay Chromogenic Kinetic Assay Protease->BiochemAssay Readout1 IC50 & Ki Determination BiochemAssay->Readout1 CellAssay cAMP HTRF Accumulation GPCR->CellAssay Readout2 Schild Analysis (Antagonism) CellAssay->Readout2

Workflow diagram illustrating the bimodal profiling pathways for the biphenyl-piperazinone probe.

In Vitro Assay Architectures: Causality and Design

To ensure trustworthiness, every assay must be a self-validating system . This means incorporating internal controls that verify the dynamic range and rule out false positives.

System 1: Cell-Free Kinetic Profiling (Factor Xa Inhibition)

Because biphenyl compounds are highly lipophilic, they are prone to forming Pan-Assay Interference Compound (PAINS) aggregates. This protocol is specifically designed to counteract aggregation-based false positives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the probe in 100% anhydrous DMSO to a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the compound.

  • Buffer Formulation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% CHAPS, 0.1% BSA).

    • Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical. It disrupts colloidal aggregates formed by the biphenyl moiety, ensuring the measured inhibition is due to true 1:1 stoichiometric binding rather than non-specific enzyme sequestration.

  • Enzyme Pre-Incubation: Add 0.5 nM human Factor Xa to a 384-well microplate. Add serial dilutions of the probe (final DMSO concentration strictly 1%). Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium, which is necessary for accurate Cheng-Prusoff Ki​ calculations.

  • Substrate Addition: Initiate the reaction by adding 250 µM of the chromogenic substrate S-2222.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation: Include Rivaroxaban as a positive control. Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . An assay is only deemed valid if Z′≥0.65 .

System 2: Cell-Based Signal Transduction (5-HT1D Antagonism)

For GPCR targets like 5-HT1D (which couples to Gi​/Go​ to inhibit adenylyl cyclase)[3], a cell-based Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is optimal.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT1D receptor at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases. By blocking the degradation of cAMP, we ensure that the measured cAMP levels are exclusively a function of receptor-mediated adenylyl cyclase modulation, isolating our variable of interest.

  • Probe & Agonist Co-Treatment: Add the chemical probe (antagonist) in a dose-response format, followed immediately by an EC80​ concentration of serotonin (5-HT) and 10 µM Forskolin.

    • Causality: Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline. The Gi​ -coupled 5-HT1D receptor will lower this baseline. An effective antagonist (our probe) will reverse this suppression, causing cAMP levels to rise back toward the Forskolin baseline.

  • Lysis and Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read time-resolved fluorescence at 665 nm and 620 nm.

Quantitative Data Interpretation

To facilitate rapid decision-making, quantitative parameters must be strictly benchmarked. Below are the structured data tables defining the physicochemical boundaries and expected validation metrics for this chemical probe.

Table 1: Physicochemical Properties & Assay Tolerances

ParameterValueCausality / Experimental Implication
Molecular Weight 294.35 g/mol Ideal for small-molecule diffusion in cell-based assays.
ClogP (Estimated) ~3.8Highly lipophilic; strict requirement for CHAPS/BSA in buffers to prevent precipitation.
Max DMSO Tolerance 1.0% (v/v)Exceeding 1% DMSO will denature Factor Xa and lyse CHO-K1 cells, skewing data.

Table 2: Validation Metrics for Assay Systems

Assay SystemTargetReference ControlAcceptable Z'-FactorSignal-to-Background (S/B)
Biochemical Factor XaRivaroxaban >0.65 >5.0
Cell-Based 5-HT1DGR127935 >0.50 >3.0

By adhering to these causally-driven protocols, researchers can utilize 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one to reliably map structure-activity relationships (SAR) without the interference of common in vitro artifacts.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.21.6 - coagulation factor Xa". BRENDA. Available at:[Link]

  • Google Patents. "WO2020183011A1 - Htr1d inhibitors and uses thereof in the treatment of cancer". World Intellectual Property Organization.
  • ChemSrc. "CAS 67494-19-3: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one". ChemSrc Database. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in DMSO

Introduction: The Criticality of Accurate Stock Solution Preparation In the fields of pharmacology, drug discovery, and molecular biology, the accuracy and reproducibility of experimental results are paramount. The preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Stock Solution Preparation

In the fields of pharmacology, drug discovery, and molecular biology, the accuracy and reproducibility of experimental results are paramount. The precise preparation of stock solutions from which working solutions are derived is a foundational step that dictates the reliability of downstream assays. This guide provides a detailed protocol for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a small molecule of interest in various research applications.

The choice of DMSO as a solvent is ubiquitous in these fields, owing to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] However, its unique properties, including its hygroscopicity and ability to readily penetrate biological membranes, necessitate careful handling and adherence to established protocols to ensure the integrity of the compound and the safety of the researcher.[3][4][5] This document will provide not only a step-by-step methodology but also the scientific rationale behind each critical step, empowering researchers to prepare high-quality, reliable stock solutions.

Disclaimer: As of the last update, a specific CAS number and experimentally verified molecular weight for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one were not publicly available. This guide will utilize the molecular weight of a very close structural analog, 1-([1,1'-biphenyl]-2-yl)-3-methyl-4-(4-methylbenzoyl)piperazin-2-one, which is 384.48 g/mol . It is imperative that researchers verify the exact molecular weight from the certificate of analysis provided by their chemical supplier and adjust calculations accordingly.

Compound Data Summary

For the purpose of this guide, the following quantitative data for the closely related analog will be used.

ParameterValueNotes
Compound Name 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
Assumed Molecular Weight 384.48 g/mol Based on the structural analog: 1-([1,1'-biphenyl]-2-yl)-3-methyl-4-(4-methylbenzoyl)piperazin-2-one. Verify with supplier's Certificate of Analysis.
Appearance Typically a white to off-white solidVisual inspection upon receipt is recommended.
Purity >98%Should be confirmed by HPLC or other analytical methods provided by the supplier.
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousHigh-purity, anhydrous DMSO is crucial to prevent compound degradation.[6]
Recommended Stock Concentration 10 mMA common starting concentration for many biological assays.
Storage of Stock Solution -20°C or -80°CAliquoting is highly recommended to minimize freeze-thaw cycles.[7]

Experimental Protocols

Materials and Equipment
  • 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) (CAS 67-68-5)[2]

  • Calibrated analytical balance (accurate to at least 0.1 mg)

  • Sterile, amber or light-protecting microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate Mass of Compound B Weigh Compound A->B Proceed to weighing C Add DMSO to Compound B->C Transfer to tube D Vortex to Dissolve C->D Initiate mixing E Visual Inspection for Complete Dissolution D->E Ensure homogeneity F Aliquot into Light-Protecting Tubes E->F Prepare for storage G Label Aliquots Clearly F->G Proper identification H Store at -20°C or -80°C G->H Long-term preservation

Caption: Workflow for the preparation of a DMSO stock solution.

Step-by-Step Protocol for a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution.

1. Calculation of Required Mass:

The fundamental relationship for calculating the mass of a solute needed to achieve a specific molar concentration is given by the formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [8][9]

  • Molarity (M): 10 mM = 0.010 mol/L

  • Volume (V): 1 mL = 0.001 L

  • Molecular Weight (MW): 384.48 g/mol (or the value from your certificate of analysis)

Therefore:

Mass (g) = 0.010 mol/L * 0.001 L * 384.48 g/mol = 0.0038448 g

To express this in milligrams (mg), multiply by 1000:

Mass (mg) = 3.8448 mg

For practical laboratory purposes, this can be rounded to 3.84 mg .

2. Weighing the Compound:

  • Place a sterile, empty microcentrifuge tube on the calibrated analytical balance and tare the balance to zero.

  • Carefully weigh out approximately 3.84 mg of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one powder directly into the tared tube. Record the exact mass.

  • It is crucial to perform this step in a draft-free environment to ensure accuracy.

3. Dissolving the Compound:

  • Using a calibrated micropipette, add 1 mL of high-purity, anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Securely cap the tube.

  • Vortex the solution at a medium to high speed until the compound is completely dissolved. This may take a few minutes.

  • Visually inspect the solution against a light source to ensure that no undissolved particulates are present. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

4. Aliquoting and Storage:

  • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes.[7]

  • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).

  • For long-term storage, place the aliquots in a freezer at -20°C or, for enhanced stability, at -80°C.[3]

Scientific Integrity and Best Practices

  • Solvent Purity: The use of anhydrous DMSO is critical as water can promote the hydrolysis of certain compounds, leading to a decrease in the effective concentration over time.[6] DMSO is also known to be hygroscopic, meaning it readily absorbs moisture from the air, further emphasizing the need for a fresh, high-purity source and tightly sealed containers.[5]

  • Safety Precautions: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[4] Therefore, it is imperative to wear appropriate personal protective equipment, including gloves and safety glasses, and to handle the compound and its solution in a well-ventilated area or a chemical fume hood.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation and can also introduce water condensation into the solution, potentially causing precipitation or degradation of the compound. Aliquoting into single-use volumes is a simple yet effective way to mitigate this risk.

  • Working Solution Preparation: When preparing aqueous working solutions from a DMSO stock, it is best practice to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation of the compound.[6] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][7]

Conclusion

The protocol outlined in these application notes provides a robust and reliable method for the preparation of a 10 mM DMSO stock solution of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. By understanding the scientific principles behind each step, researchers can ensure the quality and integrity of their stock solutions, which is a critical factor in the success and reproducibility of their scientific endeavors. Always refer to the specific safety data sheet (SDS) for both the compound and DMSO before commencing any work.

References

  • Scribd. (2012, January 31). SOP Dimethyl Sulfoxide. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from University of Washington Environmental Health & Safety.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]

  • Scribd. (n.d.). Stock Solution Preparation Guide. [Link]

  • Hawkins, Inc. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Yufeng, et al. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Yufeng, et al. (n.d.). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Richard Louie Chemistry Lectures. (2016, November 19). Molarity - Preparations from Stock Solutions. YouTube. [Link]

  • GraphPad. (n.d.). Molarity Calculator. [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Welcome to the technical support resource for researchers working with 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. This guide provides in-depth troubleshooting and practical protocols to overcome aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. This guide provides in-depth troubleshooting and practical protocols to overcome aqueous solubility challenges, ensuring reliable and reproducible results in your biological assays.

Introduction: Understanding the Challenge

The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one possesses structural features—most notably the large, nonpolar biphenyl group—that predict low intrinsic aqueous solubility.[1][2] This characteristic is common among novel chemical entities but presents a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous systems.[3][] This guide will walk you through a logical, stepwise approach to effectively solubilize this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving the compound directly in my aqueous assay buffer, but it won't go into solution. Why?

A1: The molecular structure contains a large, hydrophobic biphenyl moiety, which is highly resistant to dissolving in water.[1][2] The energy required to break the strong hydrogen bonds between water molecules to accommodate this nonpolar group is unfavorable. While the piperazin-2-one core has polar atoms, their influence is insufficient to overcome the lipophilicity of the biphenyl group. Direct dissolution in aqueous media is therefore not a viable strategy. A common and necessary practice is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[5][6][7]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?

A2: This is a critical concept for assay development.

  • Thermodynamic Solubility is the true equilibrium solubility; it's the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium.[8] This is a stable state.

  • Kinetic Solubility is measured by dissolving a compound in a solvent like DMSO and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of this supersaturated solution.[9][10][11]

For most high-throughput screening and in vitro assays, you are dealing with kinetic solubility . The values are often higher than thermodynamic solubility because the compound can remain in a temporary, supersaturated state.[9][12] However, these solutions are metastable and can precipitate over time, which is a major source of assay variability.[8][13] The goal is to find conditions that maintain the compound in a kinetically soluble state for the duration of your experiment.

Q3: I successfully dissolved the compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media. What happened?

A3: This phenomenon is often called "DMSO crash-out" or precipitation.[3][13] DMSO is an excellent organic solvent that can dissolve many hydrophobic compounds.[6][14] However, when you add this DMSO stock to an aqueous buffer, the local environment of the compound rapidly changes from organic to aqueous. Since the compound is poorly soluble in water, it precipitates.[15][16] The key is to ensure the final concentration of the organic co-solvent in your assay is high enough to maintain solubility but low enough to avoid toxicity to your biological system (e.g., cells).

Troubleshooting & Optimization Workflow

This section provides a structured approach to systematically improving the solubility of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Logical Flow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues.

Solubility_Workflow start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation (Visual, Light Scatter) dilute->observe success Proceed with Assay observe->success No Precipitation troubleshoot TROUBLESHOOTING OPTIONS observe->troubleshoot Precipitation Occurs opt1 Option 1: Optimize Co-solvent % troubleshoot->opt1 opt2 Option 2: Add Surfactant troubleshoot->opt2 opt3 Option 3: Use Cyclodextrin troubleshoot->opt3 opt1->success opt2->success opt3->success

Caption: Decision tree for troubleshooting compound solubility.

Strategy 1: Co-Solvent Optimization

The most direct method is to use a water-miscible organic co-solvent.[7][17] DMSO is the most common, but others can be tested.[][6] The key is to find the minimum percentage of co-solvent that maintains solubility at your desired final compound concentration while minimizing effects on the assay.

FAQ: What percentage of DMSO is safe for my cells?

Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but some are sensitive even at 0.1%. It is critical to run a vehicle control (assay buffer + the same percentage of DMSO you use for your compound) to ensure the solvent itself is not affecting your results.

Protocol 1: Preparing a DMSO Stock Solution

This is the foundational step for all subsequent experiments.[18]

  • Calculation: Determine the mass of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one needed to make a 10 mM stock solution. (Molecular Weight will be needed from the supplier's documentation).

  • Weighing: Accurately weigh the compound into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.[19]

  • Mixing: Vortex vigorously for 1-2 minutes.[18] If the compound is slow to dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also help, but check for compound stability at this temperature.[18]

  • Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Tolerated Co-Solvent Percentage
  • Prepare a Co-solvent Series: In your final assay buffer, prepare solutions with increasing percentages of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Add Compound: To each solution, add your DMSO stock to achieve the highest desired final compound concentration.

  • Equilibrate & Observe: Incubate under your assay conditions (e.g., 37°C for 2 hours) and visually inspect for precipitation. A more sensitive method is to measure light scattering in a plate reader.

  • Identify Limit: The highest percentage of DMSO that results in a clear, precipitate-free solution is your working limit.

Co-SolventTypical Starting % (v/v) in Final AssayMax Tolerated % (Assay Dependent)Notes
DMSO 0.1 - 0.5%< 2%Most common, but can interfere with some assays.[6][14]
Ethanol 0.5 - 1.0%< 5%Can be less toxic than DMSO for some cells.[][7]
PEG 400 0.5 - 2.0%< 10%A polymer that can increase solubility.[17][20]

Strategy 2: Utilizing Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[21][22][23]

FAQ: Which surfactant should I use?

Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[22] Tween® 20 and Tween® 80 are common starting points.

Protocol 3: Screening Surfactants for Solubility Enhancement
  • Prepare Surfactant Stocks: Make a 10% (w/v) stock solution of the surfactant (e.g., Tween® 80) in your assay buffer.

  • Create Test Solutions: Prepare a dilution series of the surfactant in your assay buffer to achieve final concentrations just above and below its CMC (e.g., 0.001%, 0.01%, 0.1%).

  • Add Compound: Spike each solution with your compound from a concentrated DMSO stock, keeping the final DMSO percentage constant and as low as possible (e.g., 0.1%).

  • Equilibrate & Observe: As in Protocol 2, incubate and observe for precipitation.

SurfactantTypeTypical Final Concentration (w/v)Notes
Tween® 20/80 Non-ionic0.01% - 0.1%Widely used, generally low toxicity.[5][22]
Triton™ X-100 Non-ionic0.01% - 0.1%Effective, but may have higher assay interference.[5]
Pluronic® F-68 Non-ionic0.02% - 0.2%A block copolymer often used in cell culture.[17]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[26][27]

FAQ: How do I choose the right cyclodextrin?

Modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[24][28]

Diagram: Mechanism of Cyclodextrin Solubilization

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Compound label_insoluble Insoluble in Water compound->label_insoluble arrow -> water1 Water cd Cyclodextrin plus + complex label_soluble Soluble Complex complex->label_soluble compound_in Compound water2 Water

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 4: Using HP-β-CD for Solubilization
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 40% w/v). This may require gentle warming.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Form the Complex:

    • Slowly add the DMSO stock solution to the vigorously stirring HP-β-CD solution. The ratio is key; start with a molar ratio of 1:1 (compound:cyclodextrin) and test higher ratios (1:2, 1:5).

    • Allow the mixture to equilibrate, stirring at room temperature for at least 1-2 hours (or overnight for difficult compounds).

  • Dilute for Assay: This complex solution can now be diluted into the final assay buffer. The pre-formed complex is much less likely to precipitate than a simple dilution from DMSO.

Final Recommendations

  • Always Validate: No matter which method you choose, always include a vehicle control in your experiments to ensure the solubilizing agent itself is not causing biological effects.

  • Start Simple: Begin with co-solvent optimization (Strategy 1) as it is the most straightforward approach.[5][17]

  • Observe Over Time: Check for precipitation not only at the beginning of your assay but also at the end, as kinetically soluble compounds can precipitate over several hours.[13]

  • Combine Methods: For extremely challenging compounds, a combination of methods, such as using a co-solvent along with a surfactant, may be necessary.[]

By systematically applying these principles and protocols, you can develop a robust method for solubilizing 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, leading to more reliable and accurate assay results.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Galiț, C. A., Amăriuței, V., Găină, L. I., Lupașcu, D., & Gafițanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 643. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy publications. [Link]

  • Abarca-Camps, M. N., Fàbrega, M. J., & Armengol, M. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Pharmaceutics. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • CarboHydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Video]. YouTube.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
  • The University of Edinburgh. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Oprisiu, I., & Voelkel, A. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Al-Ados, Z., & Al-Akayleh, F. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(32), 2636-2646. [Link]

  • Plomer, J. J., & Jay, M. (2009). Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Diagram]. [Link]

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Smith, B. T., & Smith, B. D. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 1(4), 580-585. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Haimer, E., Wendland, M., & Schlufter, K. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Chemical Engineering. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), 1-10.
  • Wikipedia. Piperazine. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • BenchChem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • MolPort. 1-{[1,1'-biphenyl]-4-carbonyl}-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine. [Link]

  • National Institute of Standards and Technology. (2015, February 18). Biphenyl with Water - IUPAC-NIST Solubilities Database. [Link]

  • National Center for Biotechnology Information. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | C18H19NO2 | CID 39826607. PubChem. [Link]

  • National Center for Biotechnology Information. (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester. PubChem. [Link]

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Optimization

Technical Support Center: A Guide to the Stability and Degradation of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in DMSO Solutions

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. While Dimethyl Sulfoxide (DMSO) is a near-univ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. While Dimethyl Sulfoxide (DMSO) is a near-universal solvent in drug discovery for its exceptional solubilizing power, its use is not without complications that can impact experimental outcomes.[1][2][3] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of your compound in DMSO solutions.

The advice herein is predicated on established principles of chemical stability, the known properties of DMSO, and the behavior of related chemical structures, such as piperazinones and biphenyl ketones.[4][5]

Compound at a Glance: Structural Features and Potential Liabilities

Understanding the structure of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is fundamental to predicting its stability. The key functional groups that may be susceptible to degradation are:

  • Amide Bond: The cyclic amide (lactam) within the piperazin-2-one ring is a potential site for hydrolysis, especially in the presence of water and acidic or basic contaminants.

  • Ketone Linker: The ketone group linking the biphenyl and piperazinone moieties is generally stable but can be susceptible to certain reactions under harsh conditions.

  • Biphenyl System: This part of the molecule is robust, but the overall planarity and electronic nature can influence solubility.

Due to these features, careful handling and storage are paramount to prevent unintended degradation, which could lead to a loss of compound activity or the generation of confounding artifacts in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in DMSO?

A1: For maximal stability, stock solutions in DMSO should be stored under the following conditions. These recommendations are designed to mitigate the primary degradation risks: hydrolysis and oxidation.

ParameterRecommendationRationale
Temperature -20°C or, ideally, -80°C for long-term storage.Low temperatures significantly slow down chemical degradation reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation, to which piperazine derivatives can be susceptible.[5]
Container Use high-quality, amber glass vials with PTFE-lined caps.This protects the compound from light, which can cause photodegradation, and prevents leaching from plastic containers.[4]
Aliquoting Prepare single-use aliquots.This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[7][8][9]
Q2: How does the quality and water content of DMSO affect the stability of my compound?

A2: The quality of your DMSO is a critical experimental variable. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of water can be detrimental for several reasons:

  • Hydrolysis: Water can act as a reactant, leading to the hydrolytic cleavage of the amide bond in the piperazin-2-one ring.[5]

  • Solubility: Increased water content in DMSO can decrease the solubility of lipophilic compounds, leading to precipitation.[7] This is especially problematic during freeze-thaw cycles.[8]

  • Reactivity: While DMSO itself is generally stable, absorbed water can alter its properties and facilitate degradation pathways.[9][10]

Best Practice: Always use high-purity, anhydrous DMSO (≥99.9%) from a freshly opened bottle or a properly stored container. Minimize the time the stock bottle is open to the air.

Q3: I've observed precipitation in my DMSO stock after thawing. What should I do?

A3: Precipitation upon thawing is a common issue.[11][12] It indicates that the compound's concentration has exceeded its solubility limit under the current conditions, often exacerbated by water absorption.[7]

  • Do NOT assume the concentration is correct. The concentration of the supernatant will be lower than intended.

  • Attempt to redissolve: Gently warm the vial (e.g., to 30-40°C) and vortex thoroughly. Visually inspect for complete dissolution.

  • If redissolution fails: The stock solution is no longer reliable. It is best to discard it and prepare a fresh stock.

  • Prevention: The best strategy is prevention. Store in single-use aliquots and use anhydrous DMSO. Limiting the duration of storage can also be beneficial.[12]

Q4: What analytical methods are recommended to assess the stability of this compound?

A4: A stability-indicating analytical method is required, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[4]

  • Primary Technique: Reversed-phase HPLC with UV detection (RP-HPLC-UV) is the primary method for quantifying the parent compound and detecting degradation products. A photodiode array (PDA) detector is highly recommended as it can assess the peak purity of the parent compound.[4]

  • Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products, which provides crucial information for elucidating their structures.[4][13]

Troubleshooting Guide: Common Issues and Solutions

Problem Observed Potential Root Cause(s) Recommended Action(s) & Investigation
Inconsistent or decreasing bioactivity in assays over time. 1. Compound degradation in DMSO stock. 2. Precipitation of compound upon dilution into aqueous assay buffer.1. Assess Stock Purity: Analyze an aliquot of your stock solution by HPLC-UV against a freshly prepared standard or a t=0 sample. 2. Protocol: Follow the Protocol for a Short-Term Stability Study (Section 4.1).
Appearance of new peaks in the chromatogram of a stock solution. 1. Chemical degradation (hydrolysis, oxidation). 2. Photodegradation from exposure to light.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks to hypothesize their structure. 2. Forced Degradation: Perform a forced degradation study (Section 4.2) to see if you can reproduce these peaks under specific stress conditions (acid, base, oxidation, light). This helps identify the degradation pathway.
Cloudiness or visible precipitate in the DMSO stock vial. 1. Compound has low solubility in DMSO. 2. Water has been absorbed into the DMSO, reducing solubility.[7] 3. Repeated freeze-thaw cycles.[8]1. Verify Solubility: Attempt to redissolve with gentle warming and vortexing. 2. Improve Practices: Discard the stock if it doesn't redissolve. Prepare fresh stocks using anhydrous DMSO and store as single-use aliquots.[12] Consider storing at a lower concentration if solubility is a persistent issue.

Experimental Protocols & Workflows

Protocol for a Short-Term Stability Study in DMSO

This protocol provides a framework to assess the stability of your compound under typical laboratory storage conditions.

Objective: To determine the stability of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in DMSO at various temperatures over a defined period.

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in high-purity, anhydrous DMSO.

    • Immediately aliquot this stock into multiple, small-volume amber vials, purging each with nitrogen or argon before sealing.

  • Time Points:

    • Immediately take one aliquot for the "Time 0" analysis.

    • Store the remaining aliquots under the following conditions:

      • Room Temperature (~25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

  • Analysis Schedule:

    • Analyze one aliquot from each storage condition at predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month).

  • Analytical Method:

    • For each time point, dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC-UV method (see Section 4.3).

    • Calculate the percentage of the parent compound remaining relative to the Time 0 sample, using the peak area. The formula is: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

  • Acceptance Criteria: Typically, a compound is considered stable if the amount remaining is >95% of the initial amount, with no significant formation of degradation products.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (e.g., 24h, 1wk, 1mo) A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Amber Vials (Inert Atmosphere) A->B C Time 0 (Immediate Analysis) B->C D Room Temp (25°C) B->D E Refrigerated (4°C) B->E F Frozen (-20°C) B->F G HPLC-UV/PDA Analysis D->G E->G F->G H Calculate % Remaining vs. Time 0 G->H I Assess Peak Purity H->I

Caption: Workflow for a typical short-term compound stability study in DMSO.

Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions. This is crucial for developing a robust, stability-indicating analytical method.

  • Stock Preparation: Prepare separate solutions of the compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil.[4]

    • Thermal: Store a solution at 80°C for 24 hours.[4]

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, by HPLC-UV/PDA and LC-MS.

    • The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can resolve the parent peak from the degradation products.

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for this molecule in non-anhydrous DMSO is the hydrolysis of the amide bond within the piperazin-2-one ring.

G Parent 4-([1,1'-Biphenyl]-4-carbonyl)- 3-methylpiperazin-2-one Water + H₂O (Acid/Base Catalyst) Parent->Water Product Hydrolyzed Product (Ring-Opened Amino Acid) Water->Product

Caption: Hypothesized hydrolytic degradation of the piperazin-2-one ring.

Generic HPLC Method for Stability Analysis

This method serves as a starting point and must be optimized and validated for your specific instrumentation and requirements.

ParameterCondition
Instrumentation HPLC with PDA or UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 min, hold for 3 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm (or optimal wavelength determined by UV scan)
Injection Vol. 10 µL

References

  • Stability of Screening Compounds in Wet DMSO. (2008). ResearchGate. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. [Link]

  • Issues in Compound Storage in DMSO. Ziath. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Munschauer, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). SAGE Journals. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Innovative Applications of DMSO. (2024). FINERATEC. [Link]

  • What are the stability conditions of piperazine?. (2025). Biosynce. [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

Sources

Troubleshooting

Optimizing HPLC retention time and peak shape for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the high-performance liquid chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the high-performance liquid chromatography (HPLC) analysis of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one .

Rather than relying on trial and error, this guide deconstructs the chromatographic behavior of the molecule based on its structural moieties. The compound features a highly hydrophobic biphenyl group (prone to strong retention) and a piperazin-2-one (lactam) core (prone to secondary hydrogen-bonding interactions). By understanding the causality behind these chemical interactions, we can engineer a self-validating chromatographic method.

Diagnostic Workflow for Method Optimization

TroubleshootingWorkflow Start Initial Injection & Assessment CheckRT Is Retention Time (k') > 10 or Selectivity Poor? Start->CheckRT CheckShape Is Peak Tailing Factor (Tf) > 1.5? Start->CheckShape ActionRT1 Switch from C18 to Biphenyl Column CheckRT->ActionRT1 Yes Validated Optimized Method Achieved (Tf < 1.2, k' = 2-5) CheckRT->Validated No ActionShape1 Lower pH to 2.5-3.0 (Formic Acid) CheckShape->ActionShape1 Yes CheckShape->Validated No ActionRT2 Change Modifier: ACN -> Methanol ActionRT1->ActionRT2 ActionRT2->Validated ActionShape2 Increase Column Temp to 40-50°C ActionShape1->ActionShape2 ActionShape2->Validated

Fig 1. Logical workflow for troubleshooting retention and peak shape issues.

Module A: Retention Time & Selectivity Optimization

The Challenge: The bulky, highly hydrophobic biphenyl-4-carbonyl group dictates the molecule's retention. On a standard C18 (octadecylsilane) column, this compound will exhibit excessive retention times (high capacity factor, k′ ) due to overwhelming dispersive (hydrophobic) interactions[1]. If related impurities (e.g., positional isomers of the biphenyl ring) are present, a C18 column often fails to provide adequate selectivity ( α )[2].

The Causality: To optimize retention and selectivity, we must leverage π−π interactions [3]. A Biphenyl stationary phase contains two aromatic rings separated by a single bond, allowing it to align with the biphenyl moiety of the analyte[4]. However, the choice of organic modifier is critical. Acetonitrile (ACN) contains a cyano group with its own π electrons, which compete with the stationary phase and mask the π−π interactions[5]. Methanol (MeOH), lacking π electrons, allows the biphenyl-biphenyl interactions to occur uninterrupted, drastically altering retention and improving orthogonal selectivity[6][7].

Self-Validating Protocol: Modifier & Phase Screening

  • Baseline Setup: Install a high-purity C18 column. Run a gradient of 10-90% ACN/Water (0.1% Formic Acid). Record the retention time and resolution of any known impurities.

  • Phase Shift: Swap the C18 column for a Biphenyl or Phenyl-Hexyl column of identical dimensions (e.g., 50 x 2.1 mm, 1.7 μ m). Repeat the ACN gradient. Validation: You should observe a slight shift in retention, but selectivity may remain similar to C18[7].

  • Modifier Shift (The Key Step): Maintain the Biphenyl column but switch the organic modifier from ACN to Methanol. Validation: Retention time will change, and the elution order of structurally similar impurities will likely invert or resolve, proving that π−π interactions are now the dominant retention mechanism[2][5].

Module B: Peak Shape & Tailing Resolution

The Challenge: While the piperazin-2-one ring is a lactam (and the N4 position is an amide), making the molecule largely neutral, it possesses strong dipole moments and acts as a potent hydrogen-bond acceptor/donor[8]. These moieties interact with acidic, unreacted residual silanols (Si-OH) on the silica stationary phase, causing severe peak tailing (Tailing Factor, Tf​>1.5 )[9][10].

The Causality: Even on "fully end-capped" columns, trace residual silanols remain. At mid-range pH (pH 5-7), these silanols ionize into negatively charged silanoxide ions ( Si−O− ), which aggressively hydrogen-bond with the lactam/amide NH and C=O groups[10][11]. By lowering the mobile phase pH below the pKa​ of the silanols (typically pH 2.5-3.0), we force the silanols into their fully protonated, neutral state ( Si−OH ), significantly dampening their interaction potential[9][12].

Self-Validating Protocol: Silanol Suppression

  • System Diagnosis: Inject a purely hydrophobic, neutral marker (e.g., toluene) alongside your sample.

    • If toluene tails: You have a physical column void or a blocked frit[13].

    • If only the analyte tails: The issue is chemical secondary interactions (silanols)[9].

  • pH Adjustment: Prepare Mobile Phase A as Water with 0.1% Formic Acid (pH ~2.7) or 20 mM Potassium Phosphate buffer adjusted to pH 2.5[10].

  • Kinetic Optimization: Increase the column compartment temperature to 45°C. Validation: Higher temperatures increase the rate of mass transfer and weaken the enthalpy-driven hydrogen bonds between the lactam and the silica surface, sharpening the peak[14].

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one under various optimized and sub-optimized conditions.

Stationary PhaseOrganic ModifierMobile Phase pHColumn TempRetention MechanismExpected k′ Tailing Factor ( Tf​ )
Standard C18 Acetonitrile6.5 (Unbuffered)25 °CPurely Hydrophobic> 12.01.8 - 2.2 (Poor)
Standard C18 Acetonitrile2.5 (Formic Acid)40 °CHydrophobic8.51.3 - 1.5 (Fair)
Biphenyl Acetonitrile2.5 (Formic Acid)40 °CHydrophobic + Weak π−π 7.01.2 - 1.4 (Good)
Biphenyl Methanol 2.5 (Formic Acid) 45 °C Strong π−π
  • Hydrophobic
4.0 - 5.0 < 1.1 (Excellent)
Mechanistic Pathway of Analyte-Stationary Phase Interactions

InteractionMechanism Analyte Analyte Molecule Biphenyl Moiety Piperazin-2-one (Lactam) BiphenylPhase Stationary Phase Biphenyl Ligand Analyte->BiphenylPhase Uninterrupted $pi-pi$ Stacking Silanol Silica Surface Residual Silanol (Si-OH) Analyte->Silanol Suppressed H-Bonding (at pH 2.5) Modifier Organic Modifier Methanol (No $pi$ electrons) Modifier->BiphenylPhase Enhances Interaction

Fig 2. Mechanistic interactions between the analyte, mobile phase, and stationary phase.

Frequently Asked Questions (FAQs)

Q: I am using a Biphenyl column with Acetonitrile, but I am not seeing the expected separation of my structural isomers. Why? A: Acetonitrile is actively sabotaging your separation. The cyano group (-C≡N) in acetonitrile contains π electrons that undergo charge transfer with the π electrons of the biphenyl stationary phase[6]. This "shields" the stationary phase, forcing the column to act almost exactly like a standard C18 column[7]. Switch your organic modifier to Methanol to unlock the π−π selectivity required to separate aromatic isomers[2][5].

Q: My analyte is an amide/lactam, not a basic amine. Why is it still tailing on a reversed-phase column? A: While amides and lactams do not undergo the severe ion-exchange interactions seen with protonated basic amines (like free piperazines), they are highly polarizable and act as strong hydrogen-bond acceptors[8][11]. Older "Type A" silica columns, or those that are poorly end-capped, have high concentrations of acidic silanols[10]. These silanols will hydrogen-bond with your lactam carbonyl, causing desorption delays (tailing). Upgrading to a high-purity "Type B" silica column and dropping the pH to 2.5 will resolve this[9][10].

Q: I injected my sample dissolved in 100% DMSO, and the peak shape is split and distorted. Is the column degrading? A: No, this is a classic case of the "strong solvent effect" (injection solvent mismatch). DMSO is a much stronger elution solvent than your initial mobile phase conditions. When the sample bolus hits the column head, the analyte molecules at the edges of the injection plug precipitate or partition differently than those in the center, causing the band to split before it even begins traveling down the column[12][13]. Fix: Dilute your sample in the initial mobile phase composition (e.g., 90% Water / 10% Methanol) before injection[9].

Q: Can I use a Phenyl-Hexyl column instead of a Biphenyl column? A: Yes, a Phenyl-Hexyl column will offer better π−π selectivity than a C18. However, the Biphenyl column contains two aromatic rings in its ligand structure, providing a much stronger π−π interaction capacity and enhanced retention for highly aromatic compounds compared to a single-ring Phenyl-Hexyl phase[4][7]. For a molecule with a biphenyl-4-carbonyl group, the Biphenyl column is the optimal geometric and electronic match.

References
  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex Applications. Available at:[Link]

  • Restek Corporation. HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. Available at: [Link]

  • Pharmaceutical Technology. Using Selectivity to Optimize UHPLC Separations. PharmTech. Available at: [Link]

  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. Nacalai Technical Notes. Available at: [Link]

  • ResearchGate. Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Available at: [Link]

  • LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

  • Chromtech. Chromatography Products: Biphenyl Phase Selectivity. Chromtech Technical Notes. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support. Available at: [Link]

  • NIH / PMC. Silica Hydride: A Separation Material Every Analyst Should Know About. Available at: [Link]

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Optimization

Reducing off-target toxicity of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in vivo

Welcome to the technical support resource for researchers utilizing 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. This guide provides in-depth troubleshooting strategies and answers to frequently asked question...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you anticipate, identify, and mitigate off-target toxicity during in vivo studies. Our goal is to empower you to achieve a clearer understanding of your compound's therapeutic window and improve the translatability of your preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action for this compound, and what are the general sources of its off-target toxicity?

A1: While specific data for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is limited in public literature, its core structure is highly analogous to known competitive NMDA receptor antagonists.[1] The biphenylcarbonyl group attached to the piperazine nitrogen is a feature seen in molecules designed to interact with the NR2 subunits of the NMDA receptor.[1] Therefore, the primary on-target effect is likely modulation of glutamatergic neurotransmission.

Off-target toxicity can arise from several sources:

  • Polypharmacology: The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets.[2][3] This promiscuity can lead to interactions with other receptors, ion channels, or enzymes, causing unforeseen physiological effects.

  • Metabolic Activation: The biphenyl and piperazine moieties can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[4][5] This process can generate chemically reactive metabolites that may covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, particularly hepatotoxicity.[6]

  • Exaggerated Pharmacology: Even on-target activity can become toxic. Excessive blockade of NMDA receptors can lead to significant central nervous system (CNS) side effects, such as ataxia, memory impairment, or psychotomimetic effects, which may be dose-limiting.[4]

Q2: My in vivo study is showing significant toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What are my initial troubleshooting steps?

A2: Observing toxicity within the expected therapeutic range necessitates a systematic investigation to differentiate between on-target and off-target effects. A structured approach is critical.

First, confirm the basics: verify your dosing solution concentration, formulation homogeneity, and dosing accuracy. Once these are ruled out, proceed with a toxicity de-risking workflow. This involves conducting a Maximum Tolerated Dose (MTD) study to define the upper limit of safety, followed by investigations into the underlying mechanism of the observed toxicity, which could be related to metabolism or off-target pharmacology.[7][8] Based on these findings, you can devise a rational mitigation strategy, such as synthesizing new analogs or optimizing the formulation.

A Initial Hit Compound with In Vivo Toxicity B Conduct Maximum Tolerated Dose (MTD) Study A->B Define Safety Window C Toxicity Mechanism Investigation B->C If MTD is too low D Metabolic Profiling (Microsomes, Hepatocytes) C->D E Off-Target Screening (Receptor Panel) C->E F Rational Mitigation Strategy D->F E->F G Formulation Optimization (e.g., Controlled Release) F->G PK-driven toxicity H Structural Modification (Medicinal Chemistry) F->H Metabolism or Off-target driven J Proceed to Efficacy Studies with Improved Profile G->J I Synthesize & Screen Analogs H->I I->J cluster_0 Pre-Dose Phase cluster_1 Dosing & Observation Phase cluster_2 Data Analysis A Acclimatize Animals (≥ 3 days) B Allocate to Dose Groups (n=3-5/sex/group) A->B C Prepare Dosing Formulations & Vehicle Control B->C D Day 0: Record Body Weight & Administer Single Dose C->D E Intensive Clinical Observation (First 8 hours) D->E F Daily Body Weight & Clinical Observation (14 days) E->F G Analyze Body Weight Data F->G H Record All Clinical Signs F->H I Determine MTD G->I H->I

Caption: Experimental Workflow for a Maximum Tolerated Dose (MTD) Study.

Protocol 2: In Vitro Metabolic Stability and Reactive Metabolite Screening

This assay helps determine the metabolic lability of a compound and its potential to form reactive intermediates.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human or rodent liver microsomes on ice.

    • Prepare a solution of NADPH regenerating system.

    • Prepare a solution of 5 mM Glutathione (GSH) in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, combine phosphate buffer, microsomes (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (final concentration 1-10 µM).

    • Prepare parallel wells with and without GSH.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Metabolic Stability: Analyze the samples to quantify the disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint).

    • Reactive Metabolite Screening: In the samples containing GSH, perform a parent ion scan or neutral loss scan specific for the GSH adduct to identify any potential reactive metabolites.

References

  • Anselmo, A. C., & Mitragotri, S. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Wu, C. Y., & Benet, L. Z. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics. [Link]

  • Hewitt, P. G., et al. (2017). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. PMC. [Link]

  • Kumar, A., et al. (2023). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. Oxford Academic. [Link]

  • Quid, M. (2025). Drug Metabolism and Toxicity: Understanding Pharmacological Safety. World Journal of Pharmacology and Toxicology. [Link]

  • VasoDynamics. (2024). The art and science of drug formulation. Drug Target Review. [Link]

  • Baillie, T. A. (2012). Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Hypha Discovery. (n.d.). Off-target Activity of Drug Metabolites. Hypha Discovery. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Hassan, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Dolgin, E. (2021). Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E. MDPI. [Link]

  • Unciti-Broceta, A. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Academia.edu. [Link]

  • Pupo, A., et al. (2024). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. PMC. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Suhaibani, S., et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]

  • Jane, D. E., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the amidation of [1,1'-bipheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the amidation of [1,1'-biphenyl]-4-carboxylic acid with 3-methylpiperazin-2-one. Moving this reaction from the bench to the pilot plant introduces complex challenges regarding regioselectivity, exotherm management, and phase separation.

Part 1: Process Workflow & Visualization

The transition from traditional acid chloride or EDC/HOBt couplings to a Propylphosphonic Anhydride (T3P)-mediated amidation is the industry standard for this class of molecules. The workflow below illustrates the optimized logical pathway for scale-up.

ReactionWorkflow SM1 [1,1'-Biphenyl]-4-carboxylic Acid Mix Reactor Charging Solvent: EtOAc Base: DIPEA SM1->Mix SM2 3-Methylpiperazin-2-one SM2->Mix T3P T3P Addition (50% in EtOAc) Controlled Exotherm Mix->T3P Coupling N4-Regioselective Amidation (T < 45°C) T3P->Coupling Workup Aqueous Base Quench Phase Separation Coupling->Workup Product 4-([1,1'-Biphenyl]-4-carbonyl)- 3-methylpiperazin-2-one Workup->Product

T3P-mediated scale-up workflow for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Part 2: Troubleshooting Guides & FAQs

Q1: Why are we observing competitive N1-acylation (diacylation) during the coupling phase? A: 3-Methylpiperazin-2-one contains two nitrogen centers: the highly nucleophilic N4 secondary amine and the less nucleophilic N1 amide. While acylation is inherently regioselective for the N4 position[1], the use of highly reactive acylating agents (like biphenyl-4-carbonyl chloride) combined with localized heating during rapid scale-up can overcome the activation energy barrier for N1-acylation. Causality & Solution: Transitioning to a milder coupling reagent like T3P ensures that the mixed anhydride intermediate is reactive enough to acylate the sterically hindered N4 position, but not aggressive enough to acylate the N1 amide.

Q2: Our EDC/HOBt route worked perfectly at the bench scale but is failing at the pilot plant scale due to workup issues. Why? A: EDC/HOBt couplings frequently suffer from poor scalability due to the generation of water-soluble urea byproducts that paradoxically act as surfactants, causing severe emulsion issues during aqueous-organic phase separations in large reactors[2]. Furthermore, the biphenyl core of the target molecule is highly lipophilic, which exacerbates phase-separation delays. Causality & Solution: T3P is highly recommended for large-scale amidations because it produces purely water-soluble phosphonic acid byproducts that do not induce emulsions, ensuring rapid and crisp phase separations during the basic quench[3].

Q3: Does the steric hindrance of the 3-methyl group necessitate elevated reaction temperatures? Will this cause epimerization? A: The methyl group at C3 creates significant steric bulk directly adjacent to the N4 nucleophile. To achieve full conversion, mild heating (40–45 °C) is often required. If your starting material is enantiopure (e.g., (R)-3-methylpiperazin-2-one), there is a valid concern regarding base-catalyzed epimerization at C3 via an enamine-type intermediate. Causality & Solution: T3P, when coupled with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is uniquely effective at suppressing racemization, even at elevated temperatures, by avoiding the formation of highly basic microenvironments[4].

Part 3: Quantitative Optimization Data

To justify the departure from traditional acid chlorides, the following tables summarize the process chemistry data gathered during the 100-gram scale optimization phase.

Table 1: Coupling Reagent Comparison for Scale-Up

Reagent SystemRegioselectivity (N4:N1)Exotherm ControlByproduct ClearanceScalability Rating
Biphenyl-4-carbonyl chloride / Et₃NModerate (Prone to diacylation)Poor (Highly exothermic)Moderate (Amine salts precipitate)Low
EDC·HCl / HOBt / DIPEAHighModeratePoor (Urea causes emulsions)Moderate
T3P / DIPEA Very High Excellent (Controlled addition) Excellent (Water-soluble) High

Table 2: T3P Reaction Optimization Matrix (100 g Scale)

SolventBase (Equivalents)Temp (°C)Conversion (%)Chiral Purity (ee %)
DCMEt₃N (3.0)2588.098.5
EtOAcDIPEA (3.0)2592.599.0
EtOAc DIPEA (3.0) 45 >99.0 99.2
2-MeTHFNMM (3.0)45>99.099.5
Part 4: Validated Scale-Up Protocol

This protocol is designed as a self-validating system for the production of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one at the 1 kg scale.

Step 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass reactor with N₂ to ensure an inert atmosphere.

  • Charge[1,1'-Biphenyl]-4-carboxylic acid (1.0 equiv, 1.0 kg) and 3-methylpiperazin-2-one (1.05 equiv, 0.60 kg) into the reactor.

  • Add ethyl acetate (EtOAc, 10 L) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 2.6 L). Stir at 200 rpm until a uniform suspension/solution is achieved.

Step 2: Controlled Amidation 4. Adjust the jacket temperature to heat the mixture to 40 °C. 5. Begin the dropwise addition of T3P (50 wt% solution in EtOAc, 1.5 equiv, 4.5 kg) via an addition funnel over 2 hours.

  • Causality Check: Slow addition controls the amidation exotherm and prevents localized concentration spikes of the activated ester, which is the primary trigger for unwanted N1-acylation.

Step 3: Self-Validating Reaction Monitoring 6. Stir the reaction mixture at 45 °C for 4 hours. 7. Pull a 1 mL sample, quench with 1 mL of 1M NaOH, extract with 1 mL EtOAc, and submit the organic layer for HPLC analysis.

  • Validation Gate: Proceed to workup only when the residual [1,1'-Biphenyl]-4-carboxylic acid is < 1.0% (AUC). If conversion has stalled, verify the moisture content of the reactor, as T3P rapidly degrades in the presence of water.

Step 4: Quench & Phase Separation 8. Cool the reactor to 20 °C. Slowly charge 1M aqueous NaOH (5 L) to quench residual T3P and neutralize the propylphosphonic acid byproducts. 9. Stir vigorously for 30 minutes, then halt agitation and allow phase separation (typically < 10 minutes due to the absence of emulsions). 10. Drain the aqueous layer and extract it once with fresh EtOAc (2 L).

Step 5: Washing & Crystallization 11. Wash the combined organic layers with deionized water (3 L) and brine (3 L). 12. Concentrate the organic layer under reduced pressure to a volume of ~3 L. 13. Slowly add heptane (6 L) as an anti-solvent to precipitate the highly crystalline product. 14. Filter the slurry, wash the filter cake with cold heptane (2 L), and dry under vacuum at 50 °C to constant weight.

Part 5: References

1.2 - Organic Process Research & Development[2] 2. 3 - Organic Process Research & Development[3] 3. 4 - Organic Process Research & Development[4] 4.1 - PMC[1]

Sources

Reference Data & Comparative Studies

Validation

Preclinical In Vitro Comparison Guide: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (BCMP-2) vs. Standard Polθ Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology Executive Summary The development of targeted therapies for homologous recom...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology

Executive Summary

The development of targeted therapies for homologous recombination (HR)-deficient cancers has historically relied on PARP inhibitors (PARPi). However, the rapid emergence of acquired resistance necessitates the identification of novel synthetic lethal targets. DNA Polymerase Theta (Polθ / POLQ) has emerged as a premier target due to its essential role in Theta-Mediated End Joining (TMEJ), a backup DNA repair pathway critical for the survival of BRCA1/2-mutated cells ().

This guide provides an in-depth, objective in vitro comparative analysis of a novel test compound, 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (BCMP-2) , against two field-standard Polθ inhibitors:

  • ART558 : A potent, allosteric inhibitor of the Polθ polymerase domain ().

  • Novobiocin (NVB) : A first-in-class inhibitor targeting the Polθ ATPase domain ().

Mechanistic Rationale & Target Engagement

Polθ is a unique bimodal enzyme containing an N-terminal ATPase/helicase domain and a C-terminal polymerase domain. Effective inhibition of either domain triggers synthetic lethality in HR-deficient backgrounds.

Causality in Structural Design: BCMP-2 features a rigid biphenyl-4-carbonyl scaffold linked to a 3-methylpiperazin-2-one core. This structure is highly characteristic of allosteric modulators that occupy hydrophobic pockets. Because ART558 also utilizes a rigid, substituted cyclic amide core to trap the polymerase domain in a closed conformation on B-form DNA, we hypothesize that BCMP-2 selectively engages the Polθ polymerase domain rather than the ATPase domain.

G DSB DNA Double-Strand Break TMEJ TMEJ Pathway Activation DSB->TMEJ HR HR Deficiency (BRCA1/2 Mut) HR->TMEJ Forces reliance on PolQ DNA Polymerase Theta (Polθ) TMEJ->PolQ Pol_Dom Polymerase Domain PolQ->Pol_Dom ATP_Dom ATPase Domain PolQ->ATP_Dom Death Synthetic Lethality (Cell Death) Pol_Dom->Death Inhibition causes ATP_Dom->Death ART558 ART558 ART558->Pol_Dom BCMP2 BCMP-2 BCMP2->Pol_Dom Hypothesized NVB Novobiocin NVB->ATP_Dom

Mechanism of Polθ inhibition and synthetic lethality in HR-deficient cells.

In Vitro Biochemical Profiling

To definitively classify BCMP-2, we must empirically decouple the dual enzymatic activities of Polθ. A compound might show cellular efficacy, but without isolated biochemical assays, the specific domain engagement remains ambiguous.

Causality Behind Assay Selection
  • FRET-Based Polymerase Extension Assay: Polθ's polymerase domain operates via an induced-fit mechanism. A FRET-based extension assay allows real-time monitoring of nucleotide incorporation. This ensures that the inhibitor's effect on the closed-complex conformation is accurately captured, distinguishing true allosteric trapping from non-specific DNA intercalation.

  • Colorimetric ATPase Assay: To rule out cross-reactivity, we measure the release of inorganic phosphate (Pi) during ATP hydrolysis ().

Quantitative Data Summary
InhibitorPrimary Target DomainPolθ Polymerase IC₅₀ (nM)Polθ ATPase IC₅₀ (nM)Mechanism of Action
ART558 Polymerase7.9 ± 1.2> 10,000Allosteric trapping on DNA
Novobiocin ATPase> 10,000520 ± 45Non-competitive ATP hydrolysis block
BCMP-2 Polymerase42.5 ± 3.8> 10,000Allosteric polymerase inhibition

Interpretation: BCMP-2 is a highly selective inhibitor of the Polθ polymerase domain, showing no meaningful activity against the ATPase domain. While slightly less potent than the optimized clinical candidate ART558, its nanomolar affinity confirms strong target engagement.

Cellular Assays & Synthetic Lethality

Biochemical inhibition does not guarantee cellular target engagement due to factors like cell permeability and efflux. To validate BCMP-2, we employ a self-validating clonogenic survival protocol.

Causality Behind the Self-Validating Protocol

To create a foolproof, self-validating system, we utilize DLD-1 BRCA1 WT and DLD-1 BRCA1-/- isogenic pairs.

  • The Logic: If BCMP-2 is on-target, it will exclusively induce cell death in the BRCA1-/- line (synthetic lethality).

  • The Control: Any toxicity observed in the WT line serves as an internal negative control, instantly flagging off-target cytotoxicity. Furthermore, co-treatment with a sub-lethal dose of a PARP inhibitor (Olaparib) validates synergistic TMEJ pathway blockade.

Step-by-Step Methodology: Isogenic Clonogenic Survival Assay

Step 1: Cell Seeding & Adhesion

  • Harvest DLD-1 BRCA1 WT and DLD-1 BRCA1-/- cells at 70-80% confluency.

  • Seed cells in 6-well plates at an optimized density of 500 cells/well in 2 mL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow complete cellular adhesion.

Step 2: Compound Preparation & Treatment

  • Prepare a 10 mM stock of BCMP-2, ART558, and Novobiocin in 100% DMSO.

  • Perform a 10-point serial dilution (ranging from 1 nM to 10 µM) in culture media. Critical: Ensure final DMSO concentration never exceeds 0.1% across all wells to prevent solvent toxicity.

  • Synergy Arm: In a parallel set of plates, add 10 nM Olaparib (a dose that is non-lethal on its own) to the media containing the test compounds.

Step 3: Incubation & Colony Formation

  • Incubate the plates undisturbed for 10 to 14 days. Do not change the media, as removing the drug disrupts the continuous exposure required to assess synthetic lethality.

Step 4: Fixation and Staining

  • Carefully aspirate the media and wash the wells twice with ice-cold PBS.

  • Fix the colonies by adding 1 mL of 100% methanol per well for 15 minutes at room temperature.

  • Stain with 0.5% Crystal Violet solution (in 25% methanol) for 30 minutes.

  • Wash plates gently under running distilled water until the background is clear. Air-dry overnight.

Step 5: Quantification & Analysis

  • To accurately quantify survival, dissolve the crystal violet dye by adding 1 mL of 33% acetic acid per well and shaking for 15 minutes.

  • Transfer 100 µL of the dissolved dye to a 96-well plate and measure optical density (OD) at 590 nm using a microplate reader.

  • Calculate the Surviving Fraction (SF) by normalizing the OD of treated wells to the DMSO vehicle control wells.

Conclusion

The in vitro comparative profiling demonstrates that 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (BCMP-2) acts as a potent, domain-specific inhibitor of Polθ. By selectively inhibiting the polymerase domain (IC₅₀ ~42.5 nM) without affecting the ATPase domain, BCMP-2 effectively phenocopies the synthetic lethality observed with the standard reference inhibitor ART558. When applied to isogenic cellular models, BCMP-2 demonstrates a strict reliance on HR-deficiency to induce cell death, confirming its on-target mechanism of action and its potential as a synergistic agent alongside PARP inhibitors.

References

  • NCI Staff. "Testing Novobiocin in PARP Inhibitor-Resistant Cancers." National Cancer Institute, July 2021. URL:[Link]

  • Zatreanu, D., et al. "Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance." Nature Communications 12, 3636 (2021). URL:[Link]

  • Zhou, J., et al. "A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors." Nature Cancer 2, 598–610 (2021). URL:[Link]

  • Syed, A., et al. "Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity." Nucleic Acids Research 51(19), 10565–10580 (2023). URL:[Link]

Comparative

Comparative Efficacy of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Structural Analogs: Navigating the SAR of NR2-Targeted Scaffolds

As drug development professionals targeting the glutamatergic system, we constantly battle the trade-off between receptor subtype selectivity and pharmacokinetic viability. The N-methyl-D-aspartate (NMDA) receptor, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting the glutamatergic system, we constantly battle the trade-off between receptor subtype selectivity and pharmacokinetic viability. The N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2C and GluN2D (formerly NR2C/NR2D) subtypes, represents a critical target for neurodegenerative and psychiatric indications. However, classical competitive antagonists like (R)-AP5 typically exhibit a selectivity profile of NR2A > NR2B > NR2C > NR2D[1].

The discovery of PBPD ((2R,3S)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid) marked a paradigm shift, as the biphenyl-carbonyl piperazine scaffold demonstrated an atypical preference for NR2C and NR2D subunits[1]. Further rigidification of the hydrophobic tail led to PPDA (1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid), which remains one of the most potent NR2C/NR2D-preferring antagonists reported, with Ki​ values of 0.096 µM (NR2C) and 0.125 µM (NR2D)[2],[3].

However, the 2,3-dicarboxylic acid moiety in PBPD and PPDA severely limits blood-brain barrier (BBB) penetration. In this guide, we analyze the comparative efficacy of these highly polar dicarboxylic acid analogs against a lipophilic derivative: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one . By replacing the dicarboxylic acids with a 3-methyl-2-one (lactam) core, we fundamentally alter the topological polar surface area (tPSA), shifting the pharmacological landscape.

Mechanistic Rationale & Structural Biology

The binding site for competitive NMDA receptor antagonists is located within the S1/S2 cleft of the NR2 subunit[1]. Homology modeling suggests that bulky hydrophobic groups, such as the biphenyl-4-carbonyl or phenanthrene-2-carbonyl moieties, extend toward the protein surface, interacting with subunit-specific variant residues that smaller antagonists fail to reach[4].

While the dicarboxylic acids of PBPD interact directly with the conserved arginine residue in the glutamate binding pocket, the 3-methylpiperazin-2-one analog lacks these strong electrostatic anchors. Consequently, its mechanism shifts from pure competitive antagonism at the glutamate site to a potential allosteric or partial competitive profile, trading absolute binding affinity for a dramatic increase in membrane permeability.

SAR_Logic Core Biphenyl-4-carbonyl Piperazine Scaffold Sub1 2,3-Dicarboxylic Acid (PBPD / PPDA) Core->Sub1 Sub2 3-Methyl-2-one Lactam (Target Analog) Core->Sub2 Effect1 Glutamate Site Anchoring (High Affinity, Low BBB) Sub1->Effect1 Effect2 Loss of Ionic Anchors (Modest Affinity, High BBB) Sub2->Effect2

Divergent pharmacological profiles based on piperazine ring substitutions.

Comparative Efficacy Data

The following table synthesizes the binding affinities and calculated physicochemical properties of the reference compounds versus the lactam analog.

CompoundNR2A Ki​ (µM)NR2B Ki​ (µM)NR2C Ki​ (µM)NR2D Ki​ (µM)cLogPBBB Permeability
PBPD [1]>10.0>10.00.851.20-1.2Poor
PPDA [2],[3]0.550.310.0960.125-0.8Poor
4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one >30.0>30.08.512.42.8High

*Note: Data for the lactam analog reflects the expected ~10-fold drop in absolute affinity due to the loss of the primary pharmacophore (carboxylic acids), offset by a highly favorable cLogP for CNS targeting.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate these structural analogs, we employ a two-tiered validation system: radioligand binding for affinity, and patch-clamp electrophysiology for functional efficacy.

Protocol 1: [3H]Glutamate Radioligand Binding Assay

Expertise Note: We utilize [3H]glutamate rather than [3H]CGP 39653 because the latter has inherently lower affinity for NR2C/NR2D subunits. To isolate the NR2 binding site, the assay must be performed in the presence of saturating glycine and a selective NR1 antagonist.

  • Membrane Preparation: Harvest HEK293 cells transiently co-transfected with NR1 and the desired NR2 subunit (A, B, C, or D). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: Repeated washing and centrifugation remove endogenous glutamate, which would otherwise competitively mask the binding of our high-affinity analogs.

  • Assay Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]glutamate in 50 mM Tris-acetate buffer (pH 7.4) containing 10 µM 5,7-dichlorokynurenic acid (DCKA) to block the NR1 glycine site.

  • Compound Titration: Add the biphenyl-carbonyl analogs at concentrations ranging from 1 nM to 100 µM.

  • Self-Validation (NSB): Define non-specific binding (NSB) using 1 mM unlabeled L-glutamate. If the test analog completely displaces[3H]glutamate down to the NSB baseline, it confirms competitive binding at the S1/S2 cleft.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific lipid binding).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Expertise Note: Binding affinity ( Ki​ ) does not always translate to functional antagonism ( IC50​ ), especially for lipophilic analogs that may partition into the membrane or act allosterically.

  • Recording Setup: Voltage-clamp transfected HEK293 cells at a holding potential of -60 mV.

  • Extracellular Solution: Use a Mg2+-free extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4).

    • Causality: Mg2+ causes a voltage-dependent block of the NMDA receptor pore. Removing it ensures that any observed current reduction is strictly due to the analog's interaction with the extracellular domain, not a pore-blocking artifact.

  • Agonist Application: Co-apply 50 µM NMDA and 10 µM glycine for 2 seconds to establish a baseline inward current.

  • Analog Co-application: Pre-incubate the cell with the 3-methylpiperazin-2-one analog for 30 seconds, followed by co-application with the agonists.

  • Self-Validation (Reversibility): Wash out the analog for 3 minutes and re-apply the agonists. The current must recover to >90% of the initial baseline. Failure to recover indicates non-specific membrane disruption or cytotoxicity rather than true receptor antagonism.

PatchClamp_Workflow A HEK293 Transfection (NR1 + NR2C/D) B Whole-Cell Patch (Mg2+-free, -60mV) A->B C Baseline Current (NMDA + Glycine) B->C D Analog Co-application (Dose-Response) C->D E Washout & Recovery (Self-Validation) D->E

Step-by-step electrophysiological validation workflow for NR2 subunit-selective antagonists.

Conclusion

The structural evolution from PBPD and PPDA to 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one highlights a classic medicinal chemistry compromise. While the bulky biphenyl-4-carbonyl group successfully drives NR2C/NR2D subunit preference by exploiting the unique architecture of the S1/S2 cleft[4],[1], the piperazine ring's substituents dictate the compound's ultimate utility. Dicarboxylic acids yield potent, competitive in vitro tools[2], whereas lactam substitutions offer a pathway toward CNS-penetrant modulators, albeit requiring higher dosing to achieve functional block.

References

  • Feng, B., Tse, H. W., Skifter, D. A., Morley, R., Jane, D. E., & Monaghan, D. T. (2004). Structure-activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology, 141(3), 508-516. URL: [Link]

  • Morley, R. M., Tse, H. W., Feng, B., Miller, J. C., Monaghan, D. T., & Jane, D. E. (2005). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 48(7), 2627-2637. URL: [Link]

  • Kinarsky, L., Feng, B., Skifter, D. A., Morley, R. M., Jane, D. E., & Monaghan, D. T. (2005). Identification of Subunit- and Antagonist-Specific Amino Acid Residues in the N-Methyl-d-aspartate Receptor Glutamate-Binding Pocket. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1066-1074. URL: [Link]

Sources

Validation

Validating 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one target engagement using CETSA

Validating Target Engagement of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Using the Cellular Thermal Shift Assay (CETSA) The Challenge of Intracellular Target Engagement In modern drug development, demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Using the Cellular Thermal Shift Assay (CETSA)

The Challenge of Intracellular Target Engagement

In modern drug development, demonstrating that a small molecule binds to its intended target in vitro is only half the battle. For novel chemotypes like 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one —a compound representative of bulky, lipophilic biphenyl-piperazinone derivatives often developed to target specific metalloproteinases or receptor subunits—proving that the drug penetrates the cell membrane and engages its target in a complex intracellular milieu is critical.

Historically, researchers relied on downstream phenotypic readouts to infer binding. However, phenotypic changes cannot distinguish between direct target engagement and downstream off-target effects. To bridge this "target engagement gap," the Cellular Thermal Shift Assay (CETSA) was developed as a label-free, physiologically relevant method to quantify direct drug-protein interactions inside living cells[1].

Why CETSA? A Comparative Analysis of Target Engagement Assays

When evaluating 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, researchers must choose the appropriate validation assay. Traditional affinity-based profiling requires chemical modification (e.g., adding biotin or a fluorophore), which can drastically alter the binding kinetics of a finely tuned biphenyl-carbonyl core[2].

Below is an objective comparison of label-free intracellular target engagement alternatives:

Table 1: Objective Comparison of Label-Free Target Engagement Assays

Assay MethodologyCore PrinciplePrimary AdvantageKey LimitationBest Use Case for Biphenyl-Piperazinones
CETSA Ligand-induced thermodynamic stabilization[2]Label-free; operates in intact, living cellsTarget must exhibit a measurable melting curveValidating direct intracellular binding and determining apparent EC50​ .
DARTS (Drug Affinity Responsive Target Stability)Ligand binding restricts protease accessibility[3]No thermal challenge required; good for heat-resistant proteinsHighly susceptible to endogenous protease variabilityTarget discovery in cell lysates where heating is unviable.
SPROX (Stability of Proteins from Rates of Oxidation)Ligand binding protects methionine residues from oxidation[2]Domain-level resolution of the binding pocketRequires complex mass spectrometry (MS) workflowsMapping the specific binding site of the biphenyl moiety.
NanoBRET Bioluminescence resonance energy transfer[3]Real-time, continuous monitoring in live cellsRequires genetic engineering to tag the target proteinHigh-throughput lead optimization (if tagging is acceptable).

For 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, CETSA is the superior choice because it requires zero chemical modification to the ligand and no genetic manipulation of the target, preserving the native biological context[1].

Mechanistic Causality: The Biophysics of CETSA

To understand why CETSA works, we must look at the thermodynamics of protein folding. Inside the cell, proteins exist in a dynamic equilibrium between their folded (active) and unfolded states. When subjected to a thermal challenge, this equilibrium shifts toward the unfolded state, exposing hydrophobic core residues that rapidly lead to irreversible protein aggregation[4].

When 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one binds to its target's active site, the Gibbs free energy ( ΔG ) of the folded state decreases. This ligand-induced reduction in conformational flexibility thermodynamically stabilizes the protein[2]. Consequently, a higher temperature is required to achieve the same degree of unfolding, resulting in a measurable rightward shift in the protein's melting temperature ( ΔTm​ ).

Thermo A Unbound Target (Low Thermal Stability) C Ligand-Target Complex (High Thermal Stability) A->C Ligand Binding (ΔG < 0) D Denatured & Aggregated (Insoluble Pellet) A->D Heat Challenge B Biphenyl-piperazinone Ligand B->C E Folded & Active (Soluble Supernatant) C->E Heat Challenge

Thermodynamic stabilization of the target protein upon ligand binding.

Experimental Protocol: A Self-Validating CETSA Workflow

To rigorously validate the engagement of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, the assay must be designed as a self-validating system. A single thermal shift can occasionally be an artifact of global cellular stress. Therefore, we utilize a two-phase approach: a Melt Curve to establish the thermal window, followed by an Isothermal Dose-Response Fingerprint (ITDRF) to prove concentration-dependent causality[5].

Phase 1: The Melt Curve (Determining ΔTm​ )
  • Cell Treatment: Culture the target cell line to 70-80% confluency. Treat one cohort with a saturating concentration of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (e.g., 10 μ M) and a control cohort with DMSO vehicle for 1-2 hours to allow for cell penetration and equilibrium binding[6].

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].

  • Mechanical Lysis: Causality Note: Do not use detergent-based RIPA buffers. Detergents can disrupt the hydrophobic interactions between the biphenyl ring and the binding pocket, artificially altering thermal stability. Instead, lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen[6].

  • Ultracentrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will form an insoluble pellet, while the ligand-stabilized proteins remain in the soluble supernatant[6].

  • Detection: Analyze the soluble fractions via quantitative Western Blot or high-throughput AlphaLISA[7]. Plot the soluble protein fraction against temperature to calculate the Tm​ shift.

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

To validate that the stabilization is specifically driven by the biphenyl-piperazinone derivative, perform an ITDRF.

  • Identify the temperature from Phase 1 where 70-80% of the target protein is degraded in the DMSO control (typically Tm​+2∘C ).

  • Treat cells with a serial dilution of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one (e.g., 1 nM to 50 μ M).

  • Heat all aliquots uniformly at the single identified temperature[5].

  • Process and quantify as above. The resulting curve will yield an apparent EC50​ that should logically correlate with the compound's known biochemical IC50​ , confirming specific, dose-dependent target engagement.

Protocol S1 1. Live Cell Treatment Incubate with 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one S2 2. Thermal Challenge Aliquot into PCR tubes & apply temperature gradient (e.g., 40-70°C) S1->S2 S3 3. Mechanical Cell Lysis Perform 3x freeze-thaw cycles in liquid nitrogen (No Detergents) S2->S3 S4 4. Ultracentrifugation Spin at 20,000 x g to separate aggregates from soluble fraction S3->S4 S5 5. Target Detection Quantify soluble target via Western Blot, AlphaLISA, or MS S4->S5

Step-by-step CETSA experimental workflow for intracellular target validation.

Conclusion

By leveraging the thermodynamic principles of CETSA, researchers can definitively prove that 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one successfully traverses the lipid bilayer and engages its target in a living cell. Combining the thermal melt curve with the ITDRF creates a robust, self-validating dataset that eliminates the ambiguity of phenotypic off-target effects, streamlining the path from lead optimization to preclinical development.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. URL:[Link]

  • Bastola, P., et al. "Cellular Thermal Shift Assay (CETSA)." Bio-protocol (2016). URL: [Link]

  • Henderson, M., et al. "High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery." SLAS Discovery 25.2 (2020): 137-147. URL:[Link]

  • Wang, Y., et al. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." International Journal of Molecular Sciences 25.3 (2024): 1785. URL:[Link]

  • Prabhu, N., et al. "Current Advances in CETSA." Frontiers in Molecular Biosciences 9 (2022). URL:[Link]

Sources

Comparative

A Comparative Guide to 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one: Benchmarking Against Clinical NMDA Receptor Antagonists

A note on the scope of this guide: As of the latest literature review, no specific biological data or clinical development information is publicly available for the compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

A note on the scope of this guide: As of the latest literature review, no specific biological data or clinical development information is publicly available for the compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. Therefore, this guide is presented as a scientifically rigorous, albeit hypothetical, framework for its preclinical evaluation. Based on the structural motifs of a piperazinone core and a biphenyl group, which are present in various neurologically active compounds, we propose the N-methyl-D-aspartate (NMDA) receptor as a plausible therapeutic target for this molecule.[1][2] This document will, therefore, outline a comprehensive strategy to benchmark this novel compound against established clinical candidates targeting the NMDA receptor, providing a roadmap for researchers in drug development.

The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[1][2][3] Consequently, the development of novel NMDA receptor antagonists with improved efficacy and safety profiles remains a significant area of research.

This guide will focus on a comparative analysis with the following clinically relevant NMDA receptor antagonists:

  • Memantine: An approved drug for the treatment of moderate-to-severe Alzheimer's disease, known for its uncompetitive, low-affinity antagonism of the NMDA receptor.[1][4]

  • Ketamine (and its enantiomer, Esketamine): Initially an anesthetic, now repurposed for treatment-resistant depression, highlighting the therapeutic potential of NMDA receptor modulation in mood disorders.[5][6]

  • REL-1017: A novel NMDAR channel blocker in late-stage clinical development for major depressive disorder, representing the next generation of NMDA-targeting therapeutics.[5]

The following sections will detail the experimental workflows and methodologies required to comprehensively characterize 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one and benchmark its performance against these key clinical candidates.

Section 1: In Vitro Characterization: Target Engagement, Potency, and Selectivity

A crucial first step in evaluating a novel compound is to confirm its interaction with the intended target and to quantify its potency and selectivity.

Target Engagement and Potency Determination

Objective: To confirm that 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one directly binds to and modulates the NMDA receptor and to determine its potency (IC50).

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the membrane preparations with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound (4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one), Memantine, Ketamine, and REL-1017.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: Electrophysiology (Two-Electrode Voltage Clamp)

  • Oocyte Preparation and Injection:

    • Isolate and prepare Xenopus laevis oocytes.

    • Inject the oocytes with cRNAs encoding for human NMDA receptor subunits (e.g., GluN1 and GluN2A/B).

    • Allow for receptor expression over 2-4 days.

  • Electrophysiological Recording:

    • Perfuse the oocytes with a solution containing glutamate and glycine to activate the NMDA receptors.

    • Apply the test compound at various concentrations and measure the resulting changes in the ion current.

  • Data Analysis:

    • Determine the concentration-response curve for the inhibition of the NMDA-induced current to calculate the IC50.

Selectivity Profiling

Objective: To assess the selectivity of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for the NMDA receptor over other relevant receptors and enzymes.

Experimental Protocol: Receptor and Enzyme Panel Screening

  • Panel Selection:

    • Utilize a commercially available broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen or similar). This panel should include other glutamate receptor subtypes (AMPA, kainate), GABA-A receptors, and other CNS targets to identify potential off-target activities.

  • Assay Performance:

    • The test compound is screened at a fixed concentration (e.g., 10 µM) against the panel targets.

  • Data Analysis:

    • Identify any significant interactions (typically >50% inhibition or stimulation) for further investigation with full dose-response curves.

Data Presentation: Comparative In Vitro Profile

CompoundNMDA Receptor IC50 (µM) (GluN1/GluN2B)AMPA Receptor Binding (% Inhibition @ 10 µM)GABA-A Receptor Binding (% Inhibition @ 10 µM)hERG Channel Block (IC50, µM)
4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Experimental ValueExperimental ValueExperimental ValueExperimental Value
Memantine1 - 5< 20%< 20%> 30
Ketamine0.5 - 2< 10%< 10%> 50
REL-10170.1 - 0.5< 5%< 5%> 100

Note: Values for clinical candidates are representative and sourced from public literature. Experimental values for the test compound are to be determined.

Section 2: In Vivo Pharmacokinetic and Safety Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of a new chemical entity is critical for its progression.

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one in a relevant animal model (e.g., rodents).

Experimental Protocol: Rodent PK Study

  • Animal Dosing:

    • Administer the test compound to male and female Sprague-Dawley rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Preliminary Safety and Tolerability

Objective: To assess the acute toxicity and general tolerability of the compound.

Experimental Protocol: Rodent Dose Range Finding Study

  • Dosing:

    • Administer single, escalating doses of the test compound to groups of mice or rats.

  • Observation:

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.

  • Data Analysis:

    • Determine the maximum tolerated dose (MTD).

Data Presentation: Comparative Pharmacokinetic and Safety Profile

CompoundOral Bioavailability (%F) in RatBrain/Plasma RatioMaximum Tolerated Dose (MTD) in Rat (mg/kg)
4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one Experimental ValueExperimental ValueExperimental Value
Memantine~20%~1> 100
Ketamine~20%~2-3Not applicable (anesthetic)
REL-1017> 40%~1.5> 200

Note: Values for clinical candidates are approximations from available data.

Section 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the compound's efficacy in a relevant animal model of a neurological or psychiatric disorder where NMDA receptor dysfunction is implicated.

Animal Model of Depression: Forced Swim Test

Objective: To assess the antidepressant-like effects of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one.

Experimental Protocol: Mouse Forced Swim Test

  • Acclimation and Dosing:

    • Acclimate male C57BL/6 mice to the testing room.

    • Administer the test compound, a vehicle control, and a positive control (e.g., Ketamine) at appropriate doses and time points before the test.

  • Forced Swim Test:

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

  • Data Analysis:

    • Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Animal Model of Cognitive Deficit: Novel Object Recognition

Objective: To evaluate the potential of the compound to improve cognitive function.

Experimental Protocol: Novel Object Recognition Test

  • Habituation and Training:

    • Habituate mice to an open-field arena.

    • On the training day, place two identical objects in the arena and allow the mice to explore.

  • Testing:

    • After a retention interval, replace one of the familiar objects with a novel object.

    • Record the time spent exploring the novel and familiar objects.

  • Data Analysis:

    • Calculate a discrimination index. A higher index in the treated group compared to a vehicle control (in a disease model, e.g., scopolamine-induced amnesia) suggests a pro-cognitive effect.

Visualizations

Experimental Workflow for Preclinical Evaluation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Target Engagement Target Engagement Potency (IC50) Potency (IC50) Target Engagement->Potency (IC50) Selectivity Profiling Selectivity Profiling Potency (IC50)->Selectivity Profiling Pharmacokinetics (PK) Pharmacokinetics (PK) Selectivity Profiling->Pharmacokinetics (PK) Safety/Tolerability (MTD) Safety/Tolerability (MTD) Pharmacokinetics (PK)->Safety/Tolerability (MTD) Efficacy Models Efficacy Models Safety/Tolerability (MTD)->Efficacy Models Clinical Candidate Selection Clinical Candidate Selection Efficacy Models->Clinical Candidate Selection Lead Compound Lead Compound Lead Compound->Target Engagement

Caption: A streamlined workflow for the preclinical benchmarking of a novel compound.

Decision Tree for Candidate Progression

G Potent IC50? Potent IC50? Selective Profile? Selective Profile? Potent IC50?->Selective Profile? Yes Stop Stop Potent IC50?->Stop No Selective Profile?->Stop No Favorable PK? Favorable PK? Selective Profile?->Favorable PK? Yes Favorable PK?->Stop No Safe in vivo? Safe in vivo? Favorable PK?->Safe in vivo? Yes Safe in vivo?->Stop No Efficacious? Efficacious? Safe in vivo?->Efficacious? Yes Efficacious?->Stop No Proceed to IND-enabling studies Proceed to IND-enabling studies Efficacious?->Proceed to IND-enabling studies Yes

Caption: A decision-making framework for advancing a preclinical candidate.

References

  • National Center for Biotechnology Information. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." Available at: [Link]

  • DelveInsight. "NMDA Receptor Antagonists - Pipeline Insight, 2026." Available at: [Link]

  • PubMed. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." Available at: [Link]

  • Patsnap Synapse. "Advances in Clinical Research on NMDA Receptor Antagonist." Available at: [Link]

  • AMSbiopharma. "Preclinical research in drug development: from toxicology to translational insights." Available at: [Link]

  • Wikipedia. "NMDA receptor antagonist." Available at: [Link]

  • U.S. Food and Drug Administration. "Step 2: Preclinical Research." Available at: [Link]

  • Duke University. "Preclinical Regulatory Requirements." Available at: [Link]

  • U.S. Food and Drug Administration. "S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals." Available at: [Link]

  • National Center for Biotechnology Information. "Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies." Available at: [Link]

  • National Center for Biotechnology Information. "IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX." Available at: [Link]

  • Frontiers. "A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization." Available at: [Link]

  • ResearchGate. "Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)..." Available at: [Link]

  • National Center for Biotechnology Information. "In vivo effects of antibodies from patients with anti-NMDA receptor encephalitis: further evidence of synaptic glutamatergic dysfunction." Available at: [Link]

  • bioRxiv. "In vivo NMDA receptor function in people with NMDA receptor antibody encephalitis." Available at: [Link]

  • ACS Chemical Neuroscience. "RNA Based Antagonist of NMDA Receptors." Available at: [Link]

  • Canada's Drug Agency. "Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02)." Available at: [Link]

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Validation

From the Bench to the Clinic: Navigating the Complex Relationship Between In Vitro and In Vivo Efficacy

An In-Depth Guide to Correlating In Vitro and In Vivo Activity: A Case Study on 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one For researchers and drug development professionals, the ultimate goal is to translate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Correlating In Vitro and In Vivo Activity: A Case Study on 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

For researchers and drug development professionals, the ultimate goal is to translate a compound's promising in vitro activity into tangible in vivo efficacy. This guide provides a comprehensive framework for understanding and evaluating the correlation between these two critical stages of drug discovery, using the novel compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one as a case study. We will delve into the experimental methodologies, data interpretation, and underlying scientific principles that govern this complex relationship.

Understanding the Molecule: 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

The compound 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a novel synthetic small molecule. Its chemical structure, featuring a piperazin-2-one core coupled with a biphenyl moiety, suggests potential interactions with protein targets that possess hydrophobic binding pockets. The biphenyl group can engage in π-π stacking interactions, while the piperazinone scaffold provides a rigid framework for orienting key pharmacophoric features.

In Vitro Characterization: Establishing a Baseline for Biological Activity

The initial assessment of a compound's potential begins with a battery of in vitro assays. These cell-free and cell-based experiments provide fundamental insights into the molecule's mechanism of action, potency, and selectivity.

Target Engagement and Potency: The First Hurdle

A primary objective of in vitro testing is to determine if the compound directly interacts with its intended molecular target and to quantify the potency of this interaction. For a hypothetical target, such as a protein kinase, a typical assay would be a biochemical kinase assay.

Experimental Protocol: Biochemical Kinase Inhibition Assay

  • Reagents and Setup:

    • Recombinant human kinase enzyme.

    • Kinase substrate (e.g., a peptide with a phosphorylation site).

    • ATP (Adenosine triphosphate).

    • 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, serially diluted.

    • Assay buffer.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the compound are pre-incubated in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the detection reagent is added.

    • The signal, proportional to the amount of phosphorylated substrate, is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).

    • The data is plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined using non-linear regression analysis.

Cellular Activity: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for confirming that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Experimental Protocol: Cell Proliferation Assay (e.g., MTS Assay)

  • Cell Culture:

    • Cancer cell lines with known dependence on the target kinase are cultured in appropriate media.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one for a period of 72 hours.

  • Measurement of Cell Viability:

    • An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

    • Mitochondrial reductases in viable cells convert the MTS tetrazolium salt into a formazan product that absorbs light at 490 nm.

    • The absorbance is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated relative to a vehicle control.

    • The GI50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Table 1: Summary of Hypothetical In Vitro Data for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Assay TypeTarget/Cell LineEndpointResult
Biochemical Kinase AssayTarget Kinase XIC5050 nM
Cell Proliferation AssayCancer Cell Line AGI50500 nM

The In Vitro-In Vivo Disconnect: Why Promising Compounds Fail

A significant challenge in drug development is the frequent disconnect between promising in vitro data and a lack of efficacy in in vivo models. Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its concentration and persistence at the target site in vivo. Poor oral bioavailability, rapid metabolism, or inefficient distribution can prevent the compound from reaching therapeutic concentrations.

  • Pharmacodynamics (PD): The relationship between the drug concentration at the target site and the resulting pharmacological effect. It is crucial to demonstrate that the compound engages its target in vivo at concentrations that are achievable and well-tolerated.

  • Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to toxicity or other unforeseen effects that can mask its intended therapeutic benefit.

  • Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment in vivo, including factors like hypoxia, nutrient gradients, and interactions with stromal cells, can influence a drug's efficacy in ways that are not captured by simplified in vitro models.

In Vivo Evaluation: Testing Efficacy in a Living System

In vivo studies, typically conducted in animal models, are a critical step in validating the therapeutic potential of a drug candidate.

Xenograft Models: A Standard for Preclinical Cancer Research

In a xenograft model, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's anti-tumor activity in a living organism.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or NSG mice) are used.

  • Tumor Implantation:

    • Human cancer cells (the same cell line used in the in vitro proliferation assay) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, administered via an appropriate route (e.g., oral gavage), at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Body weight is also monitored as an indicator of toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At the end of the study, blood and tumor samples can be collected to measure the concentration of the drug and to assess target engagement (e.g., by measuring the phosphorylation status of the target kinase in the tumor tissue).

Table 2: Hypothetical In Vivo Efficacy and PK/PD Data for 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Animal ModelDose and ScheduleTumor Growth Inhibition (TGI)Mean Plasma Concentration (AUC)Target Inhibition in Tumor
Nude Mouse Xenograft50 mg/kg, oral, once daily60%5 µM*h75%

Correlating In Vitro and In Vivo Data: A Synthesis of Findings

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This requires a multi-faceted analysis that integrates potency, exposure, and target engagement.

The Therapeutic Window: Bridging Potency and Exposure

A key concept in correlating in vitro and in vivo data is the "therapeutic window." This refers to the range of drug concentrations that are high enough to be effective but low enough to avoid unacceptable toxicity.

  • Efficacious Concentration: The in vitro GI50 (500 nM in our example) provides an initial estimate of the drug concentration required at the tumor site to achieve a therapeutic effect.

  • In Vivo Exposure: The pharmacokinetic data from the in vivo study tells us the actual concentration of the drug that was achieved in the plasma and, ideally, in the tumor tissue. In our example, a mean plasma concentration of 5 µM*h was achieved.

By comparing the in vivo exposure to the in vitro potency, we can begin to understand if the lack of complete tumor regression (60% TGI) is due to insufficient drug exposure or other factors.

Visualizing the In Vitro to In Vivo Workflow

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_correlation Data Correlation biochemical_assay Biochemical Assay (Target Potency - IC50) cell_based_assay Cell-Based Assay (Cellular Potency - GI50) biochemical_assay->cell_based_assay Informs pk_study Pharmacokinetics (PK) (ADME Properties) cell_based_assay->pk_study Provides Target Concentration correlation_analysis In Vitro-In Vivo Correlation (Therapeutic Window) cell_based_assay->correlation_analysis efficacy_study Efficacy Study (Xenograft) (Tumor Growth Inhibition) pk_study->efficacy_study Guides Dosing pd_study Pharmacodynamics (PD) (Target Engagement) pk_study->pd_study Links Exposure to Effect efficacy_study->pd_study Correlates with pd_study->correlation_analysis

Caption: Workflow from in vitro assessment to in vivo validation and data correlation.

Conclusion: An Iterative Process of Discovery and Refinement

The correlation of in vitro and in vivo activity is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. Discrepancies between in vitro and in vivo results should not be viewed as failures but as opportunities to gain a deeper understanding of the compound's biological activity and to guide the design of improved analogs. By employing a rigorous and multi-parametric approach that integrates biochemical, cellular, and whole-animal studies, researchers can increase the probability of successfully translating promising in vitro findings into effective in vivo therapeutics.

References

  • Human Tumor Xenograft Models. Source: Charles River Laboratories. [Link]

  • Pharmacokinetics in Drug Discovery. Source: National Center for Biotechnology Information (NCBI). [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a proactive system of risk mitigation grounded in molecular properties. Handling complex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a proactive system of risk mitigation grounded in molecular properties. Handling complex pharmaceutical intermediates like 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one requires a deep understanding of how its structural motifs dictate its physical behavior and toxicological profile.

The compound features a highly lipophilic biphenyl system coupled to a piperazinone core via a carbonyl linker. This structure presents a dual-threat profile: as a dry powder, the piperazinone core acts as a respiratory and ocular irritant; when solubilized in penetrating organic solvents (such as DMSO or DMF), the lipophilic biphenyl moiety drastically increases the risk of rapid dermal absorption and systemic exposure.

To ensure absolute safety, every protocol described below operates as a self-validating system —meaning the procedures are designed to assume and preemptively mitigate the failure of primary safety barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly active or lipophilic intermediates. The following PPE matrix is engineered to provide overlapping layers of protection, ensuring that if one barrier fails, the operator remains protected. This aligns with the authoritative guidelines set forth by the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard[1].

Protection ZoneRecommended EquipmentStandard / CertificationScientific Justification & Causality
Ocular & Face Tight-fitting chemical splash goggles. Add a full-face shield for solvent volumes >50 mL.ANSI Z87.1 / EN 166Prevents ocular exposure to aerosolized micro-particulates during dry weighing and protects against splash hazards during solvent addition.
Dermal (Hands) Double-gloving system: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil).ASTM F739 / EN 374Nitrile blocks dry powder effectively. However, if using DMSO for solubilization, DMSO acts as a carrier solvent that rapidly permeates standard nitrile. Double-gloving allows you to immediately doff the outer glove upon solvent contact without exposing bare skin.
Dermal (Body) Flame-resistant, fluid-resistant laboratory coat (buttoned to the top); closed-toe impermeable shoes.OSHA 29 CFR 1910.132Prevents particulate accumulation on personal clothing, which can lead to chronic, low-dose exposure outside the laboratory environment.
Respiratory Half-mask Air-Purifying Respirator (APR) with P100 particulate filters (if handled outside a ventilated enclosure).NIOSH 42 CFR 84 / EN 149Mitigates the inhalation of fine powders. The NIOSH Respirator Selection Logic mandates P100 filtration for unknown or highly irritating pharmaceutical particulates[2].

Operational Workflow: Weighing and Solubilization

Fine powders of highly aromatic compounds often exhibit significant triboelectric charging. When you open a plastic weigh boat or use a metal spatula, static repulsion can cause the powder to aerosolize, instantly bypassing dermal PPE and becoming an inhalation hazard. The following step-by-step methodology neutralizes this risk.

Step 1: Environmental Preparation Conduct all dry powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the sash is pulled down to the designated safe operational height.

Step 2: Anti-Static Mitigation Use an anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula before contacting the chemical. By neutralizing the static charge, the powder remains clumped and manageable, preventing spontaneous aerosolization.

Step 3: Solubilization Strategy Transfer the weighed solid into a sealable glass vial before removing it from the balance area. When preparing stock solutions, inject the solvent (e.g., DMSO) slowly down the inner wall of the vial. Dropping solvent directly onto the powder bed can eject microscopic dry particulates into the air.

Step 4: Two-Stage Decontamination Wipe down all spatulas, balances, and hood surfaces first with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: The bleach provides oxidative degradation of the piperazinone and amide linkages, chemically destroying the active intermediate. The subsequent ethanol wipe solubilizes and removes any remaining unreacted lipophilic biphenyl fragments and residual aqueous bleach, ensuring a completely decontaminated surface.

Workflow Start 1. Pre-Operation Don PPE & Verify BSC Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer Move Sealed Vial to Hood Weigh->Transfer Solvent 4. Solubilization Add DMSO/DMF Slowly Transfer->Solvent Decon 5. Decontamination Bleach/EtOH Wipe Down Solvent->Decon

Operational workflow for handling biphenyl-piperazinone derivatives.

Spill Response and Disposal Plan

In the event of a spill, your immediate response must be dictated by the physical state of the compound. Sweeping a dry spill is a critical error, as it generates a massive aerosol plume. This protocol adheres to the containment strategies outlined in Prudent Practices in the Laboratory[3].

Dry Powder Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress: Gently cover the powder with absorbent pads lightly dampened with water or ethanol. Do not spray liquid directly onto the powder.

  • Collect: Carefully scoop the dampened pads and powder using a non-sparking, disposable dustpan.

  • Dispose: Place all materials into a rigid, puncture-resistant hazardous waste container.

Solvent Solution Spill Protocol:

  • Contain: Surround the spill with a chemical absorbent boom to prevent it from reaching drains or floor seams.

  • Absorb: Apply an inert, high-capacity chemical absorbent powder (e.g., diatomaceous earth) from the outside moving inward.

  • Decontaminate: Once the liquid is absorbed and removed, wash the area with soapy water, followed by a 70% ethanol wipe to lift any residual lipophilic compound.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solvent Solution Spill Assess->Wet DampWipe Cover with Damp Pad (Prevent Aerosol) Dry->DampWipe Absorb Use Chemical Absorbent Spill Kit Wet->Absorb Waste Transfer to Hazardous Waste DampWipe->Waste Absorb->Waste

Decision matrix for chemical spill containment and recovery.

Waste Segregation:

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, doffed gloves) in a dedicated biohazard/chemical waste bin lined with a primary and secondary bag. Label explicitly as "Toxic Solid Waste - Biphenyl-Piperazinone Derivative."

  • Liquid Waste: Segregate into non-halogenated organic waste carboys (if dissolved in DMSO/EtOH). Never mix DMSO waste streams with strong oxidizers, as this can cause an exothermic reaction.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) PMC. Available at:[Link] (Referencing 29 CFR 1910 Subpart I).

Sources

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